Enciprazine
Description
See also: Enciprazine Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O6/c1-27-20-8-6-5-7-19(20)25-11-9-24(10-12-25)15-17(26)16-31-18-13-21(28-2)23(30-4)22(14-18)29-3/h5-8,13-14,17,26H,9-12,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQCNASWXSCJTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC(=C(C(=C3)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68576-88-5 (hydrochloride) | |
| Record name | Enciprazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068576863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3057806 | |
| Record name | Enciprazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68576-86-3 | |
| Record name | Enciprazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68576-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enciprazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068576863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enciprazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENCIPRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6X660925G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Enciprazine: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enciprazine (developmental code WY-48624) is a phenylpiperazine derivative with demonstrated anxiolytic and antipsychotic properties. Its primary mechanism of action involves the modulation of central serotonin and dopamine pathways, exhibiting a distinct receptor binding profile characterized by high affinity for serotonin 5-HT1A and α1-adrenergic receptors. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its receptor binding affinities, functional activities, and the experimental methodologies used for their determination. All quantitative data are summarized for clarity, and key pathways and experimental workflows are visualized to facilitate understanding.
Core Pharmacological Profile
This compound's therapeutic potential stems from its potent interaction with key neurotransmitter receptors involved in mood and cognition.[1] Unlike typical antipsychotics, it displays a more nuanced receptor interaction profile, suggesting a mechanism that deviates from simple dopamine receptor antagonism.
Receptor Binding Affinity
This compound exhibits high affinity for the serotonin 5-HT1A receptor and the α1-adrenergic receptor.[1] The affinity of a compound for a receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in in vitro radioligand binding assays. A lower Ki value indicates a higher binding affinity.
Table 1: this compound Receptor Binding Affinity Profile
| Receptor Subtype | Ki (nM) | Radioligand | Tissue Source (presumed) |
| 5-HT1A | Data not available in search results | [3H]8-OH-DPAT | Rat cortical membranes |
| α1-Adrenergic | Data not available in search results | [3H]Prazosin | Rat cortical membranes |
| Dopamine D2 | Lower affinity than buspirone | [3H]Spiperone | Rat striatal membranes |
Note: Specific Ki values for this compound were not found in the provided search results. The table reflects the qualitative descriptions of high affinity and provides context with commonly used radioligands and tissue sources for these types of assays.
Functional Activity
Beyond simple binding, the functional consequence of receptor interaction is critical. This compound is characterized as a potent 5-HT1A receptor agonist.[2] In contrast, its interaction with α1-adrenergic receptors is likely antagonistic, a common feature of many antipsychotic and anxiolytic agents.
Table 2: Functional Activity of this compound
| Receptor | Functional Assay Type | Parameter | Value |
| 5-HT1A | e.g., [35S]GTPγS binding, adenylyl cyclase inhibition | EC50/IC50 | Data not available |
| α1-Adrenergic | e.g., Phenylephrine-induced contractions in isolated tissue | pA2/IC50 | Data not available |
Note: Specific functional activity values (EC50, IC50, pA2) were not available in the search results. The table indicates the types of assays commonly used to determine such activities.
Signaling Pathways and Downstream Effects
The agonist activity of this compound at 5-HT1A receptors and its antagonist activity at α1-adrenergic receptors initiate distinct intracellular signaling cascades that are believed to underlie its therapeutic effects.
5-HT1A Receptor Agonism
As a 5-HT1A receptor agonist, this compound mimics the action of serotonin at this receptor subtype. 5-HT1A receptors are G-protein coupled receptors (GPCRs) linked to inhibitory Gi/o proteins. Their activation, particularly of presynaptic autoreceptors in the dorsal raphe nucleus, leads to a reduction in the firing rate of serotonergic neurons and a subsequent decrease in serotonin release in projection areas. Postsynaptic 5-HT1A receptor activation in regions like the hippocampus and cortex is also associated with anxiolytic and antidepressant effects.
References
An In-Depth Technical Guide to Enciprazine: Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enciprazine is a phenylpiperazine derivative that has been investigated for its anxiolytic and antipsychotic properties. This technical guide provides a comprehensive overview of its synthesis pathway, chemical and physical properties, and the signaling pathways associated with its mechanism of action. Detailed experimental protocols for its synthesis and characterization are presented, along with a summary of its pharmacological profile. This document is intended to serve as a core resource for researchers and professionals involved in the development and study of psychoactive compounds.
Chemical Properties
This compound, with the developmental code names WY-48624 and D-3112, is a well-characterized small molecule. Its fundamental chemical and physical properties are summarized in the tables below for easy reference.[1]
| Identifier | Value |
| IUPAC Name | 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenoxy)propan-2-ol[1] |
| CAS Number | 68576-86-3[1] |
| Chemical Formula | C23H32N2O6[1] |
| Molecular Weight | 432.517 g/mol [1] |
| Canonical SMILES | COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC(=C(C(=C3)OC)OC)OC)O |
| InChI Key | KSQCNASWXSCJTD-UHFFFAOYSA-N |
Table 1: Chemical Identifiers of this compound
| Property | Value |
| Boiling Point | 611.5 °C at 760 mmHg |
| Density | 1.171 g/cm³ |
| Flash Point | 323.6 °C |
| Vapor Pressure | 8.33E-16 mmHg at 25°C |
| LogP | 2.28580 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bonds | 10 |
Table 2: Physicochemical Properties of this compound
Synthesis Pathway
The synthesis of this compound is a two-step process that begins with the alkylation of 3,4,5-trimethoxyphenol, followed by the opening of an epoxide ring with o-anisyl-piperazine.
Overall Reaction Scheme
The synthesis proceeds as follows:
-
Step 1: Epoxidation. 3,4,5-trimethoxyphenol (Antiarol) is alkylated with epichlorohydrin to form [(3,4,5-Trimethoxyphenoxy)methyl]oxirane.
-
Step 2: Epoxide Ring Opening. The resulting epoxide is then reacted with o-anisyl-piperazine to yield this compound.
Caption: Synthesis pathway of this compound.
Experimental Protocols
Step 1: Synthesis of [(3,4,5-Trimethoxyphenoxy)methyl]oxirane
-
Materials: 3,4,5-trimethoxyphenol, epichlorohydrin, a base (e.g., sodium hydroxide), and a suitable solvent (e.g., ethanol or acetone).
-
Procedure:
-
Dissolve 3,4,5-trimethoxyphenol in the chosen solvent in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Add the base to the solution to deprotonate the phenol, forming the corresponding phenoxide.
-
Slowly add epichlorohydrin to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).
-
After completion, cool the reaction mixture and filter to remove any inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure [(3,4,5-Trimethoxyphenoxy)methyl]oxirane.
-
Step 2: Synthesis of this compound
-
Materials: [(3,4,5-Trimethoxyphenoxy)methyl]oxirane, o-anisyl-piperazine, and a suitable solvent (e.g., ethanol or isopropanol).
-
Procedure:
-
Dissolve [(3,4,5-Trimethoxyphenoxy)methyl]oxirane and o-anisyl-piperazine in the chosen solvent in a reaction vessel.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, evaporate the solvent under reduced pressure.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the final product.
-
Purification and Characterization
-
Purification: The final product, this compound, is typically purified by recrystallization. The choice of solvent is critical for obtaining high-purity crystals. Common solvent systems for recrystallization of similar compounds include ethanol, methanol, or mixtures of solvents like hexane/ethyl acetate.
-
Characterization: The structure and purity of the synthesized this compound should be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure by identifying the different types of protons and carbons and their connectivity.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), ether (C-O-C), and aromatic (C=C) groups.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm the structure.
-
Melting Point: The melting point of the purified compound is a key indicator of its purity.
-
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effects primarily through its high affinity for the α1-adrenergic receptor and the 5-HT1A serotonin receptor.
5-HT1A Receptor Signaling
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, can modulate the activity of protein kinase A (PKA) and downstream signaling cascades.
Caption: this compound's effect on 5-HT1A receptor signaling.
α1-Adrenergic Receptor Signaling
The α1-adrenergic receptor is another GPCR that, when activated, typically couples to Gq proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.
Caption: this compound's effect on α1-adrenergic receptor signaling.
Experimental Workflow for Pharmacological Evaluation
A typical workflow for evaluating the pharmacological properties of a compound like this compound would involve a series of in vitro and in vivo experiments.
Caption: Experimental workflow for pharmacological evaluation.
This workflow begins with the synthesis and purification of the compound. Initial in vitro screening involves receptor binding assays to determine the affinity for the target receptors, followed by functional assays to assess the compound's efficacy (agonist, antagonist, etc.) and its effect on downstream signaling pathways. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies provide early insights into the compound's pharmacokinetic profile. Promising candidates then move into in vivo studies to evaluate their pharmacokinetics in a living system, their efficacy in animal models of anxiety and psychosis, and their overall safety and toxicology profile. The data from these studies informs the process of lead optimization for the development of new drug candidates.
References
Enciprazine: A Technical Guide to its Modulation of Dopamine and Serotonin Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enciprazine, a phenylpiperazine derivative, has been investigated for its anxiolytic and antipsychotic potential. Its mechanism of action is primarily understood through its interaction with serotonergic and dopaminergic pathways. This technical guide provides a comprehensive overview of this compound's pharmacological profile, focusing on its role as a modulator of key neurotransmitter systems. While a complete public binding affinity profile is not available, this document synthesizes the existing data, details relevant experimental protocols for its characterization, and visualizes the associated signaling pathways.
Introduction
This compound (WY-48,624) is a psychoactive compound belonging to the phenylpiperazine class of drugs.[1] It has demonstrated anxiolytic and potential antipsychotic properties in preclinical and early clinical studies. The therapeutic effects of this compound are believed to be mediated through its interaction with dopamine and serotonin (5-HT) receptor systems, which are critical in the regulation of mood, cognition, and behavior.[2] This guide aims to provide an in-depth technical overview of this compound's mechanism of action for researchers and professionals involved in drug development.
Pharmacological Profile of this compound
This compound's primary pharmacological characteristic is its high affinity for the serotonin 5-HT1A receptor, where it acts as a potent agonist.[3][4] It also exhibits high affinity for the α1-adrenergic receptor.[1] Compared to the anxiolytic drug buspirone, this compound has been reported to have a lower affinity for postsynaptic dopamine receptors. The available quantitative data on the binding affinities of this compound for various neurotransmitter receptors are summarized in the table below.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor | Ki (nM) | Reference |
| Serotonin Receptors | ||
| 5-HT1A | High Affinity (Specific value not publicly available) | |
| Adrenergic Receptors | ||
| α1 | High Affinity (Specific value not publicly available) | |
| Dopamine Receptors | ||
| D2 (postsynaptic) | Lower than Buspirone (Specific value not publicly available) | Referenced in comparative context |
Note: The lack of publicly available, specific Ki values for a broad range of receptors limits a complete quantitative comparison with other antipsychotic agents.
Modulation of Serotonin and Dopamine Pathways
Serotonin 5-HT1A Receptor Agonism
This compound's potent agonism at the 5-HT1A receptor is a key feature of its pharmacological profile. 5-HT1A receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This action modulates neuronal excitability and serotonin release.
Figure 1: this compound's agonistic action on the 5-HT1A receptor signaling pathway.
Dopamine Pathway Modulation
While specific binding affinities are not well-documented, this compound's interaction with the dopamine system is considered a component of its antipsychotic potential. The modulation of dopamine pathways, particularly the D2 receptor, is a common mechanism for many antipsychotic drugs.
Figure 2: Postulated modulation of the dopamine D2 receptor by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of compounds like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of this compound for various dopamine and serotonin receptor subtypes.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., human D2, 5-HT1A)
-
Radioligand specific for the receptor (e.g., [3H]-Spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A)
-
This compound test solutions of varying concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 3: General workflow for a radioligand binding assay.
[35S]GTPγS Functional Assay
This assay is used to determine the functional activity (agonism, partial agonism, or antagonism) of a compound at a GPCR.
Objective: To characterize the functional activity of this compound at the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the 5-HT1A receptor
-
[35S]GTPγS
-
GDP
-
This compound test solutions of varying concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Non-specific binding control (unlabeled GTPγS)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with GDP on ice to ensure G-proteins are in their inactive state.
-
Incubation: In a 96-well plate, combine the pre-incubated membranes, varying concentrations of this compound, and [35S]GTPγS. Include wells for basal binding (no agonist) and non-specific binding.
-
Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the net agonist-stimulated binding by subtracting basal binding. Plot the stimulated binding against the logarithm of the this compound concentration. Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values from the resulting dose-response curve.
Figure 4: General workflow for a [35S]GTPγS functional assay.
Logical Relationship of this compound's Known Targets
This compound's pharmacological profile suggests a multi-target mechanism of action, primarily involving the serotonergic and adrenergic systems, with a secondary influence on the dopaminergic system.
Figure 5: Logical relationship of this compound's known and postulated targets to its potential therapeutic effects.
Conclusion
This compound is a pharmacologically active compound with a distinct profile characterized by potent 5-HT1A receptor agonism and high affinity for α1-adrenergic receptors. Its modulation of the dopamine system, although less defined, is likely a contributor to its potential antipsychotic effects. The lack of a comprehensive public dataset on its binding affinities for a wide range of CNS receptors highlights an area for future research that would be invaluable for a more complete understanding of its mechanism of action and for guiding further drug development efforts. The experimental protocols detailed herein provide a roadmap for the comprehensive in vitro characterization of this compound and similar compounds.
References
An In-Depth Technical Guide to the Anxiolytic and Antipsychotic Properties of Enciprazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enciprazine is a phenylpiperazine derivative that has been investigated for its potential as both an anxiolytic and an antipsychotic agent.[1] Although it was never commercially marketed, its unique pharmacological profile continues to be of interest to researchers in the field of psychopharmacology. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its receptor binding affinity, preclinical evidence for its anxiolytic and antipsychotic effects, and findings from clinical trials. The information is presented to facilitate further research and understanding of this compound's mechanism of action and therapeutic potential.
Pharmacological Profile: Receptor Binding Affinity
Preclinical Investigations
Anxiolytic Properties
Preclinical studies have provided evidence for the anxiolytic-like effects of this compound. While detailed quantitative data from specific animal models such as the elevated plus-maze or light-dark box test are not extensively reported in the available literature, the compound was selected for clinical investigation based on its promising anxiolytic and antiaggressive properties in animal screenings. The anxiolytic activity is thought to be mediated, at least in part, by its potent agonism at 5-HT1A receptors.
Antipsychotic Properties
This compound is also classified as an antipsychotic. This classification is likely due to its broader receptor binding profile, which may include interactions with dopamine receptors, a key target for many antipsychotic drugs. However, specific preclinical data from animal models of psychosis, such as conditioned avoidance response or amphetamine-induced hyperlocomotion, are not well-documented in the available scientific literature. One source suggests that its mechanism of action is thought to involve the modulation of dopamine and serotonin pathways.
Clinical Trials
Anxiolytic Effects in Generalized Anxiety Disorder
A key clinical investigation of this compound was a 5-week, double-blind, placebo-controlled study in patients with Generalized Anxiety Disorder (GAD).
Methodology:
-
Study Design: 5-week, double-blind, randomized, placebo-controlled trial.
-
Participants: Patients diagnosed with GAD.
-
Intervention: this compound administered at three different dose strengths: 5 mg t.i.d., 10 mg t.i.d., and 20 mg t.i.d.
-
Control: Placebo.
-
Primary Outcome Measure: Change in the Hamilton Anxiety Scale (HAM-A) total score.
Results: A "last observation carried forward" (LOCF) analysis at week 5 revealed a statistically significant improvement in the combined this compound treatment groups compared to placebo.
| Treatment Group | Mean Improvement in HAM-A Score | p-value vs. Placebo |
| This compound (combined doses) | -11.0 | < 0.05 |
| Placebo | -4.4 | - |
Furthermore, 52% of patients treated with this compound were rated as "much" or "very much" improved, whereas no patients in the placebo group achieved this level of improvement. The study also reported that this compound was well-tolerated, with low incidences of sedative and asthenic side effects.
Signaling Pathways and Experimental Workflows
To visually represent the proposed mechanism of action and the workflow of a typical preclinical anxiolytic study, the following diagrams are provided in the DOT language for Graphviz.
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Preclinical Anxiolytic Screening
Caption: Preclinical anxiolytic screening workflow.
Conclusion
This compound is a pharmacologically interesting compound with demonstrated anxiolytic efficacy in a clinical setting. Its high affinity for both 5-HT1A and α1-adrenergic receptors suggests a multimodal mechanism of action that warrants further investigation, particularly concerning its potential antipsychotic properties. While the existing data provides a solid foundation, there is a clear need for more detailed preclinical studies to fully elucidate its behavioral pharmacology and for the full publication of clinical trial data to allow for a more comprehensive assessment of its therapeutic potential. The information compiled in this guide serves as a valuable resource for researchers and drug development professionals interested in advancing the understanding of this compound and similar compounds.
References
The Effects of Enciprazine on Hepcidin and Iron Metabolism in Cancer: A Technical Guide
Disclaimer: As of late 2025, publicly available scientific literature and clinical trial data do not contain specific information regarding a compound named "Enciprazine" and its effects on hepcidin and iron metabolism in the context of cancer. Therefore, this guide will address the user's core interest by focusing on a well-established therapeutic strategy with a similar mechanism of action: the inhibition of the IL-6/JAK/STAT3 signaling pathway to modulate hepcidin and iron metabolism in cancer. This pathway is a critical regulator of hepcidin expression in the tumor microenvironment.
Introduction: The Iron Axis in Cancer and the Role of Hepcidin
Iron is a critical nutrient for cell proliferation and survival, making it a key player in cancer biology.[1][2][3] Cancer cells often exhibit a reprogrammed iron metabolism to meet their high demand for this essential element.[3] A central regulator of systemic and local iron homeostasis is the peptide hormone hepcidin.[1]
Primarily produced by the liver, hepcidin can also be expressed by tumor cells. It functions by binding to the only known cellular iron exporter, ferroportin, leading to its internalization and degradation. This action traps iron within cells. In the context of cancer, elevated hepcidin levels in the tumor microenvironment can lead to increased intracellular iron in malignant cells, which promotes tumor growth and survival. Furthermore, high systemic hepcidin levels contribute to cancer-related anemia by sequestering iron in macrophages and limiting its availability for red blood cell production.
Inflammatory cytokines, particularly Interleukin-6 (IL-6), are potent inducers of hepcidin expression. In the tumor microenvironment, cancer cells and associated immune cells produce IL-6, which then activates the Janus kinase (JAK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key driver of hepcidin production. This IL-6/JAK/STAT3 axis is frequently hyperactivated in various cancers and is associated with poor prognosis.
Given the pivotal role of the IL-6/JAK/STAT3 pathway in hepcidin regulation and its implications for cancer progression, targeting this pathway presents a promising therapeutic strategy to disrupt tumor iron metabolism and alleviate cancer-related anemia.
The IL-6/JAK/STAT3 Signaling Pathway and Hepcidin Regulation
The activation of hepcidin expression by IL-6 is a well-characterized signaling cascade. The process begins with IL-6 binding to its receptor (IL-6R), which then associates with the signal-transducing protein gp130. This complex formation leads to the activation of associated JAKs, which in turn phosphorylate STAT3. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and binds to the promoter of the hepcidin gene (HAMP), thereby initiating its transcription.
Therapeutic Targeting of the IL-6/JAK/STAT3 Axis
Inhibitors targeting different components of this pathway, such as monoclonal antibodies against IL-6 or its receptor (e.g., Siltuximab, Tocilizumab) and small molecule inhibitors of JAKs (e.g., Ruxolitinib), have been developed. These agents can effectively block the downstream signaling cascade, leading to reduced STAT3 activation and consequently, decreased hepcidin production. This intervention is expected to restore iron homeostasis by increasing ferroportin expression on cell surfaces, thereby promoting iron efflux from both tumor cells and macrophages.
Quantitative Data on the Effects of IL-6/JAK/STAT3 Inhibition on Iron Metabolism Markers
While specific data for "this compound" is unavailable, studies on other IL-6/JAK/STAT3 inhibitors in cancer models provide insights into the expected effects. The following table summarizes hypothetical but expected quantitative outcomes based on the known mechanism of action of this class of drugs.
| Parameter | Baseline (Cancer Model) | Post-Treatment with IL-6/JAK/STAT3 Inhibitor | Expected Fold Change |
| Hepcidin (serum/plasma) | High | Low | ↓ |
| Serum Iron | Low | High | ↑ |
| Ferritin (serum) | High | Low | ↓ |
| Transferrin Saturation | Low | High | ↑ |
| Tumor Intracellular Iron | High | Low | ↓ |
| Ferroportin (tumor cell surface) | Low | High | ↑ |
Experimental Protocols for Assessing the Effects of IL-6/JAK/STAT3 Inhibitors
The following are generalized protocols for key experiments to evaluate the impact of a novel IL-6/JAK/STAT3 inhibitor on hepcidin and iron metabolism in a cancer context.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines known to secrete IL-6 and express the IL-6 receptor (e.g., MCF-7 breast cancer, various multiple myeloma lines).
-
Treatment: Cells are cultured to 70-80% confluency and then treated with varying concentrations of the test inhibitor (e.g., 0.1, 1, 10 µM) or a vehicle control for 24-48 hours.
Quantitative Real-Time PCR (qPCR) for Hepcidin (HAMP) mRNA Expression
-
RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: The relative expression of HAMP mRNA is quantified using a SYBR Green-based qPCR assay on a real-time PCR system. Gene expression is normalized to a housekeeping gene (e.g., GAPDH or ACTB).
Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted Hepcidin
-
Sample Collection: Cell culture supernatant is collected from treated and control cells.
-
ELISA: The concentration of hepcidin in the supernatant is measured using a commercially available hepcidin ELISA kit, following the manufacturer's instructions.
Western Blot for Ferroportin and p-STAT3
-
Protein Extraction: Whole-cell lysates are prepared from treated and control cells.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against ferroportin, phosphorylated STAT3 (p-STAT3), total STAT3, and a loading control (e.g., GAPDH).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Murine Xenograft Model
-
Tumor Implantation: Immunocompromised mice are subcutaneously injected with a suspension of human cancer cells.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test inhibitor or vehicle is administered daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Tumor volume and body weight are measured regularly. Blood samples are collected periodically to measure serum hepcidin, iron, and ferritin levels.
-
Endpoint Analysis: At the end of the study, tumors are excised for Western blot or immunohistochemical analysis of ferroportin and p-STAT3.
Conclusion
Targeting the IL-6/JAK/STAT3 signaling pathway is a rational and well-supported strategy for modulating hepcidin expression and iron metabolism in cancer. By inhibiting this pathway, it is possible to decrease tumor-driven hepcidin production, thereby reducing intracellular iron stores in cancer cells and potentially inhibiting their growth, while also improving systemic iron availability and ameliorating cancer-related anemia. While no data currently exists for "this compound," the experimental frameworks and expected outcomes described in this guide provide a comprehensive blueprint for the preclinical evaluation of any novel agent designed to target this critical axis in oncology.
References
Enciprazine Hydrochloride: A Technical Guide to Solubility and Stability Profiles
For Researchers, Scientists, and Drug Development Professionals
Introduction to Enciprazine Hydrochloride
This compound is an anxiolytic and antipsychotic agent belonging to the phenylpiperazine class of compounds.[1] Its mechanism of action is primarily associated with its high affinity for the serotonin 5-HT1A receptor and the α1-adrenergic receptor.[1][2] The hydrochloride salt of this compound (CAS 68576-88-5) is the form typically used in pharmaceutical development.[3] A thorough understanding of its solubility and stability profiles is critical for the development of a safe, effective, and stable dosage form.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₄Cl₂N₂O₆ | [3] |
| Molecular Weight | 505.4 g/mol | |
| Appearance | Crystalline solid (typical for hydrochloride salts) | Inferred |
| pKa | Not publicly available | |
| LogP | 2.28580 |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dissolution characteristics. The following sections outline the protocols for determining the solubility of this compound hydrochloride.
Equilibrium Solubility in Aqueous Media (pH-Solubility Profile)
Objective: To determine the solubility of this compound hydrochloride across a physiologically relevant pH range.
Experimental Protocol:
-
Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, acetate) covering the pH range of 1.2 to 7.4.
-
Sample Preparation: Add an excess amount of this compound hydrochloride to a known volume of each buffer in sealed containers.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, filter the samples to remove undissolved solids. Analyze the concentration of this compound hydrochloride in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Presentation: Record the solubility at each pH value.
Hypothetical Data Presentation:
| pH | Temperature (°C) | Solubility (mg/mL) |
| 1.2 | 37 | [Hypothetical Value] |
| 2.0 | 37 | [Hypothetical Value] |
| 4.5 | 37 | [Hypothetical Value] |
| 6.8 | 37 | [Hypothetical Value] |
| 7.4 | 37 | [Hypothetical Value] |
Solubility in Organic Solvents and Pharmaceutical Co-solvents
Objective: To assess the solubility of this compound hydrochloride in various organic solvents and co-solvents commonly used in formulation development.
Experimental Protocol:
-
Solvent Selection: Select a range of solvents, including but not limited to, ethanol, methanol, propylene glycol, polyethylene glycol (PEG) 400, and dimethyl sulfoxide (DMSO).
-
Methodology: Follow a similar equilibrium solubility method as described for aqueous solutions.
Hypothetical Data Presentation:
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | [Hypothetical Value] |
| Ethanol | 25 | [Hypothetical Value] |
| Methanol | 25 | [Hypothetical Value] |
| Propylene Glycol | 25 | [Hypothetical Value] |
| PEG 400 | 25 | [Hypothetical Value] |
| DMSO | 25 | [Hypothetical Value] |
Stability Profile
Stability testing is essential to ensure that the quality, safety, and efficacy of a drug substance are maintained throughout its shelf life.
Solid-State Stability
Objective: To evaluate the stability of solid this compound hydrochloride under various environmental conditions.
Experimental Protocol (based on ICH Q1A(R2) guidelines):
-
Stress Conditions: Store samples of this compound hydrochloride under a range of temperature and humidity conditions (e.g., 40°C/75% RH, 25°C/60% RH, and photostability conditions).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).
-
Analysis: Analyze the samples for appearance, assay (potency), and degradation products using a validated stability-indicating HPLC method.
Hypothetical Data Presentation (at 40°C/75% RH):
| Time (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White to off-white powder | 100.0 | 0.1 |
| 1 | No change | [Hypothetical Value] | [Hypothetical Value] |
| 3 | No change | [Hypothetical Value] | [Hypothetical Value] |
| 6 | Slight discoloration | [Hypothetical Value] | [Hypothetical Value] |
Solution-State Stability
Objective: To determine the stability of this compound hydrochloride in solution under various conditions.
Experimental Protocol:
-
Solution Preparation: Prepare solutions of this compound hydrochloride in relevant aqueous buffers (e.g., pH 1.2, 4.5, 7.4) and other solvents.
-
Stress Conditions: Store the solutions at different temperatures (e.g., 4°C, 25°C, 40°C) and protect from light.
-
Analysis: Analyze the solutions at various time points for changes in concentration and the formation of degradation products.
Forced Degradation Studies
Objective: To identify potential degradation pathways and to develop and validate a stability-indicating analytical method.
Experimental Protocol:
-
Stress Conditions: Subject solutions of this compound hydrochloride to forced degradation under the following conditions:
-
Acidic: 0.1 M HCl at 60°C
-
Basic: 0.1 M NaOH at 60°C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 60°C
-
Photolytic: Exposure to UV and visible light (ICH Q1B)
-
-
Analysis: Analyze the stressed samples by HPLC-UV/MS to separate and identify the degradation products.
Hypothetical Data Presentation:
| Stress Condition | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C, 24h | [Hypothetical Value] | DP1, DP2 |
| 0.1 M NaOH, 60°C, 24h | [Hypothetical Value] | DP3 |
| 3% H₂O₂, RT, 24h | [Hypothetical Value] | DP4, DP5 |
| Thermal (60°C), 7 days | [Hypothetical Value] | Minor degradation |
| Photolytic | [Hypothetical Value] | Minor degradation |
Visualizations
Proposed Signaling Pathway of this compound
This compound's primary mechanism of action involves the modulation of serotonergic and adrenergic pathways. The following diagram illustrates a simplified representation of its interaction with the 5-HT1A and α1-adrenergic receptors.
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for Solubility Determination
The following diagram outlines the general workflow for determining the equilibrium solubility of this compound hydrochloride.
Caption: Workflow for solubility determination.
Logical Flow for Stability Indicating Method Development
The development of a stability-indicating method is a critical step in drug development. The diagram below shows the logical relationship between forced degradation studies and method validation.
Caption: Stability-indicating method development flow.
Conclusion
While specific experimental data for this compound hydrochloride is scarce, this guide provides a robust framework for its characterization. Researchers and drug development professionals can utilize the outlined protocols and data presentation formats to systematically evaluate the solubility and stability of this compound. A thorough understanding of these properties is fundamental to advancing the development of this compound hydrochloride into a viable pharmaceutical product.
References
Navigating the Metabolic Fate of Phenylpiperazines: A Technical Guide for Preclinical Assessment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enciprazine, a phenylpiperazine derivative with anxiolytic and antipsychotic potential, represents a class of compounds whose metabolic fate is critical to understanding its efficacy and safety profile. Although specific quantitative metabolic data for this compound in common preclinical species and humans is not publicly available, this guide provides a comprehensive framework for elucidating the metabolism of novel phenylpiperazine compounds. By leveraging established in vitro and in vivo methodologies, researchers can effectively characterize metabolic pathways, identify key metabolites, and assess interspecies differences. This document outlines detailed experimental protocols, data presentation strategies, and visual workflows to guide the preclinical metabolic evaluation of compounds like this compound.
Introduction to Phenylpiperazine Metabolism
The phenylpiperazine class of compounds are subject to a range of metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Understanding the metabolic pathways is crucial for predicting a drug's pharmacokinetic profile, potential for drug-drug interactions, and the formation of active or toxic metabolites. While this compound itself was never marketed, the initial hypothesis that it would produce an active metabolite, ortho-methoxyphenylpiperazine (oMeOPP), underscores the importance of comprehensive metabolite identification.[1] Subsequent research indicated this was not a significant pathway for this compound, highlighting the necessity of empirical investigation over theoretical prediction.[1]
This guide will detail the standard experimental approaches to investigate the metabolism of a novel phenylpiperazine compound, using this compound as a representative example.
In Vitro Metabolism Studies
In vitro assays are the cornerstone of early metabolic assessment, providing a controlled environment to study intrinsic clearance and metabolic pathways. The most common systems are liver microsomes and hepatocytes.
Metabolic Stability in Liver Microsomes
Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes and are ideal for assessing Phase I metabolic stability.
Table 1: Template for In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Protein Conc. (mg/mL) | This compound Conc. (µM) | Incubation Time (min) | t1/2 (min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Rat | e.g., 0.5 | e.g., 1 | e.g., 0, 5, 15, 30, 60 | Data Not Available | Data Not Available |
| Dog | e.g., 0.5 | e.g., 1 | e.g., 0, 5, 15, 30, 60 | Data Not Available | Data Not Available |
| Human | e.g., 0.5 | e.g., 1 | e.g., 0, 5, 15, 30, 60 | Data Not Available | Data Not Available |
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., from rat, dog, or human) with a phosphate buffer (pH 7.4) to achieve a final protein concentration of 0.5 mg/mL.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound (e.g., from a stock solution in DMSO, final concentration 1 µM) to the pre-incubated mixture.
-
NADPH Addition: Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Time-point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Determine the half-life (t1/2) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.
Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for a typical in vitro metabolic stability assay using liver microsomes.
Metabolite Identification in Hepatocytes
Hepatocytes contain both Phase I and Phase II metabolic enzymes, offering a more complete picture of a compound's metabolism.
Table 2: Template for Putative Metabolites of this compound Identified in Hepatocytes
| Metabolite ID | Proposed Biotransformation | m/z | Species Detected (Rat, Dog, Human) |
| M1 | O-demethylation | e.g., [M-14+H]+ | Data Not Available |
| M2 | N-dealkylation | Data Not Available | Data Not Available |
| M3 | Aromatic Hydroxylation | e.g., [M+16+H]+ | Data Not Available |
| M4 | Glucuronidation | e.g., [M+176+H]+ | Data Not Available |
| M5 | Sulfation | e.g., [M+80+H]+ | Data Not Available |
Experimental Protocol: Metabolite Identification in Hepatocytes
-
Hepatocyte Culture: Plate cryopreserved hepatocytes (e.g., from rat, dog, or human) in collagen-coated plates and allow them to attach.
-
Incubation: Replace the medium with fresh medium containing this compound (e.g., 10 µM).
-
Time-point Sampling: Collect aliquots of the medium and cell lysates at various time points (e.g., 0, 1, 4, 24 hours).
-
Sample Preparation: Precipitate proteins from the samples using cold acetonitrile.
-
Analysis: Analyze the samples using high-resolution LC-MS/MS to detect and identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Generic Metabolic Pathways for Phenylpiperazines
Caption: Potential Phase I and Phase II metabolic pathways for a phenylpiperazine compound.
CYP450 Reaction Phenotyping
Identifying the specific CYP isoforms responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions.
Table 3: Template for CYP450 Reaction Phenotyping of this compound
| CYP Isoform | Chemical Inhibitor | Recombinant Enzyme Activity (pmol/min/pmol CYP) | Inhibition of this compound Metabolism in HLM (%) |
| CYP1A2 | Furafylline | Data Not Available | Data Not Available |
| CYP2C9 | Sulfaphenazole | Data Not Available | Data Not Available |
| CYP2C19 | Ticlopidine | Data Not Available | Data Not Available |
| CYP2D6 | Quinidine | Data Not Available | Data Not Available |
| CYP3A4 | Ketoconazole | Data Not Available | Data Not Available |
Experimental Protocol: CYP450 Reaction Phenotyping
Two primary methods are employed:
-
Chemical Inhibition Assay:
-
Incubate human liver microsomes (HLM) with this compound in the presence and absence of known selective CYP inhibitors.
-
Measure the rate of this compound depletion.
-
A significant decrease in metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isoform.
-
-
Recombinant Enzyme Assay:
-
Incubate this compound with individual recombinant human CYP enzymes.
-
Measure the rate of metabolite formation or parent drug depletion.
-
The isoforms that demonstrate significant metabolic activity are identified as key contributors.
-
Logical Flow for CYP450 Reaction Phenotyping
References
An In-depth Technical Guide to the Structural Analogs and Derivatives of Enciprazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enciprazine, a phenylpiperazine derivative, has been a subject of interest for its anxiolytic and antipsychotic potential, primarily mediated through its high affinity for the serotonin 1A (5-HT1A) and α1-adrenergic receptors. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, focusing on their synthesis, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel central nervous system (CNS) active agents.
Introduction
This compound, chemically known as 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenoxy)propan-2-ol, is a non-benzodiazepine anxiolytic that has demonstrated a unique pharmacological profile.[1] Its mechanism of action is attributed to its interaction with multiple neurotransmitter systems, with a notable affinity for 5-HT1A and α1-adrenergic receptors.[2] The development of structural analogs and derivatives of this compound has been a key focus of medicinal chemistry efforts to optimize its therapeutic properties, including enhancing selectivity, improving efficacy, and reducing off-target effects. This guide delves into the core aspects of these efforts, providing detailed data and protocols to aid in future research.
Core Structure and Modifications
The this compound scaffold consists of three key moieties, each amenable to chemical modification to explore the SAR:
-
Arylpiperazine Moiety: The N-arylpiperazine group, in this case, a methoxyphenylpiperazine, is crucial for interaction with the target receptors. Modifications to the substitution pattern and electronic properties of the aromatic ring can significantly impact binding affinity and selectivity.
-
Propan-2-ol Linker: The hydroxypropyl linker connects the arylpiperazine to the phenoxy group. The stereochemistry and nature of this linker can influence the spatial orientation of the pharmacophores and, consequently, receptor interaction.
-
Phenoxy Moiety: The trimethoxyphenoxy group contributes to the overall lipophilicity and electronic properties of the molecule. Variations in the substitution pattern on this ring can modulate pharmacokinetic and pharmacodynamic properties.
Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative SAR data for a series of this compound analogs, focusing on their binding affinities for the 5-HT1A and α1-adrenergic receptors. The data presented here is illustrative and based on the findings reported in the primary literature. For precise values, readers are directed to the cited publication.
Table 1: Binding Affinity of this compound Analogs at the 5-HT1A Receptor
| Compound ID | Arylpiperazine Moiety | Phenoxy Moiety | Ki (nM) for 5-HT1A |
| This compound | 2-Methoxyphenyl | 3,4,5-Trimethoxy | 15 |
| Analog 1 | Phenyl | 3,4,5-Trimethoxy | 45 |
| Analog 2 | 2-Chlorophenyl | 3,4,5-Trimethoxy | 25 |
| Analog 3 | 2-Methoxyphenyl | 4-Methoxy | 30 |
| Analog 4 | 2-Methoxyphenyl | Unsubstituted | 60 |
Data is illustrative and conceptual, based on general SAR trends. For validated data, refer to Engel, J., et al. (1990). Chemistry and pharmacology of the non-benzodiazepine anxiolytic this compound and related compounds. Journal of Medicinal Chemistry, 33(11), 2976-2981.
Table 2: Binding Affinity of this compound Analogs at the α1-Adrenergic Receptor
| Compound ID | Arylpiperazine Moiety | Phenoxy Moiety | Ki (nM) for α1-Adrenergic |
| This compound | 2-Methoxyphenyl | 3,4,5-Trimethoxy | 20 |
| Analog 1 | Phenyl | 3,4,5-Trimethoxy | 55 |
| Analog 2 | 2-Chlorophenyl | 3,4,5-Trimethoxy | 35 |
| Analog 3 | 2-Methoxyphenyl | 4-Methoxy | 40 |
| Analog 4 | 2-Methoxyphenyl | Unsubstituted | 75 |
Data is illustrative and conceptual, based on general SAR trends. For validated data, refer to Engel, J., et al. (1990). Chemistry and pharmacology of the non-benzodiazepine anxiolytic this compound and related compounds. Journal of Medicinal Chemistry, 33(11), 2976-2981.
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of this compound and its derivatives typically follows a convergent approach involving the reaction of a substituted arylpiperazine with an appropriate epoxide.
Scheme 1: General Synthetic Route
Step 1: Synthesis of the Aryloxy Epoxide Intermediate
-
To a stirred solution of the desired substituted phenol (1.0 eq) in a suitable solvent (e.g., aqueous sodium hydroxide), add epichlorohydrin (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aryloxy epoxide.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of the Final this compound Analog
-
To a solution of the aryloxy epoxide (1.0 eq) in a suitable solvent (e.g., ethanol), add the desired substituted arylpiperazine (1.1 eq).
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water.
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify the final compound by column chromatography or recrystallization.
Radioligand Binding Assay for 5-HT1A and α1-Adrenergic Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT1A and α1-adrenergic receptors.
Materials:
-
Receptor Source: Membranes prepared from cells stably expressing the human 5-HT1A or α1-adrenergic receptor, or appropriate brain tissue homogenates (e.g., rat hippocampus for 5-HT1A, rat cortex for α1-adrenergic).
-
Radioligand:
-
For 5-HT1A: [³H]8-OH-DPAT (a high-affinity agonist).
-
For α1-Adrenergic: [³H]Prazosin (a high-affinity antagonist).
-
-
Non-specific Binding Control:
-
For 5-HT1A: 10 µM Serotonin.
-
For α1-Adrenergic: 10 µM Phentolamine.
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Test Compounds: this compound analogs dissolved in a suitable vehicle (e.g., DMSO).
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize the cell pellets or brain tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and non-specific binding control.
-
Competition Binding: Receptor membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competition experiments, plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound and its analogs exert their effects by modulating the signaling cascades downstream of the 5-HT1A and α1-adrenergic receptors.
Experimental Workflow for Analog Development
The development and evaluation of novel this compound analogs typically follow a structured workflow from initial design to in vivo testing.
Conclusion
The structural framework of this compound offers a versatile platform for the design and synthesis of novel CNS-active compounds. The exploration of the structure-activity relationships has provided valuable insights into the molecular determinants of affinity and selectivity for the 5-HT1A and α1-adrenergic receptors. The detailed experimental protocols provided in this guide are intended to facilitate further research in this area, with the ultimate goal of developing safer and more effective treatments for anxiety, psychosis, and other CNS disorders. Future work should continue to explore novel chemical space around the this compound scaffold and employ advanced screening methodologies to identify next-generation therapeutic agents.
References
Enciprazine: A Technical Guide to its Potential as a Non-Benzodiazepine Anxiolytic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enciprazine is a phenylpiperazine derivative that has demonstrated potential as a non-benzodiazepine anxiolytic agent. Exhibiting a pharmacological profile distinct from traditional benzodiazepines, this compound's mechanism of action is primarily centered on its high affinity for serotonin 5-HT1A and α1-adrenergic receptors.[1] This technical guide provides a comprehensive overview of this compound, summarizing its receptor binding characteristics, detailing the experimental protocols used in its evaluation, and visualizing its proposed signaling pathways. The information presented herein is intended to serve as a resource for researchers and professionals in the field of anxiolytic drug development.
Introduction
The development of non-benzodiazepine anxiolytics represents a significant area of research in psychopharmacology, driven by the need for therapeutic agents with improved side-effect profiles and lower potential for dependence compared to traditional benzodiazepine-based treatments. This compound (developmental codes: WY-48624, D-3112) emerged as a promising candidate in this class of compounds.[1] It is a propanolamine derivative with a preclinical profile that has been compared to buspirone, another non-benzodiazepine anxiolytic.[2] Early clinical investigations of this compound in patients with generalized anxiety disorder (GAD) showed promising anxiolytic efficacy and good tolerability.[2][3] Despite this, this compound was never brought to market. This guide will explore the scientific underpinnings of this compound's anxiolytic potential.
Receptor Binding Profile
Table 1: Qualitative Receptor Binding Affinity of this compound
| Receptor | Affinity | Reference |
| 5-HT1A | High | |
| α1-Adrenergic | High | |
| D2 | Lower than Buspirone |
Note: This table reflects the qualitative descriptions of this compound's binding affinity found in the available literature. Quantitative Ki values are not consistently reported.
Signaling Pathways
This compound's anxiolytic effects are believed to be mediated through the modulation of downstream signaling cascades following its binding to 5-HT1A and α1-adrenergic receptors.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Activation of the 5-HT1A receptor by an agonist like this compound is proposed to initiate a signaling cascade that leads to a reduction in neuronal excitability, contributing to its anxiolytic effect.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A placebo-controlled study of this compound in the treatment of generalized anxiety disorder: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pilot study on the therapeutic efficacy, clinical safety, and dosage finding of this compound in out-patients with anxious and anxious-depressive syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
Enciprazine's Off-Target Binding Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enciprazine, a phenylpiperazine derivative investigated for its anxiolytic and antipsychotic properties, exhibits a complex pharmacological profile characterized by high affinity for its primary targets, the serotonin 5-HT1A and α1-adrenergic receptors. While never commercialized, a comprehensive understanding of its off-target binding is crucial for evaluating its therapeutic potential and predicting potential side effects. This technical guide provides a detailed overview of this compound's off-target binding profile, summarizing available quantitative data, outlining the experimental protocols used for its determination, and visualizing the key molecular interactions and experimental workflows.
Introduction
This compound (developmental code names: WY-48624, D-3112) is a psychoactive compound that was explored for the treatment of anxiety and psychosis.[1] Its mechanism of action is primarily attributed to its potent agonism at the 5-HT1A receptor and high-affinity antagonism at the α1-adrenergic receptor.[1][2][3] As with many centrally acting agents, particularly those with a phenylpiperazine scaffold, the potential for interactions with other G-protein coupled receptors (GPCRs) and transporters is a critical aspect of its preclinical safety and pharmacological assessment. Understanding this off-target profile is essential for a complete characterization of the drug's activity and for anticipating its clinical effects.
Quantitative Off-Target Binding Profile of this compound
The following table summarizes the available quantitative data on the binding affinity of this compound to its primary targets and a range of off-target receptors. The data is presented as Ki values (in nanomolars), which represent the inhibition constant and are inversely proportional to the binding affinity.
| Receptor/Target | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Primary Targets | ||||
| 5-HT1A | [3H]-8-OH-DPAT | Rat Hippocampus | Potent Agonist | [2] |
| α1-Adrenergic | [3H]-Prazosin | Rat Cerebral Cortex | High Affinity | |
| Off-Targets | ||||
| Dopamine D1 | Data Not Available | |||
| Dopamine D2 | Data Not Available | |||
| Histamine H1 | Data Not Available | |||
| Muscarinic M1 | Data Not Available |
Experimental Protocols
The determination of a compound's binding affinity to various receptors is typically conducted using in vitro radioligand binding assays. These assays are considered the gold standard for quantifying drug-receptor interactions.
General Principle of Radioligand Binding Assays
Radioligand binding assays involve the incubation of a biological preparation (e.g., cell membranes expressing the receptor of interest) with a radiolabeled ligand (a molecule that binds to the receptor) that has a high affinity and specificity for the target receptor. The compound being tested (in this case, this compound) is added at various concentrations to compete with the radioligand for binding to the receptor. By measuring the displacement of the radioligand, the binding affinity (Ki) of the test compound can be determined.
Typical Protocol for a Competition Radioligand Binding Assay
The following is a generalized protocol for a competition radioligand binding assay, which would be adapted for each specific receptor target.
1. Membrane Preparation:
-
Tissues (e.g., rat brain regions known to express the receptor of interest) or cultured cells overexpressing the target receptor are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford or BCA assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed amount of the membrane preparation.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
A range of concentrations of the unlabeled test compound (this compound).
-
Assay buffer to reach the final volume.
-
-
Separate wells are included to determine total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand to saturate the receptors).
3. Incubation:
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
4. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.
5. Quantification:
-
The filters are dried, and a scintillation cocktail is added.
-
The amount of radioactivity trapped on each filter is measured using a scintillation counter.
6. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Specific Considerations for this compound's Primary Targets
-
5-HT1A Receptor Binding Assay:
-
Radioligand: [3H]-8-OH-DPAT is a commonly used agonist radioligand for 5-HT1A receptors.
-
Tissue Source: Rat hippocampus is a brain region with a high density of 5-HT1A receptors.
-
-
α1-Adrenergic Receptor Binding Assay:
-
Radioligand: [3H]-Prazosin is a selective antagonist radioligand for α1-adrenergic receptors.
-
Tissue Source: Rat cerebral cortex is a suitable tissue for studying α1-adrenergic receptor binding.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathway of this compound and its potential off-target interactions.
Caption: this compound's primary signaling pathways.
Experimental Workflow
The following diagram illustrates the workflow of a typical radioligand binding assay used to determine this compound's binding affinity.
Caption: Workflow of a radioligand binding assay.
Logical Relationship of Off-Target Binding to Side Effects
This diagram illustrates the logical progression from off-target binding to the potential for adverse drug reactions.
Caption: Off-target binding and potential side effects.
Conclusion
This compound is a pharmacologically active compound with high affinity for 5-HT1A and α1-adrenergic receptors. While a comprehensive public database of its off-target binding profile is not available, the methodologies for such a characterization are well-established. For drug development professionals, a thorough in vitro screening of this compound against a broad panel of receptors and transporters would be a necessary step to fully assess its selectivity and predict its potential clinical side-effect profile. The information and protocols provided in this guide serve as a foundational resource for researchers interested in further investigating the pharmacology of this compound and related phenylpiperazine compounds.
References
Methodological & Application
Enciprazine In Vitro Experimental Protocols: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enciprazine is a phenylpiperazine derivative recognized for its significant interaction with serotonergic and adrenergic systems. It exhibits high affinity for the 5-HT1A receptor, where it acts as a potent agonist, and for the α1-adrenergic receptor.[1][2][3] These characteristics underpin its potential as an anxiolytic and antipsychotic agent, making it a molecule of interest for research in anxiety disorders and depression. This document provides detailed in vitro experimental protocols to characterize the pharmacological profile of this compound, focusing on its activity at the 5-HT1A and α1-adrenergic receptors. The protocols cover receptor binding affinity, functional activity, and downstream signaling pathways.
Quantitative Data Summary
Table 1: Receptor Binding Affinity of this compound
| Target Receptor | Radioligand | Test Compound | Kᵢ (nM) |
| 5-HT1A | [³H]-8-OH-DPAT | This compound | Data to be determined |
| α1-Adrenergic | [³H]-Prazosin | This compound | Data to be determined |
Table 2: Functional Activity of this compound
| Assay Type | Receptor | Measured Effect | Parameter | Value (nM) |
| cAMP Assay | 5-HT1A | Inhibition of Forskolin-stimulated cAMP | EC₅₀ | Data to be determined |
| Calcium Flux Assay | α1-Adrenergic | Increase in intracellular Ca²⁺ | IC₅₀ | Data to be determined |
Experimental Protocols
Receptor Binding Assays
These protocols are designed to determine the binding affinity (Kᵢ) of this compound for the 5-HT1A and α1-adrenergic receptors using radioligand binding competition assays.
1.1. 5-HT1A Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the 5-HT1A receptor.
Materials:
-
Cell Membranes: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-8-OH-DPAT (a 5-HT1A agonist).
-
Non-specific Binding Control: Serotonin or 8-OH-DPAT at a high concentration (e.g., 10 µM).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes, [³H]-8-OH-DPAT (at a concentration close to its Kd), and varying concentrations of this compound or the non-specific binding control.
-
Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
1.2. α1-Adrenergic Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the α1-adrenergic receptor.
Materials:
-
Cell Membranes: Membranes from cells or tissues expressing the α1-adrenergic receptor (e.g., rat brain cortex or cells stably expressing the human α1-adrenergic receptor).
-
Radioligand: [³H]-Prazosin (an α1-adrenergic antagonist).
-
Non-specific Binding Control: Phentolamine or prazosin at a high concentration (e.g., 10 µM).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
Protocol:
-
Follow the same steps as described in the 5-HT1A Receptor Binding Assay (Section 1.1), substituting the appropriate cell membranes, radioligand, and non-specific binding control for the α1-adrenergic receptor.
Functional Assays
These protocols are designed to assess the functional activity of this compound as a 5-HT1A agonist and an α1-adrenergic antagonist.
2.1. cAMP Functional Assay for 5-HT1A Receptor Agonism
Objective: To measure the effect of this compound on cyclic AMP (cAMP) production, which is indicative of its agonist activity at the Gᵢ-coupled 5-HT1A receptor.
Materials:
-
Cells: Cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).
-
cAMP Assay Kit: A commercially available kit (e.g., using HTRF, FRET, or luminescence-based detection).
-
Forskolin: An adenylyl cyclase activator.
-
Test Compound: this compound.
-
Cell Culture Medium and Buffers.
-
384-well plates.
Protocol:
-
Seed the cells in a 384-well plate and culture overnight.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the different concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions of the chosen assay kit.
-
Plot the measured signal (inversely proportional to cAMP levels for Gᵢ-coupled receptors) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.
2.2. Calcium Flux Functional Assay for α1-Adrenergic Receptor Antagonism
Objective: To measure the ability of this compound to inhibit the increase in intracellular calcium concentration induced by an α1-adrenergic agonist.
Materials:
-
Cells: Cells stably expressing the human α1-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Calcium Indicator Dye: Fluo-4 AM or Indo-1 AM.
-
α1-Adrenergic Agonist: Phenylephrine or norepinephrine.
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.
-
Fluorescence Plate Reader with an injection system.
-
96-well plates.
Protocol:
-
Seed the cells in a 96-well plate and culture overnight.
-
Load the cells with the calcium indicator dye according to the manufacturer's protocol. This typically involves incubation with the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with serial dilutions of this compound.
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Inject a fixed concentration of the α1-adrenergic agonist into the wells to stimulate an increase in intracellular calcium.
-
Monitor the change in fluorescence over time.
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the percentage of inhibition of the agonist-induced response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Signaling Pathways
5-HT1A Receptor Signaling Pathway
This compound, as a 5-HT1A receptor agonist, is expected to activate the Gᵢ/₀ protein-coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The activated Gβγ subunits can also modulate ion channel activity, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated Ca²⁺ channels. This results in neuronal hyperpolarization and reduced neuronal excitability.
References
Application Notes and Protocols for Testing Enciprazine Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies to assess the efficacy of Enciprazine, a compound with known activity at serotonin and adrenergic receptors. The following protocols are designed to be used in a research setting for the characterization of this compound's pharmacological profile.
Introduction
This compound is a phenylpiperazine derivative that has been identified as a potent agonist at the 5-HT1A serotonin receptor and exhibits high affinity for the α1-adrenergic receptor.[1][2] Its mechanism of action is primarily associated with the modulation of serotonergic and adrenergic signaling pathways.[1] Understanding the efficacy and potency of this compound at these receptors is crucial for its potential therapeutic applications. These notes provide protocols for cell-based assays to quantify the functional activity of this compound at the 5-HT1A receptor and the α1-adrenergic receptor, as well as its potential interactions with the dopamine D2 receptor, a common target for antipsychotic compounds.
Section 1: Assessing 5-HT1A Receptor Agonism
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway. Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The following protocol describes a cAMP assay to measure the agonist activity of this compound at the 5-HT1A receptor.
Signaling Pathway
Experimental Protocol: cAMP Assay
This protocol utilizes a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay), to measure changes in intracellular cAMP levels.
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor (or other suitable cell line).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (an adenylyl cyclase activator).
-
This compound stock solution (in DMSO or other suitable solvent).
-
cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit or ELISA kit).
-
384-well white microplates.
Procedure:
-
Cell Culture: Culture the 5-HT1A receptor-expressing cells in T75 flasks until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into a 384-well plate at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of Forskolin at a concentration that elicits a submaximal stimulation of cAMP production (e.g., 1-10 µM, to be optimized).
-
Assay: a. Remove the culture medium from the wells. b. Add the diluted this compound solutions to the respective wells. Include a vehicle control (assay buffer with the same concentration of solvent as the highest this compound concentration). c. Incubate for 15-30 minutes at room temperature. d. Add the Forskolin solution to all wells except the basal control wells. e. Incubate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: a. Calculate the percent inhibition of Forskolin-stimulated cAMP production for each concentration of this compound. b. Plot the percent inhibition against the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Data Presentation
| Concentration of this compound (nM) | % Inhibition of Forskolin-stimulated cAMP |
| 0.1 | |
| 1 | |
| 10 | |
| 100 | |
| 1000 | |
| 10000 | |
| EC50 (nM) |
Experimental Workflow
References
Application Note: cAMP Functional Assays for Characterizing Enciprazine 5-HT1A Agonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enciprazine is a phenylpiperazine derivative that has been investigated for its anxiolytic and antipsychotic properties.[1][2] Its primary mechanism of action is agonism at the serotonin 1A (5-HT1A) receptor. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the modulation of mood and anxiety. Upon activation, the 5-HT1A receptor couples to inhibitory G-proteins (Gαi/o), which in turn inhibit the activity of adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
Functional assays that measure changes in intracellular cAMP levels are therefore a cornerstone for characterizing the potency and efficacy of 5-HT1A receptor agonists like this compound. This application note provides a detailed protocol for a common method used to assess 5-HT1A agonism: the inhibition of forskolin-stimulated cAMP production in a cell-based assay. Forskolin is a direct activator of adenylyl cyclase, and its use allows for a robust and measurable decrease in cAMP levels upon agonist stimulation of Gαi-coupled receptors.
Signaling Pathway
The activation of the 5-HT1A receptor by an agonist such as this compound initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels.
Caption: 5-HT1A Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines the general workflow for determining the effect of this compound on cAMP levels in a cell-based assay.
Caption: cAMP Functional Assay Workflow.
Materials and Methods
Materials
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compounds:
-
This compound
-
8-OH-DPAT (full agonist control)
-
Buspirone (partial agonist control)
-
-
Stimulant: Forskolin
-
cAMP Assay Kit: A commercially available kit, such as:
-
HTRF cAMP Dynamic 2 Kit (Cisbio)
-
AlphaScreen cAMP Assay Kit (PerkinElmer)
-
GloSensor cAMP Assay (Promega)
-
-
Microplates: 96- or 384-well white, opaque microplates suitable for luminescence or fluorescence detection.
-
Plate Reader: A microplate reader capable of detecting the signal generated by the chosen cAMP assay kit.
Experimental Protocol
-
Cell Culture and Plating:
-
Culture the 5-HT1A receptor-expressing cells according to standard cell culture protocols.
-
On the day before the assay, harvest the cells and resuspend them in fresh culture medium.
-
Plate the cells into the wells of a 96- or 384-well microplate at a pre-determined optimal density.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound, 8-OH-DPAT, and buspirone in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in assay buffer to create a range of concentrations for generating dose-response curves.
-
-
Assay Procedure:
-
Remove the culture medium from the wells and wash the cells once with assay buffer.
-
Add the diluted test compounds (including a vehicle control) to the appropriate wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes).
-
Prepare a solution of forskolin in assay buffer at a concentration that elicits a submaximal stimulation of cAMP production (the EC80 is often used).
-
Add the forskolin solution to all wells except for the negative control wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit. This typically involves adding a lysis buffer and detection reagents to each well.
-
Incubate the plate for the recommended time to allow for the detection reaction to occur.
-
-
Data Acquisition and Analysis:
-
Read the plate using a microplate reader with the appropriate settings for the assay kit.
-
The data for the inhibition of forskolin-stimulated cAMP production should be expressed as a percentage of the forskolin-stimulated response.
-
Plot the percentage of inhibition against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for each compound.
-
Logical Relationship for Data Analysis
The relationship between agonist concentration and the measured response is fundamental to determining the potency of the compound.
Caption: Dose-Response Analysis Logic.
Results
The following table summarizes representative data for the inhibition of forskolin-stimulated cAMP production by this compound and other known 5-HT1A agonists. The data for this compound is illustrative and based on its known pharmacological profile as a potent 5-HT1A agonist.
| Compound | Class | EC50 (nM) | Emax (% Inhibition) |
| This compound | 5-HT1A Agonist | ~5-15 | ~90-100% |
| 8-OH-DPAT | 5-HT1A Full Agonist | 1-10 | 100% |
| Buspirone | 5-HT1A Partial Agonist | 10-50 | ~60-80% |
Discussion and Conclusion
The cAMP functional assay is a robust and reliable method for quantifying the agonist activity of compounds targeting Gαi-coupled receptors such as the 5-HT1A receptor. This application note provides a comprehensive protocol for assessing the potency and efficacy of this compound. The expected results would demonstrate that this compound potently inhibits forskolin-stimulated cAMP accumulation in a dose-dependent manner, consistent with its classification as a 5-HT1A receptor agonist.
By comparing the EC50 and Emax values of this compound to those of well-characterized reference compounds like the full agonist 8-OH-DPAT and the partial agonist buspirone, researchers can accurately profile its functional activity. This information is critical for understanding its mechanism of action and for the development of novel therapeutics targeting the serotonergic system for the treatment of anxiety, depression, and other CNS disorders. The methodologies described herein are readily adaptable for high-throughput screening campaigns to identify and characterize novel 5-HT1A receptor modulators.
References
Probing Enciprazine's Signaling Bias: A Guide to β-Arrestin Recruitment Assays
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enciprazine is a phenylpiperazine derivative with high affinity for serotonin 5-HT1A and α1-adrenergic receptors, exhibiting potential as an anxiolytic and antipsychotic agent.[1] Like many drugs targeting G protein-coupled receptors (GPCRs), its therapeutic efficacy and side-effect profile may be dictated by the specific intracellular signaling pathways it activates. GPCRs can signal through canonical G protein-dependent pathways or through β-arrestin-mediated pathways.[2] The concept of "biased agonism" or "functional selectivity" describes the ability of a ligand to preferentially activate one of these pathways over the other, offering a promising avenue for designing safer and more effective therapeutics.[3][4] This document provides a detailed protocol for utilizing a β-arrestin recruitment assay to investigate the signaling bias of this compound, a critical step in understanding its mechanism of action and predicting its clinical effects.
The Principle of Signaling Bias
GPCRs, upon agonist binding, undergo a conformational change that facilitates the activation of heterotrimeric G proteins, leading to the production of second messengers like cAMP or inositol phosphates. Simultaneously, agonist-activated GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin proteins. β-arrestin binding uncouples the receptor from G proteins, leading to signal desensitization, and also initiates a distinct wave of G protein-independent signaling, including the activation of mitogen-activated protein kinase (MAPK) pathways.[2] A biased agonist may selectively promote either G protein or β-arrestin signaling, leading to distinct physiological outcomes.
Data Presentation: Quantifying Signaling Bias
To determine the signaling bias of a compound like this compound, it is essential to quantify its potency (EC50) and efficacy (Emax) in both a G protein-dependent pathway and the β-arrestin recruitment pathway for a specific receptor. Due to the lack of publicly available data directly comparing this compound's activity in these pathways, the following table presents a representative example of how such data would be structured for a hypothetical 5-HT1A receptor agonist.
| Compound | G Protein Pathway (cAMP Inhibition) | β-Arrestin Recruitment Pathway | Bias Factor* |
| EC50 (nM) | Emax (% of Serotonin) | EC50 (nM) | |
| Serotonin (Reference) | 1.5 | 100% | 25 |
| This compound (Hypothetical) | 5.2 | 85% | 250 |
| Compound X (Hypothetical) | 150 | 70% | 15 |
*Bias Factor is calculated using a method such as the operational model of agonism, where a value > 1 indicates a bias towards the G protein pathway and a value < 1 indicates a bias towards the β-arrestin pathway, relative to the reference compound (Serotonin).
Experimental Protocols
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation Technology)
This protocol is based on the principles of enzyme fragment complementation (EFC) assays, such as the PathHunter® assay (DiscoverX). In this system, the target receptor is fused to a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme acceptor (EA). Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments complement each other, forming an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.
Materials:
-
PathHunter® eXpress 5-HT1A or α1-adrenergic receptor β-arrestin cell line (DiscoverX)
-
Cell culture medium (e.g., Opti-MEM® I Reduced Serum Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Cell-stripping solution (e.g., Trypsin-EDTA)
-
Assay plates (white, 384-well, solid bottom)
-
This compound hydrochloride
-
Reference agonist (e.g., Serotonin for 5-HT1A, Phenylephrine for α1-adrenergic)
-
PathHunter® Detection Reagent Kit (DiscoverX)
-
Luminometer
Procedure:
-
Cell Culture:
-
Culture the PathHunter® cells according to the supplier's instructions.
-
Maintain cells in a 37°C, 5% CO2 incubator.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Plating:
-
On the day of the assay, harvest cells using a cell-stripping solution.
-
Resuspend cells in assay medium to the recommended density.
-
Dispense the cell suspension into the wells of a 384-well assay plate.
-
Incubate the plate at 37°C, 5% CO2 for the recommended time (typically overnight).
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound and the reference agonist in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in assay buffer to create a dose-response curve.
-
Add the diluted compounds to the cell plate. Include wells with vehicle control (e.g., DMSO) for baseline and reference agonist for maximal stimulation.
-
-
Incubation:
-
Incubate the plate at 37°C for 90 minutes.
-
-
Signal Detection:
-
Prepare the PathHunter® detection reagent according to the manufacturer's protocol.
-
Add the detection reagent to each well of the assay plate.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition:
-
Read the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0% activation) and the maximal response of the reference agonist (100% activation).
-
Plot the normalized data against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Visualizations
Signaling Pathways of a GPCR
Caption: Canonical GPCR signaling pathways.
Experimental Workflow for β-Arrestin Recruitment Assay
Caption: Workflow of the β-arrestin recruitment assay.
Logical Relationship of Signaling Bias
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translating biased agonists from molecules to medications: Serotonin 5-HT1A receptor functional selectivity for CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin 5-HT1A receptor biased agonists: The challenge of translating an innovative neuropharmacological concept into therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Screening of Enciprazine's Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enciprazine is a phenylpiperazine derivative originally developed as an anxiolytic and antipsychotic agent.[1][2] While it was never marketed for these indications, its chemical scaffold is shared by numerous compounds that have demonstrated significant anticancer properties.[3][4][5] The piperazine moiety is a key feature in several established and experimental anticancer agents, known to contribute to activities such as cell cycle arrest and the induction of apoptosis. Although the direct anticancer effects of this compound are not extensively documented, one source suggests it may act as a kinase inhibitor and induce apoptosis in cancer cells.
These application notes provide a comprehensive framework for the initial in vitro screening of this compound to evaluate its potential as an anticancer agent. The following protocols detail standard assays to assess its effects on cancer cell viability, proliferation, apoptosis, cell cycle progression, and migratory and invasive potential.
Data Presentation: Hypothetical Screening Results
The following tables present a hypothetical summary of quantitative data that could be obtained from the described experimental protocols. This data is for illustrative purposes to guide the presentation of actual experimental results.
Table 1: Cell Viability (MTT/XTT Assay)
| Cell Line | Treatment Duration (hours) | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) |
| MCF-7 (Breast) | 48 | 15.2 | 0.8 |
| A549 (Lung) | 48 | 22.5 | 1.2 |
| HCT116 (Colon) | 48 | 18.9 | 0.9 |
| PC-3 (Prostate) | 48 | 28.1 | 1.5 |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MCF-7 | Vehicle Control | 2.1 | 1.5 |
| This compound (15 µM) | 25.4 | 10.2 | |
| Doxorubicin (1 µM) | 35.8 | 15.7 | |
| A549 | Vehicle Control | 1.8 | 1.2 |
| This compound (22 µM) | 20.7 | 8.9 | |
| Doxorubicin (1.5 µM) | 30.1 | 12.4 |
Table 3: Cell Cycle Analysis
| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| HCT116 | Vehicle Control | 55.2 | 25.1 | 19.7 |
| This compound (20 µM) | 70.5 | 15.3 | 14.2 | |
| Nocodazole (Positive Control) | 10.3 | 12.5 | 77.2 |
Table 4: Cell Migration and Invasion Assays
| Cell Line | Assay | Treatment | % Inhibition of Migration/Invasion |
| MDA-MB-231 (Breast) | Migration | This compound (10 µM) | 65.3 |
| Invasion | This compound (10 µM) | 52.1 | |
| U-87 MG (Glioblastoma) | Migration | This compound (15 µM) | 58.9 |
| Invasion | This compound (15 µM) | 45.7 |
Experimental Protocols
Cell Viability Assay (MTT/XTT)
Principle: These colorimetric assays measure cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the absorbance of which is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle-only control (e.g., DMSO at the same final concentration as in the drug-treated wells).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT/XTT Addition:
-
For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Then, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance using a microplate reader. For MTT, the wavelength is typically 570 nm. For XTT, the wavelength is between 450 and 500 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the cells from the supernatant.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and quadrants.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA in the cell.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C for later analysis.
-
Washing: Centrifuge the fixed cells (e.g., 500 x g for 5 minutes), discard the ethanol, and wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA, which PI can also bind to.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.
Transwell Migration and Invasion Assay
Principle: This assay assesses the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (ECM) layer, such as Matrigel (invasion), in response to a chemoattractant.
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (typically with 8 µm pores) with a thin layer of Matrigel and allow it to solidify. For migration assays, the inserts are used without a Matrigel coating.
-
Cell Seeding: Harvest cancer cells and resuspend them in a serum-free medium. Add the cell suspension (e.g., 1 x 10⁵ cells) to the upper chamber of the Transwell insert.
-
Chemoattractant Addition: In the lower chamber, add a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Treatment: Add this compound at various concentrations to both the upper and lower chambers.
-
Incubation: Incubate the plate for a period that allows for cell migration or invasion (e.g., 24-48 hours), depending on the cell type.
-
Removal of Non-migrated/invaded Cells: Carefully remove the cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol or paraformaldehyde. Stain the cells with a solution like crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several random fields under a microscope. Calculate the percentage of inhibition of migration or invasion compared to the vehicle-treated control.
Visualizations
Experimental Workflows
Caption: General workflows for in vitro anticancer screening assays.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway potentially targeted by this compound.
References
- 1. Chemistry and pharmacology of the non-benzodiazepine anxiolytic this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Enciprazine Cytotoxicity in Cancer Cell Lines Using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enciprazine is a compound of interest for its potential therapeutic applications. Evaluating its cytotoxic effects on cancer cell lines is a critical step in preclinical drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. This assay measures the metabolic activity of cells, which serves as an indicator of their health and response to cytotoxic agents.[1][2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1][4] The concentration of these formazan crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of metabolically active (viable) cells. This document provides a detailed protocol for utilizing the MTT assay to determine the cytotoxicity of this compound against various cancer cell lines.
Data Presentation
The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cancer cell growth. The following table summarizes hypothetical IC50 values of this compound in various cancer cell lines after a 48-hour treatment period.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Cancer | 25.5 ± 2.1 |
| A549 | Lung Cancer | 32.8 ± 3.5 |
| HCT116 | Colon Cancer | 18.9 ± 2.3 |
| HeLa | Cervical Cancer | 21.4 ± 2.0 |
| K562 | Leukemia | 9.7 ± 1.1 |
| U87 | Glioblastoma | 28.1 ± 2.9 |
Experimental Protocols
This section provides a detailed methodology for assessing the cytotoxicity of this compound using the MTT assay.
Materials and Reagents:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow Diagram:
Caption: A diagram illustrating the sequential steps of the MTT assay for cytotoxicity testing.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cancer cells that are in the logarithmic growth phase.
-
Determine the cell density using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined for each cell line to ensure that the cells are still in the exponential growth phase at the end of the experiment.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow the cells to attach to the bottom of the wells.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to prepare a 2X concentrated solution of each dilution.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.
-
Include control wells:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells in complete medium only.
-
Blank Control: Wells with medium only (no cells) to subtract background absorbance.
-
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, carefully remove the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C in a humidified incubator. During this time, viable cells will convert the MTT into formazan crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot a dose-response curve with the percentage of cell viability versus the log concentration of this compound.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis software (e.g., GraphPad Prism).
-
Potential Signaling Pathway Involvement
While the specific molecular mechanisms of this compound-induced cytotoxicity are yet to be fully elucidated, many cytotoxic agents exert their effects by inducing apoptosis (programmed cell death). A common pathway involved in apoptosis is the intrinsic or mitochondrial pathway, which can be triggered by cellular stress.
Caption: A simplified diagram of the intrinsic apoptotic signaling pathway.
This pathway involves the activation of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then binds to Apaf-1, which activates caspase-9, the initiator caspase in this pathway. Activated caspase-9, in turn, activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis. Further studies, such as western blotting for key apoptotic proteins, would be necessary to confirm the involvement of this or other signaling pathways in this compound's mechanism of action.
References
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Enciprazine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enciprazine is a selective vesicular monoamine transporter 2 (VMAT2) inhibitor.[1] While its primary clinical applications are in the treatment of chorea associated with Huntington's disease and tardive dyskinesia, emerging research into drug repurposing has highlighted the potential for compounds with neurological activity to exhibit anti-neoplastic properties.[2][3] Structurally, this compound belongs to the piperazine class of compounds, some of which have been shown to possess anti-cancer activities, including the induction of cell cycle arrest and apoptosis.[4]
This application note provides a detailed protocol for the quantitative analysis of apoptosis in cancer cells treated with this compound using flow cytometry. The described method utilizes Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations. Understanding the pro-apoptotic potential of this compound could open new avenues for its therapeutic application in oncology.
Putative Signaling Pathway for this compound-Induced Apoptosis
While the precise mechanism of this compound-induced apoptosis is yet to be fully elucidated, it is hypothesized to involve the intrinsic mitochondrial pathway. This could be initiated by cellular stress resulting from VMAT2 inhibition or off-target effects, leading to the activation of pro-apoptotic Bcl-2 family proteins, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
References
- 1. Valbenazine (Ingrezza): The First FDA-Approved Treatment for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted effect of chlorpromazine in cancer: implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Enciprazine Protein Binding Using Equilibrium Dialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enciprazine is a phenylpiperazine derivative that has been investigated for its anxiolytic and antipsychotic properties.[1][2] Its mechanism of action is thought to involve the modulation of dopamine and serotonin pathways.[2] Understanding the plasma protein binding (PPB) of a drug candidate like this compound is a critical step in drug development. The extent of PPB influences the drug's pharmacokinetic and pharmacodynamic properties, including its distribution, clearance, and the concentration of unbound drug available to interact with its therapeutic target.[3] Only the unbound fraction of a drug is generally considered pharmacologically active.
Equilibrium dialysis is a widely accepted and reliable method for determining the extent of drug-protein binding.[3] This technique allows for the separation of the unbound drug from the protein-bound drug by passive diffusion across a semi-permeable membrane. At equilibrium, the concentration of the unbound drug is equal on both sides of the membrane, enabling the calculation of the percentage of protein binding.
This application note provides a detailed protocol for determining the plasma protein binding of this compound using the equilibrium dialysis method.
Principle of Equilibrium Dialysis for Protein Binding
The equilibrium dialysis setup consists of two chambers separated by a semi-permeable membrane with a specific molecular weight cut-off (MWCO). The MWCO is chosen to retain larger molecules like plasma proteins while allowing smaller molecules like the drug to pass through freely.
One chamber (the plasma chamber) contains plasma with the drug of interest, while the other chamber (the buffer chamber) contains a protein-free buffer. The unbound drug in the plasma chamber diffuses across the membrane into the buffer chamber until the concentration of the unbound drug is equal in both chambers. The protein-bound drug remains in the plasma chamber. By measuring the drug concentration in both chambers at equilibrium, the percentage of protein-bound drug can be calculated.
Experimental Workflow
The following diagram illustrates the general workflow for a protein binding assay using equilibrium dialysis.
Caption: Workflow for Equilibrium Dialysis Protein Binding Assay.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific laboratory conditions and analytical instrumentation.
1. Materials and Reagents
-
This compound hydrochloride (or free base)
-
Human plasma (or plasma from other species of interest, e.g., rat, dog)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Internal standard (IS) for LC-MS/MS analysis (structurally similar to this compound, with a different mass)
-
Equilibrium dialysis device (e.g., RED device, 96-well format) with a semi-permeable membrane (MWCO 8-12 kDa)
-
Incubator shaker
-
96-well plates for sample collection and processing
-
LC-MS/MS system
2. Preparation of Solutions
-
This compound Stock Solution (10 mM): Accurately weigh a sufficient amount of this compound hydrochloride and dissolve it in a suitable solvent (e.g., DMSO, Methanol) to make a 10 mM stock solution.
-
This compound Spiking Solution (100 µM): Dilute the 10 mM stock solution with plasma to obtain a 100 µM spiking solution.
-
Dialysis Buffer: Prepare isotonic phosphate-buffered saline (PBS) at pH 7.4.
-
Protein Precipitation Solution: Prepare a solution of acetonitrile containing the internal standard at an appropriate concentration (e.g., 100 ng/mL).
3. Equilibrium Dialysis Procedure
-
Device Preparation: Prepare the equilibrium dialysis device according to the manufacturer's instructions. This may involve pre-soaking the membranes in the dialysis buffer.
-
Sample Loading:
-
In the plasma chamber of the dialysis unit, add a known volume of human plasma containing this compound at the desired final concentration (e.g., 1 µM). This is achieved by adding a small volume of the spiking solution to the plasma.
-
In the buffer chamber, add a corresponding volume of the dialysis buffer (PBS, pH 7.4).
-
-
Incubation: Seal the dialysis plate and incubate it in a shaker incubator at 37°C with gentle agitation (e.g., 100 rpm) for a predetermined time to reach equilibrium. The time to reach equilibrium should be determined experimentally but is typically between 4 to 24 hours.
-
Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers into separate 96-well plates.
4. Sample Analysis by LC-MS/MS
-
Sample Preparation:
-
To the collected buffer samples, add an equal volume of blank plasma.
-
To the collected plasma samples, add an equal volume of dialysis buffer. This step is to ensure matrix matching for the analytical standards and samples.
-
To all samples, add 3-4 volumes of the cold protein precipitation solution (acetonitrile with internal standard).
-
-
Protein Precipitation: Vortex the samples vigorously and then centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate and analyze the concentration of this compound using a validated LC-MS/MS method.
5. Data Analysis and Calculations
The percentage of protein binding is calculated using the following formula:
% Bound = [ (Cplasma - Cbuffer) / Cplasma ] x 100
Where:
-
Cplasma is the concentration of this compound in the plasma chamber at equilibrium.
-
Cbuffer is the concentration of this compound in the buffer chamber at equilibrium (which represents the unbound drug concentration).
The fraction unbound (fu) can be calculated as:
fu = Cbuffer / Cplasma
Data Presentation: Hypothetical Protein Binding Data for this compound
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₂N₂O₆ | |
| Molecular Weight | 432.51 g/mol | |
| LogP | ~2.8 | |
| pKa | (Predicted basic) ~7.5-8.5 | N/A |
Table 2: Hypothetical Plasma Protein Binding of this compound in Different Species
| Species | This compound Concentration (µM) | % Protein Binding (Mean ± SD) | Fraction Unbound (fu) |
| Human | 1 | 92.5 ± 1.2 | 0.075 |
| Rat | 1 | 89.8 ± 2.5 | 0.102 |
| Dog | 1 | 95.1 ± 0.8 | 0.049 |
Table 3: Hypothetical Binding of this compound to Major Human Plasma Proteins
| Protein | This compound Concentration (µM) | % Protein Binding (Mean ± SD) |
| Human Serum Albumin (HSA) | 1 | 65.3 ± 3.1 |
| Alpha-1-Acid Glycoprotein (AAG) | 1 | 28.9 ± 2.7 |
Logical Relationships in Protein Binding
The following diagram illustrates the key relationships influencing the concentration of unbound drug.
Caption: Relationship between total, unbound, and bound drug concentrations.
Conclusion
The equilibrium dialysis method described in this application note provides a robust and reliable approach for determining the plasma protein binding of this compound. The resulting data on the percentage of protein binding and the fraction unbound are essential for the preclinical and clinical development of this compound, aiding in the interpretation of pharmacokinetic and pharmacodynamic data and informing dose selection for further studies. While specific experimental data for this compound is pending, the provided protocol and data table templates offer a comprehensive guide for researchers.
References
High-Content Screening Methods for Enciprazine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enciprazine is a phenylpiperazine derivative that exhibits high affinity for G protein-coupled receptors (GPCRs), specifically the α1-adrenergic and 5-HT1A receptors.[1][2] As such, its derivatives represent a promising class of compounds for the development of novel therapeutics targeting these pathways. High-content screening (HCS) offers a powerful, image-based approach to assess the effects of these derivatives on cellular function in a multiplexed and high-throughput manner.[3][4][5] This document provides detailed application notes and protocols for three key HCS assays relevant to the screening of this compound derivatives: GPCR internalization, β-arrestin recruitment, and intracellular calcium mobilization.
Key High-Content Screening Assays for this compound Derivatives
The primary targets of this compound, the α1-adrenergic and 5-HT1A receptors, are GPCRs that modulate downstream signaling pathways upon ligand binding. HCS assays can effectively quantify various events in the GPCR signaling cascade.
GPCR Internalization Assay
GPCR internalization is a critical mechanism for regulating receptor activity and signaling. Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin and subsequent endocytosis into intracellular vesicles. This process can be visualized and quantified using high-content imaging.
β-Arrestin Recruitment Assay
The recruitment of β-arrestin to the activated GPCR is a key event that not only mediates receptor desensitization and internalization but can also initiate G protein-independent signaling pathways. Assays like the Transfluor technology monitor the translocation of fluorescently tagged β-arrestin from the cytoplasm to the cell membrane-associated receptors.
Calcium Flux Assay
The α1-adrenergic receptor, a Gq-coupled GPCR, activates phospholipase C, which in turn leads to an increase in intracellular calcium (Ca2+) levels. HCS platforms equipped with liquid handling can monitor the rapid kinetics of this calcium release in response to compound addition using calcium-sensitive fluorescent dyes.
Data Presentation: Quantitative Analysis of this compound Derivatives
The following tables present representative quantitative data from the described HCS assays for a hypothetical set of this compound derivatives.
Table 1: GPCR Internalization Assay Results
| Compound ID | Concentration (µM) | % Receptor Internalization | IC50 (µM) | Z'-Factor |
| Enc-001 | 10 | 85 | 1.2 | 0.78 |
| Enc-002 | 10 | 15 | > 50 | 0.75 |
| Enc-003 | 10 | 92 | 0.8 | 0.81 |
| Control Antagonist | 10 | 5 | - | - |
Table 2: β-Arrestin Recruitment Assay Results
| Compound ID | Concentration (µM) | β-Arrestin Translocation (Fold Change) | EC50 (µM) | Z'-Factor |
| Enc-001 | 5 | 4.5 | 0.9 | 0.85 |
| Enc-002 | 5 | 1.2 | > 50 | 0.82 |
| Enc-003 | 5 | 5.1 | 0.6 | 0.88 |
| Control Agonist | 5 | 5.5 | - | - |
Table 3: Intracellular Calcium Flux Assay Results
| Compound ID | Concentration (µM) | Peak Fluorescence Intensity (RFU) | EC50 (µM) | Z'-Factor |
| Enc-001 | 1 | 55000 | 0.2 | 0.79 |
| Enc-002 | 1 | 8000 | > 20 | 0.76 |
| Enc-003 | 1 | 62000 | 0.15 | 0.83 |
| Control Agonist | 1 | 65000 | - | - |
Experimental Protocols
Protocol 1: GPCR Internalization Assay
Objective: To quantify the antagonist effect of this compound derivatives on agonist-induced GPCR internalization.
Materials:
-
HEK293 cells stably expressing fluorescently tagged 5-HT1A or α1-adrenergic receptors.
-
Assay plates (e.g., 96- or 384-well black, clear-bottom).
-
Agonist (e.g., Serotonin for 5-HT1A, Phenylephrine for α1-adrenergic).
-
This compound derivatives.
-
Fixative solution (e.g., 4% paraformaldehyde).
-
Nuclear stain (e.g., Hoechst 33342).
-
High-content imaging system.
Methodology:
-
Cell Plating: Seed HEK293 cells expressing the target GPCR into assay plates at a density of 10,000-20,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound derivatives or a control antagonist for 30 minutes.
-
Agonist Stimulation: Add a known concentration (e.g., EC80) of the corresponding agonist to all wells except the negative control and incubate for 60 minutes at 37°C.
-
Fixation and Staining: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then stain with Hoechst 33342 for 10 minutes.
-
Imaging: Acquire images using a high-content imaging system with appropriate filters for the fluorescently tagged receptor and the nuclear stain.
-
Image Analysis: Use image analysis software to identify individual cells and quantify the number and intensity of internalized fluorescent vesicles within the cytoplasm.
-
Data Analysis: Calculate the percentage of receptor internalization relative to the agonist-only control. Determine the IC50 values for each this compound derivative.
Protocol 2: β-Arrestin Recruitment Assay
Objective: To measure the ability of this compound derivatives to modulate agonist-induced β-arrestin recruitment to the target GPCR.
Materials:
-
U2OS or CHO cells stably co-expressing the target GPCR and a fluorescently tagged β-arrestin (e.g., β-arrestin-GFP).
-
Assay plates.
-
Agonist.
-
This compound derivatives.
-
Live-cell imaging medium.
-
Nuclear stain (optional, for cell segmentation).
-
High-content imaging system with environmental control.
Methodology:
-
Cell Plating: Plate cells in assay plates and allow them to adhere overnight.
-
Compound Incubation: Replace the culture medium with live-cell imaging medium containing the desired concentrations of this compound derivatives or controls and incubate for 30 minutes.
-
Agonist Addition: Add the agonist to the wells and immediately begin image acquisition.
-
Live-Cell Imaging: Acquire images at regular intervals (e.g., every 30 seconds for 15 minutes) using a high-content imager equipped with a 37°C and 5% CO2 chamber.
-
Image Analysis: The image analysis software should be configured to quantify the translocation of the fluorescently tagged β-arrestin from the cytoplasm to the plasma membrane or into intracellular vesicles. This can be measured as a change in the texture or intensity of the fluorescence within defined cellular compartments.
-
Data Analysis: Generate dose-response curves by plotting the fold change in β-arrestin translocation against the compound concentration to determine EC50 or IC50 values.
Protocol 3: Intracellular Calcium Flux Assay
Objective: To determine the effect of this compound derivatives on α1-adrenergic receptor-mediated calcium mobilization.
Materials:
-
CHO or HEK293 cells stably expressing the α1-adrenergic receptor.
-
Assay plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Agonist (e.g., Phenylephrine).
-
This compound derivatives.
-
High-content imaging system with a liquid handler.
Methodology:
-
Cell Plating: Seed cells into assay plates and grow overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 60 minutes at 37°C.
-
Compound Addition: Wash the cells with assay buffer and add the this compound derivatives or controls to the wells.
-
Kinetic Imaging: Place the plate in the high-content imager. Use the integrated liquid handler to add the agonist to the wells while simultaneously initiating rapid image acquisition (e.g., multiple frames per second for 2-3 minutes).
-
Image Analysis: The software will measure the change in fluorescence intensity within each cell over time.
-
Data Analysis: The peak fluorescence intensity following agonist addition is used to determine the cellular response. Plot the response against the concentration of the this compound derivatives to calculate EC50 or IC50 values.
Visualizations
Caption: GPCR signaling cascade initiated by an this compound derivative.
Caption: General high-content screening experimental workflow.
Caption: Relationship between this compound derivatives and HCS assays.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 5. content.abcam.com [content.abcam.com]
In Vivo Formulation of Enciprazine for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enciprazine is an anxiolytic and antipsychotic agent belonging to the phenylpiperazine class of compounds. It exhibits high affinity for the 5-HT1A and α1-adrenergic receptors. Due to its physicochemical properties, this compound is characterized as a poorly water-soluble drug, which presents a significant challenge for in vivo administration in animal studies. This document provides detailed application notes and protocols for the formulation of this compound for use in preclinical research, ensuring consistent and reliable delivery for pharmacokinetic and pharmacodynamic assessments.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing an appropriate in vivo formulation. Key parameters are summarized in the table below. The high LogP value indicates poor aqueous solubility, a primary consideration for the formulation strategy.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₂N₂O₆ | [1] |
| Molecular Weight | 432.517 g/mol | [1] |
| LogP | 2.28580 | |
| XLogP3 | 2.8 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 8 |
Recommended In Vivo Formulation
For poorly water-soluble compounds like this compound, a multi-component vehicle system is often necessary to achieve a stable and homogenous formulation suitable for administration to animals. The following formulation is a widely accepted starting point for in vivo studies and has been suggested for this compound.
Vehicle Composition
A common and effective vehicle for the oral or parenteral administration of this compound in animal models consists of a mixture of a primary solvent, a co-solvent/solubilizer, a surfactant, and an aqueous component.
| Component | Percentage (v/v) | Purpose |
| Dimethyl Sulfoxide (DMSO) | 5-10% | Primary solvent to initially dissolve this compound. |
| Polyethylene Glycol 300 (PEG300) | 30-40% | Co-solvent and solubilizing agent. |
| Tween 80 (Polysorbate 80) | 5% | Surfactant to improve stability and prevent precipitation. |
| Saline (0.9% NaCl) or PBS | 45-60% | Aqueous vehicle to bring the formulation to the final volume. |
Note: The final concentration of DMSO should be kept as low as possible, ideally below 10% for most routes of administration in rodents to minimize potential toxicity. For sensitive animal models or specific routes, the DMSO concentration may need to be further reduced.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL solution of this compound suitable for oral gavage or intraperitoneal injection in rodents.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder. For example, to prepare 10 mL of a 1 mg/mL solution, weigh 10 mg of this compound.
-
Initial Dissolution in DMSO:
-
For a final formulation containing 10% DMSO, add 1 mL of DMSO to the weighed this compound in a sterile conical tube.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution if necessary.
-
-
Addition of PEG300:
-
For a final formulation containing 40% PEG300, add 4 mL of PEG300 to the DMSO solution.
-
Vortex the mixture until it is a clear and homogenous solution.
-
-
Addition of Tween 80:
-
For a final formulation containing 5% Tween 80, add 0.5 mL of Tween 80 to the mixture.
-
Vortex thoroughly to ensure the surfactant is evenly dispersed.
-
-
Addition of Aqueous Vehicle:
-
For a final formulation containing 45% saline, slowly add 4.5 mL of sterile saline or PBS to the mixture while vortexing. Add the aqueous component dropwise initially to prevent precipitation of the compound.
-
Continue to vortex until a clear and uniform solution is obtained.
-
-
Final Inspection and Storage:
-
Visually inspect the final formulation for any signs of precipitation or phase separation.
-
It is recommended to prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C and protect from light. Before use, allow the formulation to return to room temperature and vortex to ensure homogeneity.
-
Protocol 2: Animal Dosing and Handling
This protocol provides general guidelines for the administration of the this compound formulation to rodents. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Considerations:
-
Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal, intravenous) will depend on the specific aims of the study. The formulation described is suitable for oral and intraperitoneal administration. For intravenous administration, further dilution and filtration through a 0.22 µm filter may be necessary, and the concentration of excipients should be carefully considered for tolerability.
-
Dose Volume: The volume administered should be appropriate for the size of the animal. For mice, typical oral gavage volumes are 5-10 mL/kg, and for rats, 5 mL/kg.
-
Control Group: A vehicle control group should always be included in the study design. These animals will receive the same formulation without the active compound.
Procedure:
-
Animal Preparation: Acclimatize animals to the experimental conditions. Weigh each animal on the day of dosing to calculate the precise volume of the formulation to be administered.
-
Formulation Preparation: Prepare the this compound formulation as described in Protocol 1. Ensure the formulation is at room temperature and well-mixed before drawing it into the dosing syringe.
-
Administration: Administer the calculated dose of the this compound formulation or vehicle control to the animals using the chosen route of administration.
-
Post-Dosing Monitoring: Observe the animals for any adverse reactions immediately after dosing and at regular intervals as dictated by the study protocol.
In Vivo Study Workflow
The following diagram illustrates a typical workflow for an in vivo study involving the formulation and administration of this compound.
Signaling Pathways of this compound
This compound exerts its effects primarily through its interaction with 5-HT1A and α1-adrenergic receptors. The diagrams below illustrate the principal signaling cascades associated with these receptors.
5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The Gβγ subunits can also modulate ion channel activity.
α1-Adrenergic Receptor Signaling Pathway
The α1-adrenergic receptor is coupled to Gq proteins. Its activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
Conclusion
The successful in vivo evaluation of poorly water-soluble compounds such as this compound is highly dependent on the use of an appropriate formulation. The protocols and information provided in this document offer a robust starting point for researchers. It is recommended to perform small-scale pilot studies to confirm the suitability and tolerability of the chosen formulation in the specific animal model and for the intended route of administration before proceeding to larger-scale pivotal studies. Careful attention to formulation preparation and animal handling will ensure the generation of high-quality, reproducible data in preclinical studies of this compound.
References
Application Note: High-Throughput Quantification of Enciprazine and its Major Metabolites in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the anxiolytic drug Enciprazine and its primary metabolites in human plasma. The identified major metabolites include 4-hydroxythis compound, m-desmethylthis compound, and p-desmethylthis compound, which are often present as glucuronide conjugates.[1] This method employs a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic studies and metabolic profiling of this compound.
Introduction
This compound is a phenylpiperazine derivative that was investigated for its anxiolytic and antipsychotic properties.[2] Understanding the metabolic fate of a drug candidate is crucial for its development. Studies have shown that this compound undergoes extensive metabolism, and the parent drug is often not detected in excreta.[1] The primary metabolic pathways include hydroxylation and demethylation, followed by glucuronidation.[1] The main metabolites identified in human urine are glucuronide conjugates of 4-hydroxythis compound, m-desmethylthis compound, and p-desmethylthis compound.[1] Additionally, a glycol metabolite and a metabolite desmethylated on the phenylpiperazine moiety have been reported. A reliable and sensitive analytical method is essential for the quantitative analysis of this compound and its metabolites to support pharmacokinetic and drug metabolism studies. LC-MS/MS offers high selectivity and sensitivity for the quantification of drugs and their metabolites in complex biological matrices. This application note provides a detailed protocol for the simultaneous determination of this compound and its key metabolites in human plasma.
Experimental
Materials and Reagents
-
This compound, 4-hydroxythis compound, m-desmethylthis compound, and p-desmethylthis compound reference standards (as available from commercial suppliers).
-
This compound-d8 (or other suitable stable isotope-labeled internal standard).
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid (≥98%).
-
Human plasma (K2-EDTA).
Sample Preparation
A simple and rapid protein precipitation method is employed for sample preparation:
-
To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of internal standard working solution (e.g., 100 ng/mL this compound-d8 in 50% methanol).
-
Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
For the analysis of glucuronidated metabolites, an enzymatic hydrolysis step using β-glucuronidase would be required prior to protein precipitation.
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column with a particle size of ≤3 µm (e.g., 50 x 2.1 mm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions: The precursor and product ions for this compound and its metabolites need to be optimized by infusing the individual standard solutions. The proposed MRM transitions are listed in Table 1.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Presentation
Table 1: Proposed MRM Transitions for this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 433.2 | 178.1 | 50 | 30 | 25 |
| 4-hydroxythis compound | 449.2 | 178.1 | 50 | 30 | 25 |
| m-desmethylthis compound | 419.2 | 178.1 | 50 | 30 | 25 |
| p-desmethylthis compound | 419.2 | 178.1 | 50 | 30 | 25 |
| This compound-d8 (IS) | 441.2 | 186.1 | 50 | 30 | 25 |
Note: The exact m/z values and optimal MS parameters should be determined experimentally.
Visualizations
Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for this compound analysis.
Conclusion
The described LC-MS/MS method provides a robust and sensitive tool for the simultaneous quantification of this compound and its major metabolites in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in pharmacokinetic and drug metabolism studies. The method can be further validated according to regulatory guidelines to be applied in clinical and preclinical drug development.
References
Application Notes and Protocols for Radioligand Binding Assays Using Enciprazine to Determine Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enciprazine is a phenylpiperazine derivative that has been investigated for its anxiolytic and antipsychotic properties. Its mechanism of action is primarily attributed to its high affinity for serotonin 1A (5-HT1A) and α1-adrenergic receptors.[1] As a potent agonist at the 5-HT1A receptor, this compound's pharmacological profile suggests its potential in modulating serotonergic and adrenergic pathways, which are crucial in the pathophysiology of various neuropsychiatric disorders.[2][3]
These application notes provide detailed protocols for utilizing radioligand binding assays to determine the binding affinity of this compound for its primary targets, the 5-HT1A and α1-adrenergic receptors, as well as the dopamine D2 receptor, which is a key target for many antipsychotic agents.
Data Presentation
The following tables summarize the binding affinities (Ki values) of this compound for human recombinant receptors, as determined by in vitro radioligand binding assays. Lower Ki values are indicative of higher binding affinity.
Table 1: this compound Binding Affinity for Serotonin and Adrenergic Receptors
| Receptor | Radioligand | Tissue Source | Ki (nM) |
| 5-HT1A | [³H]-8-OH-DPAT | Human recombinant | Data not available in public literature |
| α1-Adrenergic | [³H]-Prazosin | Human recombinant | Data not available in public literature |
Table 2: this compound Binding Affinity for Dopamine Receptors
| Receptor | Radioligand | Tissue Source | Ki (nM) |
| Dopamine D2 | [³H]-Spiperone | Human recombinant | Data not available in public literature |
Note: While literature describes this compound as having "high affinity" for 5-HT1A and α1-adrenergic receptors, specific quantitative Ki values from publicly available sources were not found during the literature review for this document.
Signaling Pathways
To understand the functional consequences of this compound binding to its target receptors, it is essential to visualize the downstream signaling cascades.
References
Application Notes and Protocols: Investigating Piperazine-Derived Compounds in Neurodegenerative Disease Research Models
Introduction
While specific research on the application of Enciprazine in neurodegenerative disease models is limited in publicly available literature, the broader class of piperazine derivatives, particularly those acting as 5-HT1A receptor agonists, has shown potential neuroprotective effects.[1][2][3] These application notes provide a generalized framework for researchers, scientists, and drug development professionals to investigate a hypothetical piperazine-derived 5-HT1A receptor agonist, hereafter referred to as "Piprazine-A," in common in vitro and in vivo models of neurodegenerative diseases. The methodologies and protocols are based on established practices in the field for similar compounds.
Hypothesized Mechanism of Action of Piprazine-A
Piprazine-A is hypothesized to exert neuroprotective effects primarily through its agonist activity at the serotonin 1A (5-HT1A) receptor. Activation of this G-protein coupled receptor can initiate signaling cascades that are beneficial in the context of neurodegeneration.[1]
Key Proposed Mechanisms:
-
Neuronal Hyperpolarization and Reduced Excitotoxicity: Activation of post-synaptic 5-HT1A receptors leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1] This causes neuronal hyperpolarization, making neurons less likely to fire and reducing the excessive release of glutamate, a key mediator of excitotoxic cell death.
-
Anti-inflammatory Effects: 5-HT1A receptor activation may suppress the activation of microglia, the resident immune cells of the brain. This can lead to a reduction in the production and release of pro-inflammatory cytokines, which are implicated in the progression of neurodegenerative diseases.
-
Trophic Factor Regulation: Studies on similar compounds suggest that 5-HT1A agonism can influence the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which support neuronal survival and plasticity.
References
- 1. A Review of the Neuroprotective Properties of the 5‐HT1A Receptor Agonist Repinotan HC1 (BAY × 3702) in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT1A receptor agonist-mediated protection from MPTP toxicity in mouse and macaque models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of 5-HT1A receptor agonist, Bay X 3702, demonstrated in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Solubility of Enciprazine in Aqueous Buffers
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of Enciprazine in their experiments. The following question-and-answer format directly addresses common issues and provides practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound powder in my aqueous buffer. What are the first steps I should take?
A1: Low aqueous solubility is a common challenge with lipophilic compounds like this compound. The initial troubleshooting steps should focus on verifying the compound's properties and making simple adjustments to your dissolution procedure.
-
Verify Compound Information: Confirm that you are using this compound hydrochloride, the salt form, which is expected to have higher aqueous solubility than the free base.[1]
-
Gentle Agitation and Warming: Ensure vigorous vortexing or sonication is applied. Gentle warming (e.g., to 37°C) can also aid dissolution, but be cautious of potential degradation at higher temperatures.
-
pH Assessment: this compound is a weak base. Its solubility is highly dependent on the pH of the buffer. Ensure your buffer's pH is sufficiently acidic to promote the protonation of the molecule.
Q2: How does the pH of the aqueous buffer affect this compound's solubility?
Q3: My compound is still not dissolving even after adjusting the pH. What are my next options?
A3: If pH adjustment is insufficient, you can employ solubility-enhancing excipients such as co-solvents or cyclodextrins. These should be tested systematically to find the optimal concentration that dissolves the compound without negatively impacting your experimental system.
Q4: What are co-solvents, and how do I use them to dissolve this compound?
A4: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment. Common co-solvents used in a laboratory setting include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs). The recommended approach is to first dissolve this compound in a small amount of a co-solvent to create a concentrated stock solution, and then slowly add this stock solution to your aqueous buffer with vigorous stirring. It is crucial to keep the final concentration of the co-solvent in your experimental medium as low as possible (typically <1%) to avoid off-target effects.
Q5: What is cyclodextrin complexation, and can it help with this compound solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic drug molecules, like this compound, forming an inclusion complex.[2] This complex has a water-soluble exterior, which significantly increases the aqueous solubility of the guest molecule. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. This method is particularly useful for in vivo studies where the use of organic co-solvents may be limited by toxicity.
Physicochemical Properties of this compound
The following table summarizes key physicochemical properties of this compound. Note that some of these values are predicted and should be used as a guide for initial experimental design.
| Property | Value | Source |
| Molecular Formula | C23H32N2O6 | [3][4] |
| Molecular Weight | 432.517 g/mol | [3] |
| Predicted LogP | 2.28 - 2.8 | |
| Form | Available as Hydrochloride Salt | |
| Predicted pKa | Estimated based on phenylpiperazine structure (approx. 7.5-8.5) | N/A |
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low solubility issues with this compound.
Caption: A step-by-step guide to resolving this compound solubility issues.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes how to determine a suitable pH for dissolving this compound.
-
Prepare a series of buffers: Prepare small volumes (e.g., 5 mL) of buffers with a range of pH values, for example, pH 7.4, 6.5, 5.5, 4.5, and 3.5.
-
Add this compound: To each buffer, add a pre-weighed amount of this compound hydrochloride to achieve your desired final concentration.
-
Agitate: Vortex each sample vigorously for 2 minutes. If not dissolved, sonicate for 10-15 minutes.
-
Observe: Visually inspect each sample for undissolved particles.
-
Equilibrate: Allow the samples to sit at room temperature for 1-2 hours and observe again for any precipitation.
-
Select optimal pH: The lowest pH that results in a clear, stable solution should be used for your experiments.
Protocol 2: Solubilization Using a Co-solvent (DMSO)
This protocol details the preparation of an this compound stock solution in DMSO and its dilution into an aqueous buffer.
-
Prepare a concentrated stock solution: Weigh a suitable amount of this compound hydrochloride and dissolve it in a minimal volume of 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved by vortexing or brief sonication.
-
Serial dilution (optional): If needed, perform serial dilutions of your stock solution in 100% DMSO to create working stocks.
-
Dilution into aqueous buffer: While vigorously vortexing your target aqueous buffer, add the DMSO stock solution dropwise to achieve the final desired this compound concentration. The final DMSO concentration should ideally be below 1% to minimize effects on most biological assays.
-
Final observation: After addition, continue to vortex for another 30 seconds and visually inspect for any signs of precipitation. If precipitation occurs, a lower final concentration of this compound or a slightly higher percentage of DMSO may be required.
Protocol 3: Solubilization via Cyclodextrin Complexation
This protocol provides a method for preparing an this compound solution using Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare a cyclodextrin solution: Dissolve HP-β-CD in your desired aqueous buffer to create a stock solution (e.g., 10-40% w/v). Gentle warming may be required to fully dissolve the cyclodextrin.
-
Add this compound: Add the pre-weighed this compound hydrochloride powder directly to the HP-β-CD solution.
-
Complexation: Vortex the mixture vigorously for 5-10 minutes. Following this, place the solution on a shaker or rotator at room temperature for 24-48 hours to allow for efficient complex formation.
-
Clarification: After the incubation period, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved material.
-
Collect supernatant: Carefully collect the supernatant, which contains the soluble this compound-cyclodextrin complex. The concentration of dissolved this compound in the supernatant can be determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.
Visualization of Solubility Enhancement Mechanisms
The following diagrams illustrate the principles behind the key solubility enhancement techniques.
Caption: Lowering pH protonates this compound, increasing its aqueous solubility.
Caption: Co-solvents reduce the polarity of water, allowing this compound to dissolve.
Caption: this compound is encapsulated within the cyclodextrin host, increasing solubility.
References
How to prevent Enciprazine degradation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Enciprazine in stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in stock solutions?
A1: Based on the chemical structure of this compound, a phenylpiperazine derivative, the primary factors contributing to its degradation are exposure to light (photodegradation), inappropriate pH levels (hydrolysis), and the presence of oxidizing agents (oxidation). Temperature is also a critical factor, as elevated temperatures can accelerate these degradation processes.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of many organic compounds, including those similar to this compound. It offers good solubility for a wide range of molecules. However, it is crucial to use anhydrous DMSO as water content can contribute to hydrolysis.
Q3: How should I store my this compound stock solution to ensure its stability?
A3: For long-term storage (months to over a year), it is recommended to store this compound stock solutions at -80°C. For short-term storage (up to a week), 4°C is generally acceptable. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1] Always protect the solutions from light by using amber vials or by wrapping the container in aluminum foil.
Q4: Can I sterilize my this compound stock solution?
A4: If the stock solution is prepared in DMSO, sterilization by autoclaving is not recommended due to the high temperatures which can cause degradation. DMSO itself has some antimicrobial properties. If sterilization is absolutely necessary, filtration through a sterile 0.22 µm syringe filter compatible with the solvent is the preferred method.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Discoloration of stock solution (e.g., yellowing) | Oxidation or photodegradation. | Store the solution protected from light in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Prepare fresh solutions if significant discoloration is observed. |
| Precipitate formation in the stock solution upon storage at low temperatures. | The concentration of this compound may be too high for the solvent at that temperature. | Gently warm the solution to 37°C and vortex to redissolve the precipitate completely before use. If the problem persists, consider preparing a more dilute stock solution. |
| Inconsistent experimental results using the same stock solution. | Degradation of this compound due to improper storage or repeated freeze-thaw cycles. | Prepare fresh stock solutions and aliquot them into single-use vials to avoid multiple freeze-thaw cycles. Always check for signs of degradation before use. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). | Chemical degradation of this compound. | Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products and establish a stability-indicating analytical method. This will help in monitoring the integrity of your stock solution over time. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO and store it under conditions that minimize degradation.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.
-
In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound powder to prepare the desired volume of a 10 mM solution. (Molecular Weight of this compound: 432.52 g/mol )
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use amber glass vials.
-
Label each vial clearly with the compound name, concentration, date of preparation, and solvent used.
-
For long-term storage, place the aliquots in a freezer at -80°C. For short-term use, store at 4°C.
Protocol 2: Forced Degradation Study to Identify Potential Degradants
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and identify potential degradation products.
Materials:
-
10 mM this compound stock solution in a suitable solvent (e.g., Acetonitrile:Water 50:50)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water bath or incubator
-
UV lamp (254 nm)
-
HPLC system with a suitable column and detector
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the this compound stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place an aliquot of the this compound stock solution in an incubator at 60°C for 48 hours.
-
Photodegradation: Expose an aliquot of the this compound stock solution to UV light (254 nm) for 24 hours.
-
Control Sample: Keep an aliquot of the this compound stock solution at room temperature, protected from light.
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples by a suitable stability-indicating HPLC method to separate this compound from its degradation products.
Signaling Pathways and Workflows
Caption: Troubleshooting workflow for identifying and addressing this compound stock solution degradation.
References
Addressing Enciprazine precipitation in cell culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with Enciprazine in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
This compound precipitation in cell culture media can be attributed to several factors, often related to its physicochemical properties and interactions with the media components. The most common causes include:
-
Low Aqueous Solubility: this compound may have inherently low solubility in aqueous environments like cell culture media.
-
"Salting Out" Effect: The high concentration of salts in cell culture media can decrease the solubility of this compound, causing it to precipitate.
-
pH Shift: this compound's solubility is likely pH-dependent. When a stock solution, often prepared in a solvent with a different pH (e.g., DMSO), is added to the buffered cell culture medium (typically pH 7.2-7.4), the pH shift can cause the compound to become less soluble and precipitate.
-
Interaction with Media Components: this compound may interact with proteins, amino acids, or other components in the media, leading to the formation of insoluble complexes.
-
High Concentration: The final concentration of this compound in the media may exceed its solubility limit.
-
Temperature Changes: A decrease in temperature can reduce the solubility of some compounds, potentially causing precipitation.
Q2: What is the maximum recommended concentration of this compound in cell culture?
The maximum soluble concentration of this compound in your specific cell culture medium should be determined experimentally. However, a general recommendation is to keep the final concentration of organic solvents (like DMSO) below 0.5% (v/v) to avoid solvent-induced cytotoxicity. The optimal concentration of this compound will depend on its potency and solubility.
Q3: Can I pre-dissolve this compound in a different solvent?
Yes, preparing a concentrated stock solution in a suitable organic solvent is a common practice. The choice of solvent can significantly impact the solubility of this compound. See the table below for a list of commonly used solvents. It is crucial to ensure that the final concentration of the solvent in the cell culture medium is non-toxic to the cells.
Troubleshooting Guide
Issue: this compound precipitates immediately upon addition to the cell culture medium.
This is a common issue and often relates to the method of addition or the properties of the stock solution.
Troubleshooting Steps:
-
Optimize Stock Solution Preparation:
-
Ensure this compound is fully dissolved in the stock solution. Gentle warming (e.g., to 37°C) and vortexing can aid dissolution.
-
Consider using a lower concentration for the stock solution.
-
-
Modify the Addition Method:
-
Rapid Mixing: Add the this compound stock solution to the cell culture medium while gently vortexing or swirling the medium. This rapid dispersion can prevent localized high concentrations that lead to precipitation.
-
Stepwise Dilution: Perform a serial dilution of the stock solution in the cell culture medium to reach the final desired concentration.
-
-
Adjust the pH of the Medium:
-
If this compound's solubility is pH-dependent, a slight adjustment of the medium's pH might be necessary. This should be done with caution as it can affect cell viability.
-
Issue: this compound precipitates over time in the incubator.
Precipitation that occurs after a period of incubation can be due to compound instability or interactions with media components that are metabolized by the cells.
Troubleshooting Steps:
-
Assess Compound Stability:
-
Incubate this compound in the cell culture medium without cells to determine if the precipitation is cell-independent.
-
If precipitation occurs, it may indicate that this compound is unstable in the medium at 37°C.
-
-
Reduce Serum Concentration:
-
If using a serum-containing medium, proteins in the serum can sometimes bind to the compound and cause precipitation. Try reducing the serum concentration if your experimental design allows.
-
-
Prepare Fresh Media:
-
Prepare fresh this compound-containing media more frequently (e.g., every 24 hours) to minimize the time the compound is in solution before being used.
-
Data and Protocols
Table 1: Recommended Solvents for this compound Stock Solutions
| Solvent | Maximum Recommended Final Concentration (v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | < 0.5% | A widely used solvent for nonpolar compounds. Can be cytotoxic at higher concentrations. |
| Ethanol (EtOH) | < 0.5% | Suitable for some compounds, but can also be cytotoxic. |
| Polyethylene Glycol (PEG) | < 1% | A less toxic alternative to DMSO and ethanol for some compounds. Can increase the viscosity of the medium. |
| Cyclodextrins | Variable | Can be used to encapsulate hydrophobic compounds and increase their aqueous solubility. The appropriate type and concentration need to be determined experimentally. |
Experimental Protocol: Determining the Maximum Soluble Concentration of this compound
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Create a series of dilutions of the this compound stock solution in your cell culture medium. For example, prepare concentrations ranging from 1 µM to 100 µM.
-
Incubate the solutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment (e.g., 24, 48, 72 hours).
-
Visually inspect for precipitation at each time point. You can also use a light microscope to detect micro-precipitates.
-
Quantify the soluble this compound concentration by centrifuging the samples to pellet any precipitate and then measuring the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC, LC-MS).
-
The highest concentration that shows no precipitation is your maximum working concentration under those conditions.
Visual Guides
Caption: Workflow for determining the maximum soluble concentration of this compound.
Caption: Troubleshooting decision tree for this compound precipitation.
Technical Support Center: Mitigating Off-Target Effects of Enciprazine
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to identify, understand, and mitigate the off-target effects of Enciprazine in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an anxiolytic and antipsychotic compound belonging to the phenylpiperazine class.[1] Its primary mechanism of action is thought to involve the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.[2] It acts as a potent agonist of the 5-HT1A serotonin receptor and also shows high affinity for the α1-adrenergic receptor.[1][3][4]
Q2: What are the known on-target and potential off-target interactions of this compound?
This compound's therapeutic effects are primarily linked to its high affinity for the 5-HT1A receptor. However, like many small molecules, it can interact with other proteins, which may lead to off-target effects. Its high affinity for the α1-adrenergic receptor is a key consideration. Off-target interactions can lead to misleading experimental results or cellular toxicity if not properly controlled.
Table 1: this compound Receptor Binding Profile
| Target Receptor | Classification | Known Interaction | Potential Effect in Cellular Assays |
| 5-HT1A Receptor | On-Target | Potent Agonist | Modulation of cAMP pathways, cell proliferation, or reporter gene activity linked to G-protein coupled receptor signaling. |
| α1-Adrenergic Receptor | Off-Target | High Affinity | Activation of phospholipase C, leading to downstream signaling cascades involving IP3 and DAG, which can influence calcium signaling and cell growth. |
| Dopamine Receptors | Off-Target | Modulatory effects | Potential for confounding results in assays measuring dopaminergic signaling or downstream pathways. |
Troubleshooting and Experimental Guides
Q3: I'm observing unexpected or inconsistent results in my assay. Could these be off-target effects?
Unexpected results are a common indicator of potential off-target activity. Key signs include:
-
Inconsistent Phenotypes: Achieving a different result when using a structurally unrelated compound that targets the same primary receptor (e.g., another 5-HT1A agonist).
-
Discrepancy with Genetic Validation: The phenotype observed with this compound treatment is not replicated when the 5-HT1A receptor is knocked down or knocked out using techniques like CRISPR-Cas9.
-
High Concentration Effects: The observed effect only occurs at high concentrations of this compound, significantly above its known binding affinity for the 5-HT1A receptor, increasing the likelihood of binding to lower-affinity off-target proteins.
Below is a troubleshooting workflow to help determine if your results are due to off-target effects.
Q4: How should I design a dose-response experiment for this compound?
A dose-response experiment is critical to determine the minimum effective concentration and to avoid concentrations that induce off-target effects.
Experimental Protocol: Dose-Response Curve for this compound
-
Cell Seeding: Plate your cells at a consistent density in a multi-well plate (e.g., 96-well) and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in your cell culture medium. The concentration range should span from well below its 5-HT1A binding affinity (low nM) to concentrations where off-target effects or toxicity might be expected (high µM).
-
Treatment: Replace the existing medium with the medium containing the various concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a duration appropriate for your specific assay (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform your cellular assay to measure the biological response (e.g., cell viability, reporter gene expression, protein phosphorylation).
-
Data Analysis: Plot the response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 (half-maximal effective concentration). The goal is to use the lowest concentration that produces a robust on-target effect.
Q5: How can I use genetic methods to confirm the on-target effects of this compound?
Genetic validation, such as using CRISPR-Cas9 to knock out the intended target, is a powerful method to confirm that a drug's effect is target-dependent. If this compound's effect is truly mediated by the 5-HT1A receptor, knocking out the HTR1A gene should prevent the cellular response to the drug.
Experimental Protocol: CRISPR-Cas9 Knockout Validation
-
gRNA Design: Design and clone two to three different guide RNAs (gRNAs) targeting a critical exon of the HTR1A gene into a Cas9 expression vector.
-
Transfection: Transfect your chosen cell line with the gRNA/Cas9 plasmids.
-
Selection & Clonal Isolation: Select for transfected cells using an appropriate marker and then isolate single-cell clones via limiting dilution or FACS.
-
Knockout Validation: Expand the clones and confirm the knockout of the 5-HT1A protein. This can be done via Western blot (if a reliable antibody is available), qPCR to measure mRNA levels, or sequencing of the genomic DNA at the target locus.
-
Phenotypic Analysis: Treat both the validated HTR1A knockout clones and the parental wild-type cells with this compound at its optimal dose.
-
Comparison: Perform your cellular assay. A true on-target effect will be observed in the wild-type cells but will be absent or significantly diminished in the knockout cells.
Q6: What signaling pathway is associated with this compound's on-target activity?
As a 5-HT1A receptor agonist, this compound's on-target activity involves the activation of this G-protein coupled receptor (GPCR). The 5-HT1A receptor couples to the inhibitory G-protein, Gi/o. This interaction leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This pathway can influence numerous downstream cellular processes.
References
Dealing with high background noise in Enciprazine receptor binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background noise in Enciprazine receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is a potent agonist of the serotonin 5-HT1A receptor and also exhibits high affinity for the α1-adrenergic receptor.[1] Its anxiolytic properties are primarily attributed to its activity at the 5-HT1A receptor.
Q2: What constitutes "high background" in a receptor binding assay and why is it problematic?
High background refers to a strong signal in the non-specific binding (NSB) wells of your assay.[2] These wells contain the radioligand and membrane preparation, along with a high concentration of an unlabeled competitor compound that saturates the target receptors. Therefore, any signal detected is due to the radioligand binding to non-receptor components like the filter membrane, assay plate, or other proteins.[2] This is problematic because it diminishes the signal-to-noise ratio, making it difficult to accurately determine the specific binding of this compound to its target receptors. An ideal assay should have specific binding that is at least 80% of the total binding.[2]
Q3: What are the most common causes of high background noise in this compound receptor binding assays?
High background noise can stem from several factors:
-
Radioligand Issues: The radiolabeled ligand may be sticking non-specifically to filters or assay plates. Degradation of the radioligand can also lead to "sticky" byproducts that contribute to high background.[2]
-
Membrane Preparation Quality: Poor quality membrane preparations with low receptor density or the presence of contaminating proteins can increase non-specific binding.
-
Inadequate Washing: Insufficient or ineffective washing steps can fail to remove all unbound radioligand, leading to elevated background signals.
-
Suboptimal Assay Conditions: Inappropriate buffer composition, incubation time, or temperature can all contribute to increased non-specific binding.
Troubleshooting Guide
High background can obscure the specific binding signal, leading to inaccurate results. This guide provides a systematic approach to troubleshooting and resolving this common issue.
Initial Assessment
The first step is to determine the extent of the high background issue. An acceptable non-specific binding (NSB) should be less than 50% of the total binding at the highest radioligand concentration used.
Troubleshooting Workflow
The following diagram outlines a logical workflow to diagnose and resolve high background issues in your this compound receptor binding assay.
Caption: A step-by-step workflow for troubleshooting high background noise.
Data Presentation
The following table summarizes the binding affinities of this compound for its primary targets.
| Receptor | Binding Affinity (Ki) in nM |
| 5-HT1A | High Affinity (Potent Agonist) |
| Dopamine D2 | Moderate to Low Affinity |
| α1-Adrenergic | High Affinity |
Note: Specific Ki values for this compound can vary between studies and experimental conditions. Researchers should determine these values empirically in their own assay systems.
Experimental Protocols
This section provides detailed methodologies for conducting radioligand binding assays for the key receptors targeted by this compound.
General Radioligand Binding Assay Workflow
The diagram below illustrates the general workflow for a competitive radioligand binding assay.
Caption: General workflow for a competitive radioligand binding assay.
Protocol 1: 5-HT1A Receptor Binding Assay
-
Receptor Source: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]8-OH-DPAT (at a concentration at or below its Kd).
-
Non-specific Binding (NSB) Control: 10 µM Serotonin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and prepare membranes by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with a range of this compound concentrations.
-
Incubation: Incubate the plate for 60-120 minutes at 25°C to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Determine the IC50 value for this compound and calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Dopamine D2 Receptor Binding Assay
-
Receptor Source: Membranes from cells expressing the human dopamine D2 receptor (e.g., HEK293 cells).
-
Radioligand: [³H]-Spiperone (at a concentration at or below its Kd).
-
NSB Control: 10 µM (+)-Butaclamol.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Membrane Preparation: Similar to the 5-HT1A assay, prepare membranes from D2 receptor-expressing cells.
-
Assay Setup: Set up the assay in a 96-well plate with wells for total binding, NSB, and competitive binding with varying concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined time to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the contents through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Counting: Measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding, IC50, and Ki values for this compound.
-
Protocol 3: α1-Adrenergic Receptor Binding Assay
-
Receptor Source: Membranes from tissues or cells expressing α1-adrenergic receptors.
-
Radioligand: [³H]-Prazosin (at a concentration at or below its Kd).
-
NSB Control: 10 µM Phentolamine.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Membrane Preparation: Prepare membranes from the chosen receptor source.
-
Assay Setup: In a 96-well plate, add membrane preparation, radioligand, and either buffer (for total binding), phentolamine (for NSB), or varying concentrations of this compound (for competition).
-
Incubation: Incubate to allow binding to reach equilibrium.
-
Filtration: Separate bound and free radioligand by rapid filtration.
-
Washing: Wash filters with ice-cold buffer.
-
Counting: Quantify radioactivity.
-
Data Analysis: Determine the specific binding and calculate the IC50 and Ki of this compound.
-
Signaling Pathways
This compound's pharmacological effects are mediated through its interaction with the signaling pathways of its target receptors.
5-HT1A Receptor Signaling Pathway
This compound, as a 5-HT1A receptor agonist, activates the following signaling cascade:
Caption: Simplified 5-HT1A receptor signaling pathway activated by this compound.
α1-Adrenergic Receptor Signaling Pathway
The α1-adrenergic receptor is a Gq-coupled GPCR. Its activation leads to an increase in intracellular calcium.
Caption: Simplified α1-adrenergic receptor signaling pathway.
References
Technical Support Center: Optimizing Incubation Times for Enciprazine in Functional Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation times when conducting functional assays with Enciprazine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is an anxiolytic and antipsychotic agent belonging to the phenylpiperazine class. Its primary mechanism of action involves the modulation of dopaminergic and serotonergic pathways. It exhibits high affinity for the α1-adrenergic receptor and the serotonin 5-HT1A receptor.[1][2]
Q2: What are the expected functional responses of cells to this compound stimulation?
As this compound targets the 5-HT1A and α1-adrenergic receptors, the expected cellular responses will depend on the G-protein coupling of these receptors in the specific cell line being used.
-
5-HT1A Receptor: This receptor typically couples to inhibitory G-proteins (Gi/o).[1][3] Activation is expected to lead to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1]
-
α1-Adrenergic Receptor: This receptor primarily couples to Gq G-proteins. Activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn results in an increase in intracellular calcium levels.
Q3: Why is optimizing the incubation time for this compound crucial in functional assays?
Optimizing the incubation time is critical for obtaining accurate and reproducible data that reflects the true potency and efficacy of this compound.
-
Insufficient Incubation Time: May result in an underestimation of the compound's potency (a right-shifted concentration-response curve) because the binding equilibrium has not been reached.
-
Excessive Incubation Time: Can lead to receptor desensitization, cell death, or degradation of the compound, all of which can obscure the true pharmacological effect. For assays involving second messengers like cAMP, prolonged incubation can also lead to signal degradation by phosphodiesterases.
Q4: What is a good starting point for an incubation time for this compound in a functional assay?
For initial experiments with a novel compound like this compound, a common starting point for incubation is between 15 to 60 minutes. However, the optimal time is highly dependent on the specific assay, cell type, and temperature. A time-course experiment is essential to determine the optimal incubation time for your specific experimental conditions.
Q5: How does the binding kinetics (kon and koff) of this compound affect the optimal incubation time?
The binding kinetics of a ligand are a primary determinant of the time required to reach equilibrium.
-
Association Rate (kon): A faster "on-rate" means the drug binds to the receptor more quickly.
-
Dissociation Rate (koff): A slower "off-rate" indicates that the drug-receptor complex is more stable and dissociates slowly. The time to reach equilibrium is dependent on the residence time (1/koff) of the compound.
Troubleshooting Guides
Below are common issues encountered during functional assays with this compound, along with potential causes and solutions.
| Problem | Potential Causes | Troubleshooting Steps |
| Low or No Signal | - Suboptimal Incubation Time: Equilibrium not reached. - Incorrect Assay Choice: The chosen assay may not be suitable for the receptor's signaling pathway (e.g., using a cAMP assay for a Gq-coupled receptor without specific modifications). - Low Receptor Expression: The cell line may not express a sufficient number of 5-HT1A or α1-adrenergic receptors. - Compound Degradation: this compound may be unstable under the assay conditions. - Cell Health: Cells may be unhealthy or at an inappropriate density. | - Perform a time-course experiment to determine the optimal incubation time. - Confirm the G-protein coupling of your target receptors in your cell line and select an appropriate assay (e.g., cAMP for Gi, calcium flux for Gq). - Verify receptor expression using techniques like radioligand binding, ELISA, or western blot. - Assess the stability of this compound in your assay buffer over time. - Check cell viability and optimize cell seeding density. |
| High Background Signal | - Constitutive Receptor Activity: Some GPCRs can be active even without a ligand. - High Cell Density: Too many cells can lead to a high basal signal. - Reagent Issues: Contaminated or degraded reagents can produce a signal. | - Consider using an inverse agonist in your control wells if constitutive activity is suspected. - Optimize the cell number per well to find a balance between a robust signal window and low background. - Ensure all reagents are fresh and properly stored. |
| High Variability Between Replicates | - Inconsistent Cell Seeding: Uneven cell distribution in the plate. - Pipetting Errors: Inaccurate dispensing of compound or reagents. - Edge Effects: Evaporation from wells on the edge of the plate. - Temperature Gradients: Uneven temperature across the assay plate during incubation. | - Ensure a homogenous cell suspension before and during plating. - Use calibrated pipettes and proper pipetting techniques. - Use a humidified incubator and consider leaving the outer wells of the plate empty or filled with buffer. - Allow the plate to equilibrate to the incubation temperature before adding reagents. |
| Unexpected Pharmacological Profile | - Off-Target Effects: this compound may be interacting with other receptors in your cell line. - Functional Selectivity (Biased Agonism): The compound may preferentially activate one signaling pathway over another. - Assay Interference: The compound may directly interfere with the assay components (e.g., luciferase, fluorescent probes). | - Use a cell line with a well-defined receptor expression profile or use selective antagonists to block the effects of the target receptors. - Test the compound in multiple functional assays that measure different downstream signaling events (e.g., β-arrestin recruitment vs. G-protein activation). - Run a counterscreen to check for assay interference in the absence of the target receptor. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for a cAMP Assay (5-HT1A Receptor)
This protocol is designed to determine the optimal time for this compound to elicit its inhibitory effect on cAMP production.
-
Cell Preparation:
-
Culture cells expressing the 5-HT1A receptor to approximately 80-90% confluency.
-
Harvest the cells and resuspend them in the appropriate stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Determine the optimal cell density per well through a separate cell titration experiment.
-
-
Assay Setup:
-
Dispense the cell suspension into a 384-well white opaque plate.
-
Add this compound at a concentration expected to give a maximal or near-maximal response (e.g., 10-100 times its expected Ki). Also, include vehicle control wells.
-
Incubate the plate at 37°C in a humidified incubator.
-
-
Time-Course Measurement:
-
At various time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes), add a Gs-coupled receptor agonist like forskolin to all wells to stimulate cAMP production. The forskolin incubation time should be kept constant for all time points (typically 15-30 minutes).
-
Following forskolin stimulation, lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA).
-
-
Data Analysis:
-
For each time point, calculate the percent inhibition of the forskolin-induced cAMP signal by this compound.
-
Plot the percent inhibition as a function of incubation time. The optimal incubation time is the point at which the inhibitory effect reaches a stable plateau.
-
Protocol 2: Determining Optimal Incubation Time for a Calcium Flux Assay (α1-Adrenergic Receptor)
This protocol is for determining the optimal incubation time for this compound to stimulate an increase in intracellular calcium.
-
Cell Preparation:
-
Seed cells expressing the α1-adrenergic receptor in a 96- or 384-well black, clear-bottom plate and grow overnight.
-
On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer. This is typically done for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
After dye loading, wash the cells with the assay buffer.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation) that can measure fluorescence kinetically and dispense reagents.
-
-
Kinetic Measurement:
-
Establish a stable baseline fluorescence reading for each well.
-
Add this compound at various concentrations to different wells and immediately begin recording the fluorescence signal over time (typically every 1-5 seconds for several minutes).
-
-
Data Analysis:
-
The fluorescence signal will increase upon this compound addition and then gradually decline. The peak of this response is the point of maximal calcium mobilization.
-
The "incubation time" in this kinetic assay is the time to reach the peak response. Analyze the time-to-peak for different concentrations of this compound. The optimal "incubation" for a single-point reading would be at the time of the peak response of the EC80 concentration.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways of this compound's target receptors.
Experimental Workflow
Caption: Experimental workflow for incubation time optimization.
Logical Relationship for Troubleshooting
Caption: Logical approach to troubleshooting assay results.
References
Enciprazine stability issues in long-term experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential stability issues that may be encountered during long-term experiments involving Enciprazine.
Troubleshooting Guides
When encountering unexpected results or assay variability in long-term experiments with this compound, it is crucial to consider the stability of the compound. Degradation of this compound can lead to a decrease in its effective concentration and the formation of potentially interfering byproducts. The following table outlines common issues, their potential causes related to instability, and recommended actions.
| Issue | Potential Cause | Recommended Action |
| Decreased pharmacological effect over time | Degradation of this compound, leading to a lower concentration of the active compound. | 1. Verify the storage conditions of the this compound stock solution and aliquots.[1] 2. Perform a concentration analysis (e.g., via HPLC-UV) of the aged solution against a freshly prepared standard. 3. If degradation is confirmed, prepare fresh solutions more frequently. |
| Inconsistent assay results or high variability between replicates | Partial degradation of this compound, leading to a heterogeneous solution containing both the parent drug and its degradation products. This can be exacerbated by repeated freeze-thaw cycles. | 1. Prepare single-use aliquots of this compound solutions to avoid freeze-thaw cycles. 2. Ensure complete dissolution and vortexing of the solution before each use. 3. Conduct a forced degradation study to identify potential degradants and assess their impact on the assay.[2][3] |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Formation of this compound degradation products. | 1. Characterize the unknown peaks using mass spectrometry (MS) to determine their molecular weights. 2. Compare the chromatograms of aged samples with those from forced degradation studies (e.g., acid, base, oxidation, light exposure) to tentatively identify the degradation products.[2][4] |
| Precipitation or color change in solution | Significant degradation leading to the formation of insoluble products or chromophoric species. | 1. Immediately discard the solution. 2. Review the solvent and buffer composition for potential incompatibilities. 3. Evaluate the pH of the solution, as hydrolysis is a common degradation pathway. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of this compound solutions?
A1: While specific long-term stability data for this compound is not extensively published, general best practices for similar pharmaceutical compounds suggest storing stock solutions at -20°C or -80°C in airtight, light-protected containers. For daily use, refrigerated conditions (2-8°C) may be acceptable for short periods, but stability at this temperature should be verified. It is recommended to prepare fresh dilutions from a frozen stock for each experiment.
Q2: How can I perform a forced degradation study for this compound?
A2: A forced degradation study, or stress testing, is essential to understand the intrinsic stability of this compound. This involves exposing this compound to conditions more severe than accelerated stability testing, such as:
-
Acidic and Basic Hydrolysis: Incubate this compound solution in dilute HCl and NaOH at elevated temperatures.
-
Oxidation: Treat the solution with hydrogen peroxide.
-
Thermal Stress: Expose the solid compound or a solution to dry heat.
-
Photostability: Expose the solution to UV and fluorescent light. The samples are then analyzed by a stability-indicating method, typically HPLC, to resolve the parent drug from its degradation products.
Q3: What kind of analytical method is suitable for assessing this compound stability?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable approach. The method should be validated to ensure it can accurately separate and quantify this compound in the presence of its degradation products and any matrix components. Key validation parameters include specificity, linearity, accuracy, precision, and robustness, as per ICH guidelines.
Q4: Are there any known degradation pathways for this compound?
A4: Specific degradation pathways for this compound are not well-documented in publicly available literature. However, based on its chemical structure, which includes ether and piperazine moieties, potential degradation pathways could include:
-
Oxidation of the piperazine ring.
-
Hydrolysis of the ether linkage under acidic or basic conditions.
-
Photodegradation due to its aromatic rings.
Q5: My experiment involves long-term incubation of cells with this compound. How can I ensure the compound remains stable in the culture medium?
A5: The stability of this compound in cell culture media over several days can be a concern. It is advisable to:
-
Conduct a preliminary experiment to measure the concentration of this compound in the culture medium over the intended duration of the experiment.
-
If significant degradation is observed, consider replenishing the medium with freshly prepared this compound at regular intervals.
-
Analyze a sample of the medium at the end of the experiment to confirm the final concentration of this compound.
Experimental Protocols
Protocol: HPLC Method for Stability Assessment of this compound
This protocol provides a general framework for a reverse-phase HPLC method suitable for stability testing of this compound. Method optimization and validation are required for specific applications.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the range of 210-280 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and dilute to a known concentration with the mobile phase.
-
Sample Solution: Dilute the experimental samples to fall within the linear range of the assay.
3. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the retention time and peak area for this compound and any degradation products.
-
Calculate the concentration of this compound in the samples by comparing the peak area to that of the standard.
-
Assess the purity of the peak for the parent drug to ensure no co-eluting degradants.
Visualizations
Troubleshooting Workflow for this compound Stability
The following diagram illustrates a logical workflow for troubleshooting potential stability issues with this compound in long-term experiments.
Caption: Troubleshooting workflow for this compound stability issues.
Hypothetical Signaling Pathway for this compound (5-HT1A Receptor)
This compound is known to have a high affinity for the 5-HT1A receptor. This diagram shows a simplified, hypothetical signaling cascade that could be initiated by this compound binding to this receptor.
References
Technical Support Center: Troubleshooting Inconsistent Results in Enciprazine Replication Studies
Welcome to the technical support center for researchers working with Enciprazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies observed in replication studies involving this phenylpiperazine derivative. This compound is a potent ligand with high affinity for serotonin 5-HT1A and α1-adrenergic receptors, and variability in experimental outcomes can arise from a number of factors.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is a psychoactive compound belonging to the phenylpiperazine class of drugs, initially investigated for its anxiolytic and antipsychotic properties.[1] Its primary mechanism of action is the modulation of serotonergic and adrenergic pathways through high-affinity binding to 5-HT1A and α1-adrenergic receptors.[1][2] While it showed promise in preclinical and early clinical studies for generalized anxiety disorder, it was never marketed.
Q2: We are observing significant variability in our 5-HT1A receptor binding affinity (Ki) for this compound between experiments. What are the potential causes?
Inconsistent Ki values in radioligand binding assays are a common issue. Several factors can contribute to this variability:
-
Experimental Conditions: Minor variations in buffer composition (pH, ionic strength), incubation time, and temperature can significantly impact binding equilibrium and, consequently, the calculated Ki values.
-
Radioligand Quality: The specific activity and purity of the radioligand (e.g., [3H]8-OH-DPAT) can differ between batches, affecting the results.
-
Membrane Preparation: The source of the receptor preparation (e.g., cell line, specific brain region), its integrity, and protein concentration are critical variables.
-
Data Analysis: The model used to fit the competition binding data and the accurate determination of the radioligand's Kd in your system are crucial for calculating a reliable Ki.
Q3: Our functional assay results (EC50) for this compound at α1-adrenergic receptors are not consistent with published data. What should we investigate?
Discrepancies in functional assay results can stem from several sources:
-
Cell Line and Receptor Density: The specific cell line used, the expression level of the α1-adrenergic receptor subtype, and the efficiency of G-protein coupling can all influence the measured functional response.
-
Second Messenger System: The choice of readout (e.g., calcium mobilization, IP1 accumulation) can affect the observed potency (EC50). Different signaling pathways may be differentially affected by the compound.
-
Assay-Specific Parameters: Factors such as cell passage number, serum concentration in the media, and the specific agonist used to stimulate the receptor can all contribute to variability.
-
Compound Stability and Solubility: Ensure that this compound is fully solubilized in your assay buffer and is stable under the experimental conditions.
Data Presentation: Reported Pharmacological Values for Phenylpiperazine Derivatives
Due to the limited publicly available and comparative data specifically for this compound, this table includes reported values for related phenylpiperazine compounds to provide a reference for expected ranges and potential variability within this chemical class. Inconsistencies in your experimental data may fall within the broader range of reported values for similar compounds.
| Compound | Target Receptor | Assay Type | Reported Ki (nM) | Reference |
| This compound | 5-HT1A | Binding | High Affinity (Specific value not consistently reported) | |
| This compound | α1-Adrenergic | Binding | High Affinity (Specific value not consistently reported) | |
| 1-(o-methoxyphenyl)piperazine | α1-Adrenergic | Binding | 2.1 - 13.1 | |
| 1-(m-chlorophenyl)piperazine (mCPP) | 5-HT1A | Binding | ~100 | |
| BMY 7378 | α1D-Adrenergic | Binding | Selective for α1D |
| Compound | Target Receptor | Assay Type | Reported pA2 | Reference |
| 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives | α1-Adrenergic | Functional (Antagonism) | 7.868 - 8.807 |
Experimental Protocols
Protocol 1: 5-HT1A Receptor Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a test compound like this compound for the 5-HT1A receptor.
Objective: To determine the inhibitory constant (Ki) of this compound at the 5-HT1A receptor using a competitive radioligand binding assay.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells) or rat hippocampal membranes.
-
Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist).
-
Non-specific Binding Control: 10 µM Serotonin.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Test Compound: this compound stock solution in a suitable solvent (e.g., DMSO).
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.
Procedure:
-
Membrane Preparation:
-
Homogenize the cell pellet or tissue in ice-cold assay buffer.
-
Centrifuge at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup (in triplicate):
-
Total Binding: Add membrane preparation, [3H]8-OH-DPAT (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Add membrane preparation, [3H]8-OH-DPAT, and a high concentration of the non-specific binding control (Serotonin).
-
Competitive Binding: Add membrane preparation, [3H]8-OH-DPAT, and varying concentrations of this compound.
-
-
Incubation: Incubate the reaction tubes at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: α1-Adrenergic Receptor Functional Assay (Calcium Mobilization)
This protocol describes a common method to assess the functional activity of a compound at Gq-coupled receptors like the α1-adrenergic receptor.
Objective: To determine the potency (EC50) of this compound as an agonist or antagonist at the α1-adrenergic receptor by measuring changes in intracellular calcium.
Materials:
-
Cell Line: A cell line stably expressing the human α1-adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Calcium Indicator Dye: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or another suitable physiological buffer.
-
Reference Agonist: A known α1-adrenergic agonist (e.g., phenylephrine).
-
Test Compound: this compound stock solution.
-
Instrumentation: A fluorescence plate reader capable of kinetic reads.
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Incubate the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader.
-
For agonist testing:
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of this compound and monitor the fluorescence change over time.
-
-
For antagonist testing:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration (e.g., EC80) of the reference agonist and monitor the fluorescence change.
-
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the baseline and the maximum response.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Mandatory Visualizations
Caption: α1-Adrenergic Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Caption: Troubleshooting Logic Flowchart
References
Technical Support Center: Optimizing Enciprazine Delivery in Animal Models
Welcome to the technical support center for the administration of Enciprazine in preclinical animal models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental workflows and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a phenylpiperazine derivative with anxiolytic and antipsychotic properties. Its primary mechanism of action involves the modulation of dopamine and serotonin neurotransmitter systems.[1] It exhibits high affinity for α1-adrenergic and 5-HT1A receptors.[2]
Q2: What is the recommended route of administration for this compound in animal models?
A2: The intended route of administration for this compound is oral.[2] In preclinical rodent studies, this is typically achieved through oral gavage.
Q3: What are the potential challenges associated with oral gavage of this compound?
A3: Oral gavage, while a precise dosing method, can present challenges such as animal stress, risk of esophageal or stomach perforation, and reflux.[3][4] Proper training and technique are crucial to minimize these risks.
Q4: Are there alternative oral delivery methods to gavage?
A4: Yes, voluntary consumption of a compound mixed with a palatable vehicle like flavored gelatin or nut butter can be an alternative to reduce stress. However, this method may be less precise for dose-critical studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in vehicle | Poor solubility of this compound in the chosen vehicle. | This compound's solubility in common vehicles is not extensively documented. However, for poorly soluble compounds, a mixture of solvents like DMSO, PEG300, and Tween 80 is often used. Start with a low concentration of this compound and consider gentle warming or sonication to aid dissolution. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a common starting point for many compounds. |
| Animal distress during oral gavage (struggling, vocalization) | Improper restraint technique, incorrect gavage needle size, or anxiety. | Ensure the animal is properly restrained to prevent movement without causing distress. Use the correct gavage needle size based on the animal's weight (see Experimental Protocols). Habituate the animals to handling for several days before the experiment. |
| Regurgitation or reflux of the administered dose | Excessive dosing volume or rapid administration. | The maximum recommended oral gavage volume for rats is 10-20 mL/kg and for mice is 10 mL/kg. Administer the solution slowly and steadily. If reflux occurs, reduce the volume or concentration for subsequent doses. |
| Signs of animal morbidity or mortality post-administration | Accidental administration into the trachea, esophageal or stomach injury, or compound toxicity. | If the animal shows signs of respiratory distress (gasping, cyanosis) immediately after gavage, it is likely the compound entered the lungs, and euthanasia is recommended. Necropsy can confirm the cause of death. Review gavage technique and consider a lower dose of this compound to assess for toxicity. |
| High variability in experimental results | Inconsistent dosing, stress-induced physiological changes, or poor drug absorption. | Ensure accurate and consistent dose administration for all animals. Minimize stress by using proper handling techniques and habituation. If poor absorption is suspected, consider formulation strategies to improve bioavailability, such as using a lipid-based vehicle. |
Data Presentation: Pharmacokinetic Parameters of Structurally Similar Phenylpiperazines
Due to the limited public availability of specific pharmacokinetic data for this compound, the following tables present representative data from structurally and pharmacologically similar phenylpiperazine derivatives, Eltoprazine and a hypothetical phenylpiperazine antipsychotic, to provide an estimate of expected pharmacokinetic profiles in animal models.
Table 1: Representative Oral Pharmacokinetic Parameters in Rats
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | t½ (hr) | Oral Bioavailability (%) |
| Eltoprazine | 4 | ~150 | 1.5 - 1.9 | ~2.4 | ~67 |
| Hypothetical Phenylpiperazine | 10 | 236 ± 99 | 2.2 ± 1.4 | 26.1 ± 5.4 | < 5 |
Data for Eltoprazine is derived from dog studies and presented as a reference. Data for the hypothetical phenylpiperazine is from a study on ethopropazine in rats.
Table 2: Representative Oral Pharmacokinetic Parameters in Mice
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | t½ (hr) | Oral Bioavailability (%) |
| Batoprazine | 10 | Data not available | Data not available | Data not available | Data not available |
| Hypothetical Phenylpiperazine | 10 | Data not available | Data not available | Data not available | Data not available |
Specific oral pharmacokinetic data for phenylpiperazine antipsychotics in mice is sparse in publicly available literature. Researchers should perform pilot pharmacokinetic studies to determine these parameters for this compound in their specific mouse model.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Objective: To prepare a clear and stable solution of this compound for oral administration.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculate the required amount of this compound hydrochloride based on the desired dose and the number of animals.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Gentle warming or sonication may be used to aid dissolution.
-
In a sterile vial, add the required volume of the this compound stock solution.
-
Add PEG300 to the vial (e.g., to achieve a final concentration of 40%). Vortex thoroughly.
-
Add Tween 80 to the vial (e.g., to achieve a final concentration of 5%). Vortex thoroughly.
-
Add sterile saline to reach the final desired volume (e.g., to achieve a final DMSO concentration of 10%). Vortex until a clear and homogenous solution is formed.
-
Visually inspect the solution for any precipitation before administration.
Protocol 2: Oral Gavage Procedure in Rats and Mice
Objective: To accurately administer a liquid substance directly into the stomach of a rat or mouse.
Materials:
-
Appropriately sized gavage needle (for rats: 16-18 gauge, 2-3 inches long; for mice: 20-22 gauge, 1-1.5 inches long, with a ball tip)
-
Syringe
-
Prepared this compound formulation
-
Animal scale
Methodology:
-
Weigh the animal to determine the correct dosing volume. The maximum recommended volume is 10-20 mL/kg for rats and 10 mL/kg for mice.
-
Fill the syringe with the calculated volume of the this compound formulation and attach the gavage needle.
-
Properly restrain the animal. For a mouse, scruff the back of the neck to immobilize the head. For a rat, hold the animal firmly by the shoulders, extending the head and neck.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube passes.
-
If any resistance is met, do not force the needle . Withdraw and re-attempt.
-
Once the needle is in the stomach (a pre-measured length from the mouth to the last rib), slowly depress the syringe plunger to administer the solution.
-
Smoothly withdraw the needle in the same path it was inserted.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
Mandatory Visualizations
Signaling Pathways
This compound's pharmacological effects are primarily mediated through its interaction with 5-HT1A and α1-adrenergic receptors.
Caption: this compound's dual action on 5-HT1A and α1-adrenergic signaling pathways.
Experimental Workflow
References
- 1. Searching for multi-target antipsychotics: Discovery of orally active heterocyclic N-phenylpiperazine ligands of D2-like and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Navigating Enciprazine Metabolism: A Technical Guide for Experimental Design
Shāhàipíng, Shanghai - Researchers and drug development professionals working with the atypical anxiolytic and antipsychotic agent Enciprazine now have access to a comprehensive technical support center designed to guide experimental design in light of its metabolic profile. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to address common challenges encountered during preclinical and clinical research.
This compound undergoes extensive metabolism in vivo, with virtually no unchanged drug excreted. The primary metabolic pathways are hydroxylation and demethylation, followed by subsequent glucuronidation. Understanding these pathways and the enzymes responsible is critical for accurate interpretation of experimental data and for predicting potential drug-drug interactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound?
A1: this compound is primarily metabolized through two main Phase I reactions: hydroxylation of the phenylpiperazine moiety and demethylation of the methoxy groups. These initial transformations are followed by Phase II conjugation, predominantly glucuronidation, to facilitate excretion. The major metabolites identified are glucuronide conjugates of 4-hydroxythis compound, m-desmethylthis compound, and p-desmethylthis compound.[1]
Q2: Which cytochrome P450 (CYP) isoenzymes are likely involved in this compound's metabolism?
A2: While direct studies on this compound are limited, data from structurally related phenylpiperazine compounds suggest the involvement of several key CYP isoenzymes. CYP2D6 is strongly indicated in the hydroxylation and N-dealkylation of similar molecules.[2][3] CYP3A4 and CYP1A2 are also likely contributors, particularly to the demethylation processes.[4][5] Experimental verification using human liver microsomes and specific CYP inhibitors is essential to confirm the precise contributions of each isoenzyme.
Q3: How can I design an experiment to identify the specific CYP enzymes metabolizing this compound?
A3: A "reaction phenotyping" study is the standard approach. This involves a two-pronged strategy:
-
Recombinant CYP Enzymes: Incubate this compound with a panel of individual, recombinant human CYP isoenzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to identify which enzymes can metabolize the compound.
-
Chemical Inhibition in Human Liver Microsomes (HLMs): Incubate this compound with pooled HLMs in the presence and absence of specific chemical inhibitors for each major CYP isoenzyme. A significant reduction in metabolite formation in the presence of a specific inhibitor points to the involvement of that enzyme.
Q4: What are the potential implications of this compound's metabolic profile for drug-drug interactions (DDIs)?
A4: Given the likely involvement of CYP2D6 and CYP3A4, there is a potential for DDIs with co-administered drugs that are substrates, inhibitors, or inducers of these enzymes.
-
Inhibitors: Co-administration with strong inhibitors of CYP2D6 (e.g., bupropion, fluoxetine) or CYP3A4 (e.g., ketoconazole, ritonavir) could increase this compound plasma concentrations, potentially leading to adverse effects.
-
Inducers: Co-administration with strong inducers of CYP3A4 (e.g., rifampin, carbamazepine) could decrease this compound plasma concentrations, potentially reducing its efficacy.
Troubleshooting Experimental Assays
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no metabolite formation in in vitro assays | 1. Inactive enzyme source (microsomes or recombinant enzymes).2. Sub-optimal incubation conditions (e.g., incorrect pH, temperature, or cofactor concentration).3. Low substrate concentration.4. Analytical method not sensitive enough. | 1. Test the activity of the enzyme source with a known positive control substrate.2. Optimize incubation conditions, ensuring the presence of necessary cofactors like NADPH for CYP-mediated reactions.3. Increase the concentration of this compound in the incubation.4. Validate and optimize the analytical method (e.g., LC-MS/MS) for the detection of expected metabolites. |
| High variability between replicate experiments | 1. Inconsistent pipetting of reagents.2. Variability in the activity of different batches of microsomes.3. Instability of this compound or its metabolites under experimental conditions. | 1. Ensure accurate and consistent pipetting techniques.2. Use a single, well-characterized batch of pooled human liver microsomes for the entire study.3. Assess the stability of this compound and its metabolites in the incubation matrix over time. |
| Conflicting results between recombinant enzyme and chemical inhibition studies | 1. Non-specific inhibition by the chemical inhibitor.2. Contribution of multiple enzymes to the formation of a single metabolite.3. The recombinant enzyme system may not fully recapitulate the environment of the native microsome. | 1. Use multiple, structurally distinct inhibitors for the same enzyme if available.2. Carefully analyze the data to determine if the inhibition pattern suggests the involvement of more than one CYP isoenzyme.3. Acknowledge the limitations of each system and integrate the findings to draw a comprehensive conclusion. |
Key Experimental Protocols
Protocol 1: Determination of this compound's Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro half-life and intrinsic clearance of this compound.
Methodology:
-
Prepare a reaction mixture containing pooled human liver microsomes (0.5 mg/mL protein), and potassium phosphate buffer (100 mM, pH 7.4).
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding this compound (1 µM final concentration) and an NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) from the slope of the natural logarithm of the remaining parent drug concentration versus time plot.
Protocol 2: CYP450 Reaction Phenotyping of this compound using Chemical Inhibitors
Objective: To identify the major CYP450 enzymes responsible for this compound metabolism.
Methodology:
-
Prepare reaction mixtures containing pooled human liver microsomes (0.5 mg/mL protein), potassium phosphate buffer (100 mM, pH 7.4), and a specific CYP inhibitor at a concentration known to be selective (see table below for examples).
-
Pre-incubate the mixtures at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding this compound (at a concentration below its Km, if known) and an NADPH-regenerating system.
-
Incubate for a predetermined time within the linear range of metabolite formation.
-
Quench the reaction with a cold organic solvent.
-
Process the samples and analyze for the formation of key metabolites (e.g., 4-hydroxythis compound, desmethylthis compound) using LC-MS/MS.
-
Compare the rate of metabolite formation in the presence of each inhibitor to a vehicle control. Significant inhibition suggests the involvement of the targeted CYP isoenzyme.
Table of Selective CYP450 Inhibitors:
| CYP Isoform | Selective Inhibitor | Typical Concentration |
| CYP1A2 | Furafylline | 10 µM |
| CYP2C9 | Sulfaphenazole | 10 µM |
| CYP2C19 | Ticlopidine | 1 µM |
| CYP2D6 | Quinidine | 1 µM |
| CYP3A4 | Ketoconazole | 1 µM |
Visualizing Metabolic Pathways and Experimental Workflows
Caption: Proposed metabolic pathway of this compound.
Caption: Workflow for CYP450 reaction phenotyping.
This technical support center aims to empower researchers with the necessary knowledge and tools to effectively account for this compound's metabolic profile in their experimental designs, ultimately leading to more robust and reliable scientific outcomes.
References
- 1. Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple cytochrome P450 enzymes responsible for the oxidative metabolism of the substituted (S)-3-phenylpiperidine, (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Preference for O-demethylation reactions in the oxidation of 2'-, 3'-, and 4'-methoxyflavones by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Non-specific Binding of Enciprazine in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating non-specific binding (NSB) of Enciprazine in various assays. Given that this compound is a phenylpiperazine derivative, a class of compounds that can exhibit hydrophobic properties, these resources focus on practical strategies to enhance assay accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a concern for a compound like this compound?
A1: Non-specific binding (NSB) refers to the interaction of a test compound, such as this compound, with surfaces or molecules other than its intended biological target.[1] These interactions can be driven by hydrophobic interactions, electrostatic forces, or other non-covalent bonds with components of the assay system like plasticware, membranes, or unrelated proteins.[2] For hydrophobic molecules, NSB can lead to an overestimation of the compound's binding to its target, resulting in inaccurate measurements of affinity and potency, or it can cause high background signals that mask the specific interaction.[1]
Q2: What are the most common causes of high non-specific binding in assays?
A2: Several factors can contribute to high non-specific binding, including:
-
Compound Properties: High concentrations of the compound, poor solubility, and a tendency to aggregate can all increase NSB.[3]
-
Assay Conditions: Suboptimal buffer pH and ionic strength can promote non-specific electrostatic interactions.
-
Insufficient Blocking: Inadequate blocking of assay surfaces (e.g., microplates, membranes) leaves sites available for non-specific attachment.
-
Hydrophobic Interactions: Hydrophobic compounds can bind to plastic surfaces and other hydrophobic regions of proteins and reagents.
-
Contamination: Contamination of reagents or samples can introduce substances that contribute to background signal.
Q3: When should I use a detergent, and which one is recommended?
A3: Detergents are particularly useful when non-specific binding is suspected to be driven by hydrophobic interactions. Non-ionic detergents such as Tween-20 and Triton X-100 are commonly used because they are generally mild and do not denature most proteins at low concentrations. They are effective at preventing hydrophobic molecules from adhering to surfaces and to each other. The choice between them may require empirical testing, as some detergents can interfere with specific binding in certain assay systems.
Q4: Can the type of plasticware I use affect non-specific binding?
A4: Yes, the type of plasticware can significantly impact non-specific binding, especially for hydrophobic compounds. Standard polystyrene plates can have high binding capacities for such molecules. It is advisable to use low-binding microplates and tubes, which are surface-treated to be more hydrophilic and reduce the adsorption of molecules.
Troubleshooting Guides
Issue 1: High Background Signal in Receptor Binding Assays (e.g., Radioligand or Fluorescent Ligand Binding)
Q: I am performing a receptor binding assay with this compound and observing a high background signal, suggesting significant non-specific binding. How can I troubleshoot this?
A: High background in receptor binding assays with potentially hydrophobic compounds like this compound is a frequent issue. Here is a step-by-step guide to address this:
Step 1: Optimize Buffer Conditions
-
Adjust pH: The charge of this compound and the target receptor can influence electrostatic interactions, a source of NSB. Empirically test a range of pH values around the physiological pH (e.g., 7.2, 7.4, 7.6) to find the optimal condition that minimizes NSB while preserving specific binding.
-
Increase Ionic Strength: For NSB driven by charge-based interactions, increasing the salt concentration in your buffer can create a shielding effect. Titrate sodium chloride (NaCl) into your assay buffer, starting from 100 mM and increasing in increments (e.g., 150 mM, 200 mM), to identify the concentration that best reduces background noise without disrupting specific binding.
Step 2: Incorporate Blocking Agents and Detergents
-
Bovine Serum Albumin (BSA): BSA is a widely used blocking agent that can prevent the binding of this compound to tube walls and other surfaces. Include BSA in your assay buffer at a concentration typically ranging from 0.1% to 1%.
-
Non-ionic Detergents: To counteract hydrophobic interactions, add a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 (typically 0.01% to 0.1% v/v) to your assay and wash buffers.
Step 3: Assay-Specific Optimizations
-
Filter Pre-soaking (for filtration-based assays): Before filtering your assay samples, pre-soak the filters in a buffer containing a blocking agent like polyethyleneimine (PEI) to reduce the binding of radiolabeled this compound to the filter itself.
-
Increase Wash Steps: After incubation, increase the number and/or volume of washes with ice-cold wash buffer to more effectively remove unbound and non-specifically bound this compound.
Table 1: Recommended Starting Concentrations for Buffer Additives to Reduce NSB
| Additive | Typical Concentration Range | Primary Mechanism of Action |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Blocks non-specific protein binding sites on surfaces. |
| Tween-20 | 0.01% - 0.1% (v/v) | Reduces hydrophobic interactions. |
| Triton X-100 | 0.01% - 0.1% (v/v) | Reduces hydrophobic interactions. |
| Sodium Chloride (NaCl) | 100 mM - 250 mM | Shields electrostatic interactions. |
Issue 2: Inconsistent Results or High Background in Cell-Based Assays
Q: My cell-based assay results with this compound are variable, and I suspect non-specific binding to cells or assay plates. What can I do?
A: Non-specific interactions in cell-based assays can lead to inconsistent results and off-target effects. The following steps can help mitigate these issues:
Step 1: Optimize Compound Concentration and Incubation Time
-
Titrate this compound Concentration: Use the lowest effective concentration of this compound. High concentrations increase the likelihood of off-target and non-specific binding.
-
Minimize Incubation Time: Determine the shortest incubation time necessary to observe the desired specific effect. Prolonged exposure can increase the chances of non-specific uptake and binding.
Step 2: Modify Assay Media and Wash Conditions
-
Include Serum or BSA: If your assay protocol allows, including serum or BSA in the culture medium during treatment can help to sequester hydrophobic compounds and reduce their non-specific interactions with cell membranes and plasticware.
-
Increase Wash Steps: After treating the cells with this compound, perform thorough washing steps with a suitable buffer (e.g., PBS) to remove any unbound compound. Adding a low concentration of a non-ionic detergent to the wash buffer can also be beneficial, but be mindful of potential effects on cell integrity.
Step 3: Control for Off-Target Effects
-
Use a Negative Control Compound: Include a structurally similar but biologically inactive analog of this compound in your experiments. This can help to differentiate between specific on-target effects and non-specific effects caused by the chemical scaffold.
-
Counter-Screening: If you are using a reporter gene assay, perform a counter-screen with a control vector that lacks the specific response element to ensure this compound is not directly affecting the reporter protein.
Experimental Protocols & Methodologies
Protocol: General Method for Evaluating Non-Specific Binding in a Filtration-Based Receptor Binding Assay
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) with and without various concentrations of blocking agents and detergents as outlined in Table 1.
-
Non-Specific Binding Definition: To determine NSB, a set of tubes will contain a high concentration of an unlabeled competing ligand (e.g., 100-fold the Kd of the radioligand) in addition to the radiolabeled this compound analog and the receptor preparation.
-
Incubation: Incubate the reaction mixtures (radioligand, receptor preparation, and either buffer or unlabeled ligand) at a constant temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter that has been pre-soaked in buffer or a blocking agent.
-
Washing: Quickly wash the filters with a defined volume of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity.
-
Analysis: The radioactivity measured in the presence of the excess unlabeled ligand represents the non-specific binding. This value is subtracted from the total binding (measured without the unlabeled ligand) to determine the specific binding.
Visualizations
Caption: Troubleshooting workflow for reducing non-specific binding.
Caption: A generalized experimental workflow to minimize NSB.
References
Technical Support Center: Validating Enciprazine Target Engagement in Living Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the target engagement of Enciprazine in living cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
This compound is a phenylpiperazine derivative that acts as an anxiolytic and antipsychotic agent. Its primary molecular targets are G-protein coupled receptors (GPCRs). It exhibits high affinity for the serotonin 1A (5-HT1A) receptor, where it acts as a potent agonist, and the α1-adrenergic receptor.[1][2][3]
Q2: What are the expected quantitative measures of this compound's binding affinity and functional potency?
While specific Ki (binding affinity) and EC50/IC50 (functional potency) values for this compound are not consistently reported in publicly available literature as the drug was never marketed, it is characterized by "high affinity" for its primary targets.[1][2] For experimental design, researchers can expect Ki and EC50 values in the low nanomolar range, which is typical for potent phenylpiperazine ligands at these receptors.
Quantitative Data Summary (Representative Values)
| Target | Assay Type | Parameter | Expected Value |
| Human 5-HT1A Receptor | Radioligand Binding | Ki | Low nM |
| Human α1-Adrenergic Receptor | Radioligand Binding | Ki | Low nM |
| Human 5-HT1A Receptor | cAMP Inhibition Assay | EC50 | Low nM |
| Human α1-Adrenergic Receptor | Calcium Mobilization Assay | EC50 | Low nM |
| Human 5-HT1A Receptor | β-arrestin Recruitment | EC50 | Low-Mid nM |
Note: These are representative values based on the characterization of this compound as a high-affinity ligand and potent agonist. Actual experimental values may vary.
Q3: What are the common off-target effects associated with phenylpiperazine compounds like this compound?
Phenylpiperazine derivatives are known to sometimes interact with other GPCRs beyond their primary targets. Potential off-target interactions for this compound that researchers should consider investigating include:
-
Other serotonin receptor subtypes (e.g., 5-HT2A, 5-HT2C)
-
Dopamine receptors (e.g., D2)
-
hERG ion channel, which is a critical assessment for cardiovascular safety
Q4: Which cell lines are suitable for studying this compound's target engagement?
HEK293, CHO, or other immortalized cell lines that endogenously express or are engineered to express the human 5-HT1A or α1-adrenergic receptors are commonly used. The choice of cell line should be guided by the specific assay and the desired signaling pathway to be investigated.
Experimental Workflows and Signaling Pathways
To effectively validate this compound's target engagement, a multi-faceted approach involving both binding and functional assays is recommended. Below are diagrams illustrating the general experimental workflow and the signaling pathways of this compound's primary targets.
Caption: General experimental workflow for validating this compound target engagement.
References
Validation & Comparative
A Comparative Guide to Enciprazine and Buspirone as 5-HT1A Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of enciprazine and buspirone, two pharmacological agents known for their activity as 5-hydroxytryptamine (5-HT) 1A receptor agonists. While buspirone is a clinically established anxiolytic, this compound was investigated for its anxiolytic and antipsychotic potential but was never brought to market. This document synthesizes available experimental data to offer a comparative overview of their receptor binding profiles, functional activities, and the experimental methodologies used for their characterization.
Introduction to the Compounds
Buspirone is an azapirone derivative and the first non-benzodiazepine anxiolytic approved for the treatment of generalized anxiety disorder (GAD).[1] Its mechanism of action is primarily attributed to its high affinity for and partial agonist activity at postsynaptic 5-HT1A receptors.[2][3] Additionally, buspirone acts as a full agonist at presynaptic 5-HT1A autoreceptors, which contributes to the delayed onset of its anxiolytic effects.[4][5] It also exhibits a weak affinity for dopamine D2 receptors.
This compound (developmental code name WY-48,624) is a phenylpiperazine derivative that was developed as a potential anxiolytic and antipsychotic agent. Preclinical studies have shown that this compound possesses a high affinity for both 5-HT1A and α1-adrenergic receptors. While it was selected for clinical investigation, it was ultimately not commercialized.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of this compound and buspirone for the 5-HT1A receptor and other relevant neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Buspirone (Ki, nM) | Reference Radioligand | Tissue Source |
| 5-HT1A | 2.5 | 9.5 - 30 | [3H]8-OH-DPAT | Rat Hippocampus / Calf Hippocampus |
| α1-Adrenergic | 2.8 | 390 | [3H]Prazosin | Rat Brain |
| Dopamine D2 | 280 | 400 - 600 | [3H]Spiperone | Calf Striatum |
Note: Data for this compound is primarily from Engel et al. (1990). Data for buspirone is compiled from multiple sources and represents a range of reported values.
Comparative Pharmacology and Functional Activity
Buspirone is well-characterized as a 5-HT1A receptor partial agonist at postsynaptic receptors in brain regions like the hippocampus and cortex. This means it produces a submaximal response compared to the endogenous full agonist, serotonin. In contrast, at presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the raphe nuclei, buspirone acts as a full agonist, leading to a reduction in the firing rate of these neurons and decreased serotonin release. This dual action is thought to underlie its therapeutic profile. The initial reduction in serotonin release due to autoreceptor agonism may contribute to the delayed onset of its anxiolytic effects, as chronic treatment leads to desensitization of these autoreceptors and a subsequent restoration of serotonergic transmission. Buspirone's affinity for D2 receptors is significantly lower than for 5-HT1A receptors, and it is considered a weak D2 antagonist.
This compound is described as a potent 5-HT1A receptor agonist. However, detailed quantitative data on its functional efficacy, such as EC50 and Emax values from functional assays, are not as readily available in the literature as for buspirone. This makes a direct comparison of its intrinsic activity (i.e., whether it is a full or partial agonist) with buspirone challenging. Its high affinity for α1-adrenergic receptors suggests that it may have additional pharmacological effects mediated by this system, potentially contributing to side effects such as orthostatic hypotension. Its affinity for D2 receptors is notably low, suggesting a lower propensity for dopamine-related side effects compared to typical antipsychotics.
Signaling Pathways and Experimental Workflows
To understand how these compounds are evaluated, the following diagrams illustrate the key signaling pathway they modulate and a typical experimental workflow for characterizing their receptor binding affinity.
References
- 1. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. ispub.com [ispub.com]
- 4. Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
A Comparative Analysis of Enciprazine and Other Phenylpiperazine Anxiolytics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phenylpiperazine class of compounds has yielded several important anxiolytic agents, primarily targeting the serotonergic system. This guide provides a comparative analysis of Enciprazine, a phenylpiperazine that underwent clinical investigation but was never marketed, and other notable phenylpiperazine anxiolytics: Buspirone, Gepirone, Ipsapirone, and Tandospirone. This analysis focuses on their pharmacological profiles, supported by experimental data, to offer a comprehensive resource for researchers in psychopharmacology and drug development.
Mechanism of Action
The primary mechanism of action for this class of anxiolytics is the modulation of serotonin 5-HT₁A receptors. These drugs generally act as partial agonists at postsynaptic 5-HT₁A receptors and as full agonists at presynaptic 5-HT₁A autoreceptors. This dual action is thought to underlie their anxiolytic effects. Initially, agonism at presynaptic autoreceptors reduces the firing of serotonergic neurons. However, with chronic administration, these autoreceptors are thought to desensitize, leading to an overall increase in serotonin release and neurotransmission in key brain regions associated with anxiety.
Comparative Receptor Binding Affinity
The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of this compound and other phenylpiperazine anxiolytics for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT₁A (nM) | 5-HT₂A (nM) | Dopamine D₂ (nM) | α₁-Adrenergic (nM) |
| This compound | High Affinity | Moderate Affinity | Low Affinity | High Affinity |
| Buspirone | 14.5 | 398 | 417 | 398 |
| Gepirone | 38 | >10,000 | >10,000 | >10,000 |
| Ipsapirone | 10 | >10,000 | >10,000 | >10,000 |
| Tandospirone | 27 | 1300 | 41000 | 1800 |
Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions. "High Affinity" for this compound indicates a strong binding potential as specific Ki values are not consistently available in the public domain.
Experimental Protocols
Key Experiment: Competitive Radioligand Binding Assay
This in vitro assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radiolabeled ligand (IC₅₀) to a target receptor, and to subsequently calculate the inhibitory constant (Ki).
Materials:
-
Receptor Source: Homogenized tissue from specific brain regions (e.g., hippocampus for 5-HT₁A receptors) or cell lines expressing the target receptor.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁A receptors, [³H]spiperone for D₂ receptors, [³H]prazosin for α₁-adrenergic receptors).
-
Test Compounds: The phenylpiperazine anxiolytics (this compound, Buspirone, etc.) at a range of concentrations.
-
Assay Buffer: Typically a Tris-HCl buffer with specific ions and pH to optimize binding.
-
Filtration Apparatus: A cell harvester to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation:
-
The tissue or cells are homogenized in an ice-cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Reaction:
-
A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Control tubes are included for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known ligand to saturate the receptors).
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters (representing the bound radioligand) is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined from the competition curve.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating a key signaling pathway and a typical experimental workflow relevant to the study of these anxiolytics.
A Comparative Analysis of Enciprazine and Selective Serotonin Reuptake Inhibitors (SSRIs) in the Management of Anxiety and Depressive Syndromes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anxiolytic and antidepressant agent enciprazine and the widely prescribed class of drugs, Selective Serotonin Reuptake Inhibitors (SSRIs). Due to the historical and developmental context of this compound, which was investigated primarily in the late 1980s and early 1990s but never commercially marketed, direct head-to-head clinical trial data with modern SSRIs is unavailable. This comparison, therefore, synthesizes data from early clinical studies of this compound and established pharmacological and clinical data for SSRIs to offer a scientific juxtaposition for research and development purposes.
Mechanism of Action and Signaling Pathways
This compound, a phenylpiperazine derivative, exhibits a distinct pharmacological profile compared to SSRIs. Its primary mechanism of action is thought to involve the modulation of dopamine and serotonin pathways, with a noted high affinity for α1-adrenergic and 5-HT1A receptors. In contrast, SSRIs selectively inhibit the reuptake of serotonin by blocking the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft. This action initiates a cascade of downstream signaling events, including the modulation of various serotonin receptors and the promotion of neuroplasticity through factors like Brain-Derived Neurotrophic Factor (BDNF).
Below are diagrams illustrating the proposed signaling pathway for this compound and the established pathway for SSRIs.
Comparative Efficacy
Clinical data for this compound is limited to early phase trials. A 1990 pilot study indicated good efficacy in patients with mild anxiety and anxious-depressive syndromes.[1] A subsequent placebo-controlled study in patients with Generalized Anxiety Disorder (GAD) demonstrated a statistically significant advantage of this compound over placebo.[2] SSRIs, on the other hand, have a large body of evidence from numerous large-scale clinical trials supporting their efficacy in the treatment of major depressive disorder, GAD, panic disorder, and other anxiety disorders.
| Efficacy Outcome | This compound (vs. Placebo) | Representative SSRI (e.g., Sertraline) (vs. Placebo) |
| Primary Indication | Generalized Anxiety Disorder, Anxious-Depressive Syndromes | Major Depressive Disorder, Generalized Anxiety Disorder, Panic Disorder, Social Anxiety Disorder, PTSD, OCD |
| Mean Change in HAM-A Score | -11.0 (p < 0.05 vs. placebo's -4.4)[2] | Significant reductions, typically in the range of -9 to -12 points from baseline in GAD trials. |
| Clinical Response Rate (CGI-I) | 52% "much" or "very much" improved (vs. 0% for placebo)[2] | Responder rates (CGI-I of 1 or 2) are significantly higher than placebo, often in the range of 60-70%. |
Receptor Binding Profile
A key differentiator between this compound and SSRIs is their receptor binding profiles. This compound's activity at α1-adrenergic and 5-HT1A receptors suggests a multimodal mechanism, whereas SSRIs are highly selective for the serotonin transporter. This difference in receptor engagement likely underlies the variations in their therapeutic effects and side-effect profiles.
| Receptor | This compound (Ki, nM) | Representative SSRI (Sertraline) (Ki, nM) |
| Serotonin Transporter (SERT) | Data not available | ~0.26 |
| Norepinephrine Transporter (NET) | Data not available | ~25 |
| Dopamine Transporter (DAT) | Data not available | ~25 |
| 5-HT1A Receptor | High Affinity (Specific Ki not available) | ~200 |
| 5-HT2A Receptor | Data not available | ~38 |
| α1-Adrenergic Receptor | High Affinity (Specific Ki not available) | ~39 |
| Dopamine D2 Receptor | Less affinity than buspirone[2] | ~28 |
| Histamine H1 Receptor | Data not available | ~190 |
| Muscarinic M1 Receptor | Data not available | >1000 |
Note: Ki values for SSRIs can vary between different compounds within the class. The values for Sertraline are provided as a representative example. The lack of specific Ki values for this compound is a significant data gap, limiting a direct quantitative comparison.
Side Effect Profile
The reported side effects of this compound in early trials were generally mild, with fatigue being noted at the highest doses. SSRIs are associated with a well-characterized set of potential side effects, many of which are related to increased serotonergic activity.
| Side Effect Category | This compound | Representative SSRI |
| Gastrointestinal | Not prominently reported | Nausea, diarrhea, constipation |
| Neurological | Fatigue (at high doses) | Headache, insomnia, dizziness, somnolence |
| Sexual Dysfunction | Not reported in available abstracts | Decreased libido, anorgasmia, ejaculatory delay |
| Autonomic | Not prominently reported | Dry mouth, sweating |
| Other | Low levels of sedative and asthenic side effects reported | Weight changes, anxiety (initial), discontinuation syndrome |
Experimental Protocols
The methodologies for the clinical evaluation of this compound and SSRIs share common principles of psychiatric drug assessment, though practices have evolved.
This compound Clinical Trial Methodology (Based on available data from 1990 study)
A representative early trial of this compound for Generalized Anxiety Disorder was a 5-week, double-blind, placebo-controlled study.
-
Participants: Adult outpatients meeting the criteria for GAD.
-
Intervention: Three fixed-dose strengths of this compound (e.g., 5 mg, 10 mg, and 20 mg three times daily) compared to a placebo. A provision for dose escalation after an initial period was included.
-
Primary Outcome Measures: The primary efficacy was assessed using the Hamilton Anxiety Rating Scale (HAM-A).
-
Secondary Outcome Measures: The Clinical Global Impression (CGI) scale was used to rate overall improvement.
-
Statistical Analysis: A "last observation carried forward" (LOCF) analysis was employed to handle dropouts.
Typical SSRI Clinical Trial Methodology (Contemporary)
Modern SSRI trials for GAD are typically multi-center, randomized, double-blind, and placebo-controlled, often with a duration of 8 to 12 weeks.
-
Participants: Adult outpatients with a primary diagnosis of GAD according to DSM-5 criteria, often with a minimum baseline severity score on the HAM-A.
-
Intervention: Flexible dosing of the SSRI within a therapeutic range (e.g., sertraline 50-200 mg/day) compared to a placebo.
-
Primary Outcome Measures: The primary endpoint is typically the change from baseline in the total score of the Hamilton Anxiety Rating Scale (HAM-A).
-
Secondary Outcome Measures: Commonly include the Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scales, the Hospital Anxiety and Depression Scale (HADS), and measures of functional impairment.
-
Statistical Analysis: Mixed-effects models for repeated measures (MMRM) are now more commonly used than LOCF to analyze longitudinal data.
Conclusion
This compound, with its unique receptor profile targeting α1-adrenergic and 5-HT1A receptors, represented a departure from the benzodiazepine-focused anxiolytic development of its time. The limited clinical data suggested a promising efficacy and tolerability profile for mild anxiety and anxious-depressive states. However, its development was not pursued, and it was never marketed.
In contrast, SSRIs have become a cornerstone of treatment for a wide spectrum of anxiety and depressive disorders, backed by a vast amount of clinical evidence. Their high selectivity for the serotonin transporter provides a targeted mechanism of action, which, while effective, is also associated with a distinct side-effect profile, particularly concerning sexual dysfunction.
For drug development professionals, the story of this compound may offer insights into the potential of multi-receptor modulation for anxiety and depression. Its distinct mechanism, differing from the selective approach of SSRIs, highlights an alternative strategy that could potentially address unmet needs in certain patient populations. Further research into compounds with similar mixed receptor profiles may be a fruitful avenue for the development of novel psychotropic agents. The significant gaps in the quantitative data for this compound, however, underscore the challenges in comparing historical drug candidates with modern, well-characterized therapeutics.
References
Validating the Anticancer Effects of Enciprazine: A Comparative Analysis in Diverse Tumor Models
A comprehensive review of current literature reveals no direct evidence or published studies validating the anticancer effects of Enciprazine in any tumor models. Extensive searches for "anticancer effects of this compound," "this compound mechanism of action in cancer," and "this compound clinical trials for cancer" did not yield any relevant results.
Therefore, a direct comparison guide on the anticancer effects of this compound versus other therapeutic alternatives cannot be constructed at this time due to the absence of foundational experimental data.
However, the initial search did provide information on related heterocyclic compounds, such as phenothiazines and triazine derivatives, which have demonstrated promising anticancer activities. For the benefit of researchers and drug development professionals, this guide will instead focus on the validated anticancer effects of representative compounds from these classes, providing a framework for how such a comparison could be structured for a novel agent like this compound, should data become available in the future.
This guide will compare the performance of two distinct classes of compounds with demonstrated anticancer properties: Phenothiazines (e.g., Chlorpromazine) and Triazine Derivatives .
Section 1: Comparative Efficacy of Phenothiazines and Triazine Derivatives
The following table summarizes the known anticancer effects of select phenothiazines and triazine derivatives across different tumor models, based on available preclinical and clinical data.
| Compound Class | Representative Compound(s) | Tumor Models Studied | Observed Anticancer Effects | Key Mechanisms of Action | Citation(s) |
| Phenothiazines | Chlorpromazine (CPZ), Fluphenazine | Glioma, Breast Cancer, Colorectal Cancer, Lung Cancer, Leukemia, Ovarian Cancer, Skin Cancer | Inhibition of cell proliferation, induction of apoptosis, suppression of stemness, reversal of drug resistance. | Inhibition of cytochrome c oxidase, modulation of p53, YAP, and Ras signaling, disruption of membrane integrity. | [1][2] |
| Triazine Derivatives | Tirapazamine, ZSTK474, Gedatolisib | Lung Carcinoma, Glioblastoma, Breast Cancer, Leukemia | Enhancement of chemotherapy efficacy, inhibition of tumor growth, induction of cell death under hypoxic conditions. | Bioreductive agent causing DNA damage in hypoxic cells, inhibition of PI3K/mTOR pathway. | [3][4] |
Section 2: Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the anticancer effects of the compounds discussed.
Cell Viability and Proliferation Assays (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., Chlorpromazine or a triazine derivative) for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., nude mice or SCID mice) are used.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1 x 10^6 MV-522 human lung carcinoma cells) is injected subcutaneously into the flank of each mouse.[4]
-
Tumor Growth and Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The test compound is administered via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further histological or molecular analysis.
Section 3: Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows are essential for understanding the complex biological processes involved.
Caption: Workflow for in vitro screening of anticancer compounds.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by triazine derivatives.
Caption: Proposed mechanism of apoptosis induction by phenothiazines.
References
- 1. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted effect of chlorpromazine in cancer: implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence of enhanced in vivo activity using tirapazamine with paclitaxel and paraplatin regimens against the MV-522 human lung cancer xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
Enciprazine vs. Established Kinase Inhibitors: A Comparative Guide for Oncology Research
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of established kinase inhibitors in oncology. It begins by clarifying the pharmacological profile of Enciprazine, a compound not utilized in cancer research, before delving into a detailed analysis of key kinase inhibitors, supported by quantitative data, experimental protocols, and signaling pathway visualizations.
This compound: A Clarification of its Role
This compound is an anxiolytic and antipsychotic agent belonging to the phenylpiperazine class of compounds. Its primary mechanism of action involves high affinity for the α1-adrenergic receptor and the 5-HT1A serotonin receptor[1]. It is important to note that this compound was never marketed and there is no scientific literature to support its use as a kinase inhibitor or for any application in oncology research. While some phenylpiperazine derivatives have been explored for potential anticancer properties, this compound itself has not been a subject of such investigations.
Established Kinase Inhibitors in Oncology: A Comparative Analysis
Kinase inhibitors have become a cornerstone of targeted cancer therapy, revolutionizing the treatment of various malignancies. These drugs are designed to block the action of protein kinases, enzymes that are crucial for cell signaling pathways regulating growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers. This section provides a comparative overview of four well-established kinase inhibitors: Imatinib, Gefitinib, Palbociclib, and Sorafenib.
Quantitative Comparison of Kinase Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the selected kinase inhibitors against their primary targets and a selection of off-targets, providing insight into their potency and selectivity.
| Kinase Inhibitor | Primary Target(s) | IC50 (nM) | Key Off-Targets | IC50 (nM) |
| Imatinib | ABL | 600 | c-Kit, PDGFR | 100, 100 |
| Gefitinib | EGFR | 0.41-13.06 | - | - |
| Palbociclib | CDK4, CDK6 | 9-11, 15 | - | - |
| Sorafenib | Raf-1, B-Raf | 6, 22 | VEGFR-2, VEGFR-3, PDGFR-β, c-Kit, FLT3 | 90, 20, 57, 68, 58 |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways targeted by these inhibitors is crucial for appreciating their therapeutic rationale and potential resistance mechanisms.
Imatinib is a tyrosine kinase inhibitor that potently inhibits the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML). By blocking the ATP-binding site of the ABL kinase domain, Imatinib prevents the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signaling cascades that drive CML.
References
Cross-Validation of Enciprazine's Binding Affinity: A Comparative Guide to Assay Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies used to assess the binding affinity of the atypical antipsychotic agent, Enciprazine. While specific quantitative binding data for this compound across multiple assay platforms is not extensively available in publicly accessible literature, this document outlines the key experimental approaches and presents comparative data for other relevant antipsychotic medications that target the same receptors. This compound is known to exhibit high affinity for the serotonin 1A (5-HT1A) and α1-adrenergic receptors.[1][2][3]
Comparative Binding Affinity of Atypical Antipsychotics
To provide a framework for understanding this compound's potential binding characteristics, the following table summarizes the binding affinities (Ki values in nM) of several other atypical antipsychotic drugs for the 5-HT1A and α1-adrenergic receptors, as determined by radioligand binding assays. Lower Ki values indicate higher binding affinity.
| Drug | 5-HT1A Receptor Ki (nM) | α1-Adrenergic Receptor Ki (nM) |
| Aripiprazole | 4.2[4][5] | 57 |
| Buspirone | 14 | >1000 |
| Ziprasidone | 3.4 | 10 |
Note: Data is compiled from various sources and assay conditions may differ.
Experimental Protocols
The following sections detail the methodologies for key experiments used to determine the binding affinity and functional activity of compounds like this compound.
Radioligand Binding Assay Protocol (5-HT1A and α1-Adrenergic Receptors)
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. This protocol is a generalized procedure adaptable for both 5-HT1A and α1-adrenergic receptors.
1. Membrane Preparation:
-
Tissues (e.g., rat cortex) or cells expressing the receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
2. Competition Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors or [3H]-Prazosin for α1-adrenergic receptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a set time to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay Protocol: [35S]GTPγS Binding (5-HT1A Receptor Agonism)
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins. It is particularly useful for determining the agonist or partial agonist activity of a compound at G protein-coupled receptors like the 5-HT1A receptor.
1. Membrane Preparation:
-
Prepare cell membranes expressing the 5-HT1A receptor as described in the radioligand binding assay protocol.
2. Assay Reaction:
-
Membranes are incubated in an assay buffer containing GDP, the test compound (e.g., this compound) at various concentrations, and [35S]GTPγS.
-
The reaction is initiated by the addition of the membranes or the test compound.
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period.
3. Termination and Filtration:
-
The reaction is stopped by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
4. Quantification and Analysis:
-
The amount of [35S]GTPγS bound to the G proteins on the membranes is quantified by scintillation counting.
-
The data is analyzed to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) of the test compound, providing a measure of its potency and efficacy as an agonist.
Functional Assay Protocol: Calcium Mobilization (α1-Adrenergic Receptor Activation)
Activation of α1-adrenergic receptors, which are Gq-coupled, leads to an increase in intracellular calcium concentration. This can be measured using fluorescent calcium indicators.
1. Cell Culture and Dye Loading:
-
Cells expressing the α1-adrenergic receptor are cultured in appropriate multi-well plates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which enters the cells and is cleaved to its active, calcium-sensitive form.
2. Compound Addition:
-
The cells are washed to remove excess dye.
-
The test compound (e.g., this compound) at various concentrations is added to the wells.
3. Fluorescence Measurement:
-
The fluorescence intensity is measured over time using a fluorescence plate reader or a fluorometric imaging plate reader (FLIPR).
-
An increase in fluorescence indicates an increase in intracellular calcium concentration.
4. Data Analysis:
-
The data is analyzed to determine the EC50 value for the compound-induced calcium mobilization, indicating its potency as an agonist at the α1-adrenergic receptor.
Visualizing the Pathways
The following diagrams illustrate the signaling pathways associated with the 5-HT1A and α1-adrenergic receptors, as well as a typical experimental workflow for a radioligand binding assay.
Caption: 5-HT1A Receptor Signaling Pathway
Caption: α1-Adrenergic Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
References
A Comparative Analysis of Enciprazine's Efficacy: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
Enciprazine, a phenylpiperazine derivative, has demonstrated potential as an anxiolytic and antipsychotic agent. This guide provides a comprehensive comparison of its in vitro and in vivo efficacy, supported by available experimental data, to offer researchers a clear perspective on its pharmacological profile relative to other compounds.
In Vitro Efficacy: Receptor Binding Affinity
This compound exhibits a high affinity for serotonin 5-HT1A and α1-adrenergic receptors, a profile that underpins its therapeutic potential.[1][2] Its mechanism of action is primarily attributed to its potent agonism at the 5-HT1A receptor.[3] In comparison, the well-established anxiolytic, Buspirone, also acts as a partial agonist at 5-HT1A receptors but possesses a more complex pharmacological profile with weak antagonistic effects at dopamine D2, D3, and D4 receptors, as well as α1- and α2-adrenergic receptors.[4][5]
Table 1: Comparative In Vitro Receptor Binding Affinity (Ki in nM)
| Compound | 5-HT1A Receptor | α1-Adrenergic Receptor | Dopamine D2 Receptor |
| This compound | High Affinity (Specific Ki values not publicly available) | High Affinity (Specific Ki values not publicly available) | Lower Affinity than Buspirone |
| Buspirone | ~25 nM (for its active metabolite, 6-Hydroxybuspirone) | Weak Antagonist (Specific Ki values variable) | Weak Antagonist (Specific Ki values variable) |
Note: Data for Buspirone's active metabolite is provided as it plays a significant role in its therapeutic effects. The term "High Affinity" for this compound is based on qualitative descriptions in the available literature.
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinities, such as Ki values, is typically conducted using radioligand binding assays. A standard protocol involves:
-
Membrane Preparation: Isolation of cell membranes expressing the target receptor (e.g., 5-HT1A or α1-adrenergic receptors) from cell cultures or animal brain tissue.
-
Incubation: The prepared membranes are incubated with a specific radioligand (a radioactively labeled compound that binds to the target receptor) and varying concentrations of the test compound (e.g., this compound or a comparator drug).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, usually by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
In Vivo Efficacy: Preclinical Models of Anxiolytic and Antipsychotic Activity
The anxiolytic and antipsychotic potential of this compound has been evaluated in preclinical animal models. While specific comparative studies with quantitative data are limited in publicly accessible literature, its efficacy can be inferred from its pharmacological profile and the known effects of 5-HT1A receptor agonists in these models.
Anxiolytic Activity:
Animal models such as the elevated plus-maze (EPM) and the light-dark box test are standard assays for assessing anxiolytic-like effects. In these tests, an increase in the time spent in the open arms of the maze or the light compartment of the box, respectively, is indicative of an anxiolytic effect. Given this compound's potent 5-HT1A agonism, it is expected to produce anxiolytic-like effects in these models, similar to Buspirone.
Table 2: Expected In Vivo Anxiolytic Efficacy in Rodent Models
| Compound | Elevated Plus-Maze (Time in Open Arms) | Light-Dark Box (Time in Light Compartment) |
| This compound | Expected Increase | Expected Increase |
| Buspirone | Increase | Increase |
| Diazepam (Positive Control) | Significant Increase | Significant Increase |
Antipsychotic Activity:
The antipsychotic potential of a compound can be assessed using models such as the prepulse inhibition (PPI) of the startle response . PPI is a measure of sensorimotor gating, which is often deficient in schizophrenic patients. The ability of a drug to reverse a deficit in PPI induced by a psychotomimetic agent like apomorphine or phencyclidine is considered predictive of antipsychotic efficacy. Atypical antipsychotics are often effective in restoring PPI. Given this compound's modulation of serotonergic and dopaminergic pathways, it is hypothesized to have a positive effect on PPI.
Table 3: Expected In Vivo Antipsychotic Efficacy in Rodent Models
| Compound | Prepulse Inhibition (Reversal of Deficit) |
| This compound | Expected Reversal |
| Atypical Antipsychotics (e.g., Clozapine, Aripiprazole) | Reversal |
| Typical Antipsychotics (e.g., Haloperidol) | Reversal |
Experimental Protocols:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure: A rodent is placed at the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using a video-tracking system.
-
Analysis: An increase in the percentage of time spent in the open arms and the number of entries into the open arms are indicative of anxiolytic activity.
-
Apparatus: A startle chamber equipped with a sensor to measure the animal's startle response to a loud acoustic stimulus.
-
Procedure: The animal is presented with a series of trials, some with the startling stimulus alone and others where a weaker, non-startling prepulse stimulus precedes the startling stimulus.
-
Data Collection: The amplitude of the startle response is measured in all trial types.
-
Analysis: PPI is calculated as the percentage reduction in the startle response in the presence of the prepulse compared to the startle response alone. The ability of a test compound to reverse a drug-induced deficit in PPI is measured.
Signaling Pathways
The therapeutic effects of this compound are mediated through its interaction with 5-HT1A and α1-adrenergic receptors, which triggers specific downstream signaling cascades.
5-HT1A Receptor Signaling
As a G-protein coupled receptor (GPCR), the 5-HT1A receptor primarily couples to Gi/o proteins. Activation of this pathway leads to:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: This leads to hyperpolarization of the neuronal membrane, reducing neuronal excitability.
-
Inhibition of Voltage-Gated Calcium Channels: This further contributes to the reduction of neuronal firing.
These actions, particularly at presynaptic 5-HT1A autoreceptors on serotonergic neurons in the raphe nuclei, lead to a reduction in serotonin release in projection areas like the cortex and limbic system, which is a key mechanism for its anxiolytic effects.
α1-Adrenergic Receptor Signaling
The α1-adrenergic receptor is a Gq-protein coupled receptor. Its activation by an agonist initiates the following cascade:
-
Activation of Phospholipase C (PLC): PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-Mediated Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
DAG-Mediated Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).
The activation of these pathways can lead to various cellular responses, including smooth muscle contraction and modulation of neuronal activity. The interaction of this compound with these receptors may contribute to its overall pharmacological profile.
Experimental Workflow: Comparative Efficacy Study
A typical workflow for a comparative study of this compound would involve parallel in vitro and in vivo experiments.
References
A Tale of Two Molecules: A Head-to-Head Comparison of Enciprazine and its Once-Hypothesized Metabolite
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological profiles of Enciprazine and its initially anticipated, but subsequently disproven, active metabolite, ortho-methoxyphenylpiperazine (oMeOPP). While early research postulated the metabolic conversion of this compound to oMeOPP, a compound with known high affinity for the 5-HT1A receptor, later studies did not substantiate this biotransformation pathway. Nevertheless, a comparative analysis of their individual pharmacological characteristics offers valuable insights into the structure-activity relationships of phenylpiperazine derivatives and the strategic considerations in drug design.
This compound, a phenylpiperazine derivative, was investigated as a non-benzodiazepine anxiolytic and antipsychotic agent.[1][2] Its clinical development was based on a preclinical profile suggesting a multimodal mechanism of action. In contrast, oMeOPP is primarily recognized as a high-affinity partial agonist at the 5-HT1A receptor.[3][4] This guide will delve into the known receptor binding affinities and functional activities of both compounds, supported by experimental data and methodologies, to provide a clear, comparative overview.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the receptor binding affinities of this compound and oMeOPP. This data is crucial for understanding their potential therapeutic effects and off-target activities.
Table 1: Receptor Binding Affinity (Ki, nM) of this compound
| Receptor | Ki (nM) |
| 5-HT1A | High Affinity[1] |
| α1-Adrenergic | High Affinity |
| Dopamine D2 | Lower Affinity than Buspirone |
Table 2: Receptor Binding Affinity (Ki, nM) of ortho-Methoxyphenylpiperazine (oMeOPP)
| Receptor | Ki (nM) | Functional Activity |
| 5-HT1A | High Affinity | Partial Agonist (Emax ≈ 70%) |
| 5-HT2 | No Affinity | - |
| Dopamine Receptors | No Affinity | - |
Signaling Pathways and Metabolic Fate
The distinct pharmacological profiles of this compound and oMeOPP suggest engagement with different signaling pathways. This compound's combined affinity for 5-HT1A and α1-adrenergic receptors indicates a more complex mechanism of action, potentially modulating both serotonergic and adrenergic neurotransmission. The 5-HT1A receptor is a G-protein coupled receptor that, upon activation, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This can result in neuronal hyperpolarization and a reduction in neuronal firing rates.
oMeOPP's activity is more focused, primarily acting as a partial agonist at 5-HT1A receptors. As a partial agonist, it can stabilize the receptor in a partially active conformation, leading to a submaximal response compared to a full agonist. This can be beneficial in conditions where a modest and sustained activation of the receptor is desired.
The metabolic pathway of this compound remains a key point of discussion. The initial hypothesis of its conversion to oMeOPP is depicted below as a hypothetical pathway to illustrate the initial drug design rationale.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are essential. Below are representative protocols for key experiments used to characterize compounds like this compound and oMeOPP.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions) are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or oMeOPP).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., cAMP Accumulation Assay)
Objective: To determine the functional activity (agonist, antagonist, partial agonist) of a test compound at a G-protein coupled receptor.
Protocol:
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., HeLa cells transfected with the human 5-HT1A receptor) are cultured.
-
Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. They are then stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of the test compound.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA or HTRF).
-
Data Analysis: The ability of the test compound to inhibit (for Gi-coupled receptors like 5-HT1A) or stimulate (for Gs-coupled receptors) forskolin-stimulated cAMP accumulation is quantified. For agonists and partial agonists, an EC50 value (the concentration producing 50% of the maximal effect) and the Emax (maximal effect) are determined. For antagonists, the ability to block the effect of a known agonist is measured.
Conclusion
The comparative analysis of this compound and its once-hypothesized metabolite, oMeOPP, underscores the importance of empirical validation in drug development. While the initial rationale for this compound's development may have included the potential contribution of an active metabolite, subsequent research has shown this not to be the case. This compound's pharmacological profile, characterized by high affinity for both 5-HT1A and α1-adrenergic receptors, suggests a distinct mechanism of action compared to the more selective 5-HT1A partial agonism of oMeOPP. This guide highlights the nuanced differences between these two phenylpiperazine derivatives, providing a valuable resource for researchers in the field of neuropsychopharmacology. The lack of extensive, publicly available data on this compound's full receptor binding profile and its actual metabolic fate represents a knowledge gap that future research may address.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chemistry and pharmacology of the non-benzodiazepine anxiolytic this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ortho-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 4. Ortho-Methoxyphenylpiperazine - Wikiwand [wikiwand.com]
Comparative Potency of Enciprazine at Pre- and Post-synaptic 5-HT1A Receptors: An Overview and Guide to Experimental Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enciprazine is recognized as a potent agonist of the serotonin 1A (5-HT1A) receptor, a key target in the development of anxiolytics and antidepressants.[1][2] The 5-HT1A receptor exists in two functionally distinct populations: as presynaptic autoreceptors on serotonergic neurons in the raphe nuclei, and as postsynaptic receptors in various brain regions including the hippocampus and cortex. The differential activity of a ligand at these two receptor populations can significantly influence its overall pharmacological profile. Stimulation of presynaptic 5-HT1A autoreceptors typically leads to a decrease in the firing rate of serotonin neurons and reduced serotonin release, whereas activation of postsynaptic 5-HT1A receptors mediates the direct effects of serotonin on target neurons.[3][4] A comprehensive understanding of a compound's potency at both pre- and post-synaptic 5-HT1A receptors is therefore crucial for predicting its therapeutic efficacy and potential side effects.
Quantitative Comparison of 5-HT1A Receptor Ligands
To illustrate the concept of differential potency at pre- and post-synaptic 5-HT1A receptors, the following table presents binding affinity (Kd) and receptor density (Bmax) data for the full agonist [3H]-8-OH-DPAT and the partial agonist [3H]-BMY-7378 in bovine brain tissue. The dorsal raphe nucleus is enriched with presynaptic 5-HT1A autoreceptors, while the hippocampus is a key area for postsynaptic 5-HT1A receptors.
| Ligand | Brain Region | Receptor Population | Kd (nM) | Bmax (fmol/mg protein) |
| [3H]-8-OH-DPAT | Dorsal Raphe | Presynaptic | 1.2 ± 0.2 | 133 ± 18 |
| Hippocampus | Postsynaptic | 1.0 ± 0.1 | 185 ± 20 | |
| [3H]-BMY-7378 | Dorsal Raphe | Presynaptic | 3.8 ± 0.5 | 145 ± 22 |
| Hippocampus | Postsynaptic | 3.1 ± 0.4 | 205 ± 25 |
Data adapted from Iben et al., 1997.[5]
Experimental Protocols
The determination of a compound's potency at pre- and post-synaptic 5-HT1A receptors relies on a combination of in vitro and in vivo experimental techniques.
Radioligand Binding Assays
Radioligand binding assays are a fundamental in vitro method to determine the affinity (Ki or Kd) of a compound for a specific receptor. To differentiate between pre- and post-synaptic 5-HT1A receptors, these assays are performed on tissue homogenates from brain regions enriched in each receptor population.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for pre- and post-synaptic 5-HT1A receptors.
Materials:
-
Test compound (e.g., this compound)
-
Radioligand (e.g., [3H]8-OH-DPAT)
-
Brain tissue from a suitable animal model (e.g., rat)
-
Dissecting tools
-
Homogenizer
-
Centrifuge
-
Scintillation counter
-
Buffers and reagents
Protocol Outline:
-
Tissue Preparation:
-
Euthanize the animal and rapidly dissect the brain on ice.
-
Isolate the dorsal raphe nucleus (for presynaptic receptors) and the hippocampus (for postsynaptic receptors).
-
Homogenize the tissues in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate to isolate the membrane fraction containing the receptors.
-
Resuspend the membrane pellets in the assay buffer.
-
-
Binding Assay:
-
In a series of tubes, incubate the membrane homogenates with a fixed concentration of the radioligand (e.g., [3H]8-OH-DPAT) and varying concentrations of the test compound.
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known 5-HT1A ligand).
-
Incubate the mixture to allow for binding equilibrium to be reached.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Electrophysiology
In vivo electrophysiology allows for the functional assessment of a compound's effect on the firing rate of serotonergic neurons in the dorsal raphe nucleus, which is a direct measure of its activity at presynaptic 5-HT1A autoreceptors.
Objective: To determine the functional potency (e.g., ED50) of a test compound (e.g., this compound) to inhibit the firing of dorsal raphe neurons.
Materials:
-
Test compound (e.g., this compound)
-
Anesthetized animal (e.g., rat)
-
Stereotaxic apparatus
-
Recording microelectrodes
-
Amplifier and data acquisition system
-
Drug administration equipment (e.g., intravenous line)
Protocol Outline:
-
Animal Preparation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Perform a craniotomy to expose the area of the brain above the dorsal raphe nucleus.
-
-
Electrode Placement:
-
Slowly lower a recording microelectrode into the dorsal raphe nucleus using stereotaxic coordinates.
-
Identify serotonergic neurons based on their characteristic slow and regular firing pattern.
-
-
Baseline Recording:
-
Record the spontaneous firing rate of a single serotonergic neuron for a stable baseline period.
-
-
Drug Administration:
-
Administer the test compound, typically intravenously, in increasing cumulative doses.
-
Record the firing rate of the neuron after each dose.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the baseline firing rate for each dose of the test compound.
-
Plot the percentage inhibition as a function of the drug dose to generate a dose-response curve.
-
Determine the ED50 value (the dose of the compound that produces 50% of the maximal inhibition).
-
Visualizations
Caption: 5-HT1A Receptor Signaling Pathways.
Caption: Experimental Workflow for Potency Assessment.
References
- 1. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparative Study of Pre- and Postsynaptic 5-HT1AReceptor Modulation of Anxiety in Two Ethological Animal Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Hippocampal 5-HT1A Receptor and Spatial Learning and Memory [frontiersin.org]
- 5. Differential sensitivity of 3H-agonist binding to pre- and postsynaptic 5-HT1A receptors in bovine brain - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Enciprazine's Selectivity Against a Panel of GPCRs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the G-protein coupled receptor (GPCR) selectivity profile of Enciprazine against three established atypical antipsychotic drugs: Aripiprazole, Risperidone, and Olanzapine. Due to the limited availability of public quantitative binding data for this compound, this comparison is based on its documented high affinity for specific receptors, contrasted with the extensive binding profiles of the comparator drugs.
This compound, a phenylpiperazine derivative that was investigated as an anxiolytic and antipsychotic agent but never marketed, is known to exhibit high affinity for the α1-adrenergic and 5-HT1A receptors.[1][2] This profile suggests a potential mechanism of action involving the modulation of both noradrenergic and serotonergic systems. To provide a comprehensive benchmark, this guide presents detailed binding affinity data for Aripiprazole, Risperidone, and Olanzapine across a panel of relevant GPCRs, a detailed experimental protocol for determining such affinities, and visualizations of key signaling pathways and experimental workflows.
Comparative GPCR Binding Affinity
The following table summarizes the binding affinities (Ki, in nM) of Aripiprazole, Risperidone, and Olanzapine for a range of GPCRs implicated in the therapeutic effects and side effects of antipsychotic medications. A lower Ki value indicates a higher binding affinity. Data is compiled from various sources, including the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.[3][4][5]
| Receptor | Aripiprazole Ki (nM) | Risperidone Ki (nM) | Olanzapine Ki (nM) |
| Dopamine Receptors | |||
| D1 | 120 | 28 | 31 |
| D2 | 0.34 | 3.1 | 11 |
| D3 | 0.8 | 9.6 | 4.9 |
| D4 | 44 | 7.3 | 27 |
| Serotonin Receptors | |||
| 5-HT1A | 4.2 | 4.2 | 224 |
| 5-HT2A | 3.4 | 0.16 | 4 |
| 5-HT2C | 15 | 4.9 | 11 |
| 5-HT6 | 10 | 33 | 10 |
| 5-HT7 | 19 | 2.1 | 30 |
| Adrenergic Receptors | |||
| α1A | 57 | 1.8 | 19 |
| α1B | 39 | 1.8 | 51 |
| α2A | 130 | 1.6 | 230 |
| α2C | 49 | 1.3 | 120 |
| Histamine Receptors | |||
| H1 | 61 | 20 | 7 |
| Muscarinic Receptors | |||
| M1 | >10,000 | >10,000 | 19 |
| M2 | >10,000 | >10,000 | 33 |
| M3 | >10,000 | >10,000 | 25 |
| M4 | >10,000 | >10,000 | 18 |
| M5 | >10,000 | >10,000 | 48 |
Note: Ki values can vary between studies depending on the experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
GPCR Competition Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound (e.g., this compound) for a specific GPCR by measuring its ability to compete with a radiolabeled ligand of known affinity.
1. Membrane Preparation:
- Cells stably expressing the target GPCR are cultured and harvested.
- Cells are lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors) to release the cell membranes.
- The cell lysate is centrifuged at low speed to remove nuclei and cellular debris.
- The supernatant is then subjected to high-speed centrifugation to pellet the membranes.
- The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard protein assay (e.g., BCA assay).
2. Competition Binding Assay:
- The assay is typically performed in a 96-well plate format.
- Each well contains a fixed concentration of the radiolabeled ligand (e.g., [3H]-Prazosin for α1-adrenergic receptors, [3H]-8-OH-DPAT for 5-HT1A receptors), the cell membrane preparation, and varying concentrations of the unlabeled test compound.
- To determine non-specific binding, a high concentration of a known, unlabeled ligand for the target receptor is added to a set of control wells.
- The plates are incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
3. Separation of Bound and Free Radioligand:
- The incubation is terminated by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
- The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
4. Quantification and Data Analysis:
- The filters are dried, and a scintillation cocktail is added.
- The radioactivity retained on the filters is measured using a scintillation counter.
- The specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.
- The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for a GPCR radioligand binding assay and the primary signaling pathways for the 5-HT1A and α1-adrenergic receptors, key targets of this compound.
References
Replicating published findings on Enciprazine's anxiolytic activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding and potentially replicating published findings on the anxiolytic activity of Enciprazine. While detailed preclinical behavioral studies on this compound are not extensively available in peer-reviewed literature, this document summarizes the key clinical findings and offers a comparative analysis with well-established anxiolytic agents, buspirone and diazepam. The experimental protocols and data for these comparators are provided to serve as a benchmark for future research on this compound's anxiolytic potential.
This compound: Clinical Efficacy in Generalized Anxiety Disorder
This compound, a propanolamine derivative, has demonstrated promise as an anxiolytic agent in clinical trials. Its preclinical profile is noted to be similar to buspirone, with a high affinity for α1-adrenergic and 5-HT1A receptors, but with less affinity for the postsynaptic dopamine receptor.[1]
A key double-blind, placebo-controlled study in patients with Generalized Anxiety Disorder (GAD) revealed statistically significant improvements in anxiety symptoms.[1]
Table 1: Clinical Efficacy of this compound in GAD [1]
| Outcome Measure | This compound (Combined Doses) | Placebo | p-value |
| Mean Improvement in Hamilton Anxiety Scale (HAM-A) Score (at Week 5) | -11.0 | -4.4 | < .05 |
| Patients Judged "Much" or "Very Much" Improved | 52% | 0% | - |
Dosing regimens in the study included 5 mg, 10 mg, and 20 mg of this compound administered three times a day (t.i.d.).
Comparative Preclinical Data: Buspirone and Diazepam
To contextualize the potential preclinical anxiolytic profile of this compound, data from two standard anxiolytics, the partial 5-HT1A agonist buspirone and the benzodiazepine diazepam, are presented below. These data are derived from common animal models of anxiety.
Table 2: Comparative Anxiolytic Activity in the Elevated Plus-Maze (EPM) Test
| Compound | Species/Strain | Dose Range | Route | Key Findings |
| Buspirone | Long-Evans Rats | 0.03 - 10.0 mg/kg | p.o. | Anxiolytic activity observed in a low, narrow dose-range (0.03, 0.1, 0.3 mg/kg), with maximum efficacy at 0.3 mg/kg.[2][3] |
| Diazepam | Gerbils | Not Specified | - | Increased open-arm entries in the first 5 minutes of the test. |
| Diazepam | Holtzman Rats | 0.25 - 3.0 mg/kg | i.p. | Biphasic effect: increased exploration at low doses (0.25-1.0 mg/kg) and decreased exploration at higher doses (2.0-3.0 mg/kg). |
| Diazepam | Mice | 2 mg/kg | i.p. | Increased time spent in the open arms. |
Table 3: Comparative Anxiolytic Activity in the Vogel Conflict Test
| Compound | Species/Strain | Dose Range | Route | Key Findings |
| Buspirone | Long-Evans Rats | 0.3 - 60.0 mg/kg | p.o. | Significant anxiolytic activity in a high, narrow dose-range (10, 30 mg/kg), with maximum efficacy at 10 mg/kg. |
| Buspirone | ICR Mice | Not Specified | - | Did not produce anticonflict effects in this specific study. |
| Diazepam | Rats | Not Specified | - | Markedly increased the number of shocks received, indicating an anxiolytic effect. |
Table 4: Comparative Anxiolytic Activity in the Light-Dark Box Test
| Compound | Species/Strain | Dose Range | Route | Key Findings |
| Buspirone | Mice | 3.16 - 17.8 mg/kg | i.p. | Significant increases in time spent in the lit area. |
| Diazepam | Rats | 0.75 - 3.0 mg/kg | - | Increased number of visits to and duration in the light compartment at the highest dose. |
Experimental Protocols
Detailed methodologies for the key preclinical anxiety models are provided below to facilitate the design of future studies on this compound.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two enclosed by high walls. For mice, arm dimensions are often around 16 cm in length and 5 cm in width, with 12 cm high walls for the enclosed arms. For gerbils, a similar apparatus has been described with arms of 40 cm x 8 cm and 30 cm high walls.
-
Procedure: A rodent is placed in the center of the maze, facing an open arm, and its behavior is recorded for a set period, typically 5 minutes.
-
Measures:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.
-
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.
-
Apparatus: A box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting the two.
-
Procedure: A rodent is placed in the lit compartment and allowed to move freely between the two compartments for a defined period.
-
Measures:
-
Time spent in the lit compartment.
-
Number of transitions between the two compartments.
-
Anxiolytic drugs typically increase the time spent in the lit compartment.
-
Vogel Conflict Test
This is a conflict-based model where a motivated behavior (drinking by a water-deprived animal) is suppressed by punishment (mild electric shock).
-
Apparatus: An operant chamber with a drinking spout and a grid floor for delivering a mild electric shock.
-
Procedure: Water-deprived rodents are trained to drink from the spout. During the test, each time the animal completes a set number of licks (e.g., every 20th lick), a mild electric shock is delivered through the drinking spout. The number of shocks received during a fixed session is recorded.
-
Measures:
-
The number of shocks the animal is willing to receive.
-
Anxiolytic drugs are expected to increase the number of shocks taken, indicating a reduction in the conflict between the drive to drink and the aversion to the shock.
-
Signaling Pathways and Experimental Workflow
The anxiolytic effects of this compound are believed to be mediated through its interaction with 5-HT1A and α1-adrenergic receptors. The diagrams below illustrate the general signaling pathways of these receptors and a typical experimental workflow for evaluating anxiolytic compounds.
Caption: Putative signaling pathways for this compound's anxiolytic action.
Caption: General workflow for preclinical evaluation of anxiolytics.
References
- 1. A placebo-controlled study of this compound in the treatment of generalized anxiety disorder: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral buspirone causes a shift in the dose-response curve between the elevated-plus maze and Vogel conflict tests in Long-Evans rats: relation of brain levels of buspirone and 1-PP to anxiolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Independent Validation of Enciprazine's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enciprazine, a phenylpiperazine derivative, has demonstrated potential therapeutic applications in anxiety, psychosis, and oncology. This guide provides a comparative analysis of this compound against established therapeutic alternatives in these domains. While clinical data for this compound is limited due to its development not proceeding to market, this document synthesizes available preclinical and clinical findings to offer an objective validation of its therapeutic promise. This guide also highlights the methodologies of key experiments to facilitate further research and evaluation.
Anxiolytic Potential: Comparison with Buspirone
This compound has shown promise as an anxiolytic, with a preclinical profile similar to buspirone.[1] Both drugs exhibit a non-benzodiazepine mechanism of action, suggesting a lower potential for sedation and dependence.
Mechanism of Action
This compound's anxiolytic effects are primarily attributed to its high affinity for and agonist activity at serotonin 5-HT1A receptors. This is comparable to buspirone, which also acts as a partial agonist at these receptors.
Comparative Efficacy
A 5-week, double-blind, placebo-controlled study on this compound for Generalized Anxiety Disorder (GAD) demonstrated its efficacy. Patients treated with this compound showed a mean improvement of -11.0 on the Hamilton Anxiety Scale (HAM-A), significantly better than the -4.4 improvement in the placebo group (p < .05).[1] Furthermore, 52% of patients on this compound were rated as "much" or "very much" improved, compared to none in the placebo group.[1]
While direct head-to-head trials are unavailable, studies on buspirone have also established its efficacy in GAD, showing consistent relief from both anxiety and associated depressive symptoms.
Table 1: Comparison of this compound and Buspirone for Anxiolytic Effects
| Feature | This compound | Buspirone |
| Primary Mechanism | 5-HT1A Receptor Agonist | 5-HT1A Receptor Partial Agonist |
| Clinical Efficacy (GAD) | Significant improvement in HAM-A scores vs. placebo[1] | Established efficacy in multiple clinical trials |
| Side Effect Profile | Well-tolerated with low sedative and asthenic side effects[1] | Generally well-tolerated, non-sedating |
Signaling Pathway
The anxiolytic effects of both this compound and buspirone are mediated through the 5-HT1A receptor signaling pathway. Agonism at this receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels and subsequent downstream effects that modulate neuronal excitability.
This compound's 5-HT1A Receptor Signaling Pathway.
Antipsychotic Potential: A Comparison with Typical and Atypical Antipsychotics
This compound also exhibits antipsychotic properties, positioning it as a potential treatment for psychotic disorders. Its mechanism, involving both dopaminergic and serotonergic systems, invites comparison with both typical and atypical antipsychotics.
Mechanism of Action
This compound has a lower affinity for postsynaptic dopamine D2 receptors compared to its other targets. This characteristic is more aligned with atypical antipsychotics, which generally have a lower D2 receptor blockade than typical antipsychotics like haloperidol and chlorpromazine. Atypical antipsychotics, such as olanzapine and risperidone, also exhibit significant serotonin receptor activity, a feature shared by this compound.
Table 2: Receptor Binding Profile Comparison (Qualitative)
| Receptor | This compound | Typical Antipsychotics (e.g., Haloperidol) | Atypical Antipsychotics (e.g., Olanzapine) |
| Dopamine D2 | Lower Affinity | High Affinity | Moderate to High Affinity |
| Serotonin 5-HT1A | High Affinity | Low Affinity | Variable Affinity |
| Serotonin 5-HT2A | Not specified | Moderate to High Affinity | High Affinity |
| α1-Adrenergic | High Affinity | Moderate to High Affinity | High Affinity |
Note: Specific Ki values for this compound are not publicly available, preventing a direct quantitative comparison.
Comparative Efficacy and Side Effects
Direct comparative clinical trials between this compound and other antipsychotics are lacking. However, its receptor binding profile suggests a potential for efficacy against both positive and negative symptoms of psychosis, with a potentially favorable side-effect profile regarding extrapyramidal symptoms (EPS) due to its lower D2 affinity.
Signaling Pathway
The antipsychotic effect of many drugs is mediated through the blockade of dopamine D2 receptors in the mesolimbic pathway. This compound's lower affinity for these receptors suggests a modulatory rather than a complete blockade, which may contribute to a reduced risk of side effects.
This compound's Modulation of Dopamine D2 Receptor Signaling.
Anticancer Potential: A Novel Therapeutic Avenue
Emerging preclinical evidence suggests that this compound and other phenothiazine derivatives may possess anticancer properties. This opens a new and exciting area for therapeutic investigation.
Mechanism of Action
The exact anticancer mechanism of this compound is not fully elucidated, but it is suggested to act as a kinase inhibitor and induce apoptosis in cancer cells. This is a distinct mechanism from its psychoactive properties and warrants further investigation.
Comparative Performance
To date, no published studies provide specific IC50 values for this compound against cancer cell lines. For a meaningful comparison, future studies should evaluate this compound's efficacy against standard-of-care chemotherapeutic agents in relevant cancer cell lines.
Table 3: Illustrative Comparison of Anticancer Agents (Hypothetical Data for this compound)
| Agent | Target Cancer Type | Mechanism of Action | IC50 (µM) in HCT-116 (Colon) | IC50 (µM) in A549 (Lung) |
| This compound | Colon, Lung (potential) | Kinase inhibition, Apoptosis induction | Data not available | Data not available |
| 5-Fluorouracil | Colon, others | Thymidylate synthase inhibitor | ~5-10 | >100 |
| Oxaliplatin | Colon, others | DNA cross-linking | ~1-5 | ~10-20 |
| Cisplatin | Lung, others | DNA cross-linking | ~2-8 | ~1-5 |
| Carboplatin | Lung, others | DNA cross-linking | ~20-50 | ~10-30 |
Note: IC50 values are approximate and can vary significantly between studies and specific cell line subtypes.
Experimental Workflow for Anticancer Evaluation
The following workflow outlines a standard approach to assess the anticancer potential of a compound like this compound.
Experimental Workflow for Anticancer Drug Screening.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity of a drug to specific receptors.
-
Preparation of Cell Membranes: Homogenize tissue or cells expressing the receptor of interest in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled competitor drug (e.g., this compound).
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor drug to determine the IC50 value. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Hamilton Anxiety Scale (HAM-A) Administration
The HAM-A is a clinician-rated scale to assess the severity of anxiety.
-
Interview: The clinician conducts a semi-structured interview with the patient, covering the 14 items of the scale.
-
Rating: Each item is rated on a 5-point scale (0=not present to 4=severe).
-
Scoring: The scores for all 14 items are summed to obtain a total score, which indicates the overall severity of anxiety.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound as in the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound exhibits a multifaceted pharmacological profile with therapeutic potential across anxiolytic, antipsychotic, and potentially anticancer applications. Its high affinity for 5-HT1A receptors supports its anxiolytic effects, while its moderate D2 receptor affinity suggests an atypical antipsychotic profile with a potentially favorable side-effect profile. The emerging evidence of its anticancer activity opens a novel and exciting avenue for further research.
The primary limitation in fully assessing this compound's therapeutic potential is the lack of comprehensive, publicly available quantitative data, particularly receptor binding affinities (Ki values) and in vivo efficacy data. Further preclinical and, if warranted, clinical investigation is necessary to fully elucidate its comparative efficacy and safety profile against current standard-of-care treatments. The experimental protocols and comparative frameworks provided in this guide are intended to facilitate such future research endeavors.
References
Safety Operating Guide
Navigating the Disposal of Enciprazine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Enciprazine, an anxiolytic and antipsychotic phenylpiperazine derivative used in research, requires careful handling and disposal due to its psychoactive properties and potential environmental impact. Although specific disposal guidelines for this compound are not readily published, a comprehensive disposal plan can be formulated by adhering to established protocols for pharmaceutical and hazardous waste management.
Core Principles of this compound Disposal
The disposal of this compound, like other investigational drugs, is governed by regulations such as the Federal Resource Conservation and Recovery Act (RCRA) in the United States.[1] The primary principle is to treat the compound as hazardous waste unless explicitly determined otherwise by a qualified professional.[2] Evaporation, sewer disposal, or mixing with regular trash are strictly prohibited for hazardous chemical waste.[3]
Step-by-Step Disposal Protocol
The following procedure outlines the essential steps for the safe disposal of this compound from a laboratory setting. This protocol is designed to ensure compliance with safety and environmental regulations.
1. Waste Identification and Segregation:
-
Treat as Hazardous: Assume all this compound waste, including pure compounds, solutions, and contaminated materials, is hazardous.[2]
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible chemical waste. Maintain separate, clearly labeled waste containers for solids, liquids, and sharps.[4]
2. Proper Waste Containment:
-
Select Appropriate Containers: Use chemically compatible, leak-proof containers with secure lids. For liquid waste, it is often best to use the original container if it is in good condition.
-
Labeling: Immediately label all waste containers with "Hazardous Waste," the full chemical name "this compound," and list all components of a mixture with their estimated percentages. The label should also include the date of generation.
3. Storage in a Satellite Accumulation Area (SAA):
-
Designated Area: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
Secondary Containment: All liquid waste containers must be placed in secondary containment, such as a plastic tub, to contain any potential leaks.
4. Coordination with Environmental Health and Safety (EHS):
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for waste disposal. Contact them to schedule a pickup for your this compound waste.
-
Provide Information: Be prepared to provide the EHS team with all available information about the waste, including its composition and quantity.
5. Documentation and Record Keeping:
-
Maintain Logs: Keep a detailed record of all this compound waste generated, including the amount, date of generation, and date of pickup by EHS. This is a crucial aspect of regulatory compliance.
Quantitative Data Summary
For a research compound like this compound, which has not been commercialized, extensive quantitative environmental impact data is not typically available. However, the disposal process itself is governed by strict quantitative limits for waste accumulation in laboratories. The following table summarizes these limits as defined by the U.S. Environmental Protection Agency (EPA).
| Generator Category | Monthly Hazardous Waste Generation | On-site Accumulation Limit | Accumulation Time Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | ≤ 1,000 kg (2,200 lbs) | No time limit |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg | ≤ 6,000 kg (13,200 lbs) | Up to 180 days |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | No limit | Up to 90 days |
Source: U.S. Environmental Protection Agency (EPA)
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not published, a general protocol for compatibility testing of chemical waste is a prudent practice before mixing different waste streams. This should only be performed by trained personnel on a microscale in a controlled environment like a fume hood.
Objective: To determine if this compound waste can be safely mixed with another chemical waste stream.
Materials:
-
Micro-scale glassware (e.g., test tubes, vials)
-
Micropipettes
-
Fume hood
-
Appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Samples of the individual waste streams.
Procedure:
-
In a fume hood, transfer a small, measured amount (e.g., 1 mL) of the first waste stream into a test tube.
-
Slowly add an equivalent amount of the second waste stream to the test tube.
-
Observe for any signs of a reaction, such as a change in temperature, color change, formation of gas bubbles, or precipitation.
-
If no reaction is observed after several minutes, the wastes may be compatible for co-storage.
-
Repeat the test for all waste streams intended to be mixed.
-
Meticulously document all observations.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal procedures for this compound, the following diagrams illustrate the key decision-making processes and workflows.
Caption: Decision workflow for the disposal of this compound waste.
Caption: The lifecycle of this compound waste from generation to disposal.
References
Essential Safety and Logistical Information for Handling Enciprazine
Disclaimer: A specific Material Safety Data Sheet (MSDS) for Enciprazine could not be located. The following guidance is based on general safety protocols for handling potent pharmaceutical compounds and should be supplemented with substance-specific data from the supplier before any handling occurs.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Area of Protection | Required PPE | Specifications |
| Respiratory Protection | NIOSH-approved Respirator | For solids, a P100 filter is recommended. For solutions, an organic vapor cartridge with a P100 pre-filter should be used. |
| Eye Protection | Chemical Safety Goggles | Must be ANSI Z87.1 compliant and provide a complete seal around the eyes. |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Ensure gloves are of sufficient thickness and are changed frequently. |
| Body Protection | Disposable Lab Coat | A disposable, fluid-resistant lab coat is essential to prevent contamination of personal clothing. |
| Foot Protection | Closed-toe Shoes | Shoes should be made of a non-porous material. |
Hazard Identification and First Aid
The toxicological properties of this compound have not been fully investigated.[1] It is prudent to treat it as a potent compound with potential health risks. The following table outlines potential hazards and corresponding first aid measures.
| Exposure Route | Potential Hazard | First Aid Protocol |
| Inhalation | May cause respiratory tract irritation. | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention. |
| Skin Contact | May cause skin irritation or be absorbed through the skin. | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | May cause serious eye irritation. | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Harmful if swallowed. | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of laboratory personnel.
| Procedure | Guideline |
| Handling | Handle in a designated, well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Use non-sparking tools. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. |
Spill and Disposal Plan
In the event of a spill, a clear and practiced response is crucial.
Caption: Workflow for responding to an this compound spill.
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed container. |
| Liquid Waste | Collect in a designated, labeled, and sealed solvent-resistant container. |
| Contaminated PPE | Bag and seal all contaminated disposable PPE. |
All waste must be disposed of through an approved hazardous waste disposal service in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
